molecular formula C17H33N5O4 B15603181 Boc-L-Lys(N3)-OH (CHA)

Boc-L-Lys(N3)-OH (CHA)

Número de catálogo: B15603181
Peso molecular: 371.5 g/mol
Clave InChI: NHHYBEBTGVUZET-QRPNPIFTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Boc-L-Lys(N3)-OH (CHA) is a useful research compound. Its molecular formula is C17H33N5O4 and its molecular weight is 371.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-L-Lys(N3)-OH (CHA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-Lys(N3)-OH (CHA) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;cyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O4.C6H13N/c1-11(2,3)19-10(18)14-8(9(16)17)6-4-5-7-13-15-12;7-6-4-2-1-3-5-6/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17);6H,1-5,7H2/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHYBEBTGVUZET-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Boc-L-Lys(N3)-OH (CHA) for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide chemistry and drug development, the use of non-canonical amino acids is pivotal for the creation of novel therapeutics with enhanced properties. Among these, Nα-tert-Butoxycarbonyl-Nε-azido-L-lysine, commonly supplied as its cyclohexylammonium (CHA) salt, stands out as a versatile building block. Its unique bifunctionality, featuring a Boc-protected α-amino group and an azido-functionalized side chain, makes it an invaluable tool for solid-phase peptide synthesis (SPPS) and subsequent bioconjugation via "click chemistry."

This technical guide provides a comprehensive overview of Boc-L-Lys(N3)-OH (CHA), including its structure, physicochemical properties, detailed experimental protocols for its synthesis and application, and a workflow for its use in the development of targeted drug delivery systems.

Chemical Structure and Properties

Boc-L-Lys(N3)-OH is a derivative of the amino acid L-lysine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the epsilon-amino group is modified to an azide (B81097) (N3). The cyclohexylammonium (CHA) salt form enhances the compound's stability and handling characteristics.

Chemical Structure of Boc-L-Lys(N3)-OH (CHA)

Caption: Chemical structure of Boc-L-Lys(N3)-OH and its CHA salt.

Physicochemical Properties

A summary of the key physicochemical properties of Boc-L-Lys(N3)-OH and its CHA salt is provided in the table below.

PropertyValueReference
IUPAC Name (2S)-6-azido-2-[(tert-butoxycarbonyl)amino]hexanoic acid;cyclohexanamine
Molecular Formula C17H33N5O4
Molecular Weight 371.5 g/mol
CAS Number 846549-33-5
Appearance White crystalline powder
Purity ≥99% (HPLC)
Storage Temperature 2-8°C
Solubility Soluble in water, methanol (B129727)

Experimental Protocols

This section provides detailed methodologies for the synthesis of Boc-L-Lys(N3)-OH and its subsequent use in peptide synthesis and bioconjugation.

Synthesis of Nα-Boc-Nε-azido-L-lysine

This protocol describes a representative synthesis of Nα-Boc-Nε-azido-L-lysine from Nα-Boc-L-lysine.

Materials:

  • Nα-Boc-L-lysine

  • Imidazole-1-sulfonyl azide hydrochloride

  • Copper (II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

  • Sodium bicarbonate (NaHCO3)

  • Methanol (MeOH)

  • Water (H2O)

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Preparation of the Azido-Transfer Reagent: Prepare imidazole-1-sulfonyl azide hydrochloride as described in the literature.

  • Reaction Setup: Dissolve Nα-Boc-L-lysine (1.0 eq) in a mixture of water and methanol.

  • Addition of Reagents: Add sodium bicarbonate (3.0 eq) to the solution, followed by copper (II) sulfate pentahydrate (0.02 eq).

  • Azido Transfer Reaction: Slowly add a solution of imidazole-1-sulfonyl azide hydrochloride (1.1 eq) in methanol to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench with an aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Incorporation of Boc-L-Lys(N3)-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the steps for incorporating Boc-L-Lys(N3)-OH into a peptide sequence using a standard Boc-SPPS strategy.

Materials:

  • Boc-L-Lys(N3)-OH (CHA)

  • Merrifield resin (or other suitable solid support)

  • Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Piperidine (for Fmoc-SPPS if used in a hybrid strategy)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard protocols.

  • Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with a solution of 50% TFA in DCM for 30 minutes.

  • Neutralization: Neutralize the resin with a solution of 10% DIEA in DCM.

  • Coupling of Boc-L-Lys(N3)-OH:

    • Dissolve Boc-L-Lys(N3)-OH (CHA) (2-4 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2-4 equivalents) in DMF.

    • Add DIEA (4-6 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test to ensure complete coupling. A negative result (yellow beads) indicates a complete reaction.

  • Chain Elongation: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., HF or TFMSA with scavengers). The azide group is stable to these conditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azido-functionalized peptide and an alkyne-containing molecule.

Materials:

  • Azido-functionalized peptide (synthesized as described above)

  • Alkyne-containing molecule (e.g., a drug, fluorescent dye, or targeting ligand)

  • Copper (II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand

  • Phosphate-buffered saline (PBS) or another suitable buffer

  • Dimethyl sulfoxide (B87167) (DMSO) or another suitable organic co-solvent

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the azido-functionalized peptide in the chosen buffer.

    • Dissolve the alkyne-containing molecule in DMSO.

    • Prepare fresh aqueous solutions of CuSO4·5H2O and sodium ascorbate.

    • Prepare a stock solution of the copper ligand in DMSO.

  • Reaction Setup: In a reaction vial, combine the azido-peptide solution, the alkyne-molecule solution, and the copper ligand solution.

  • Initiation of the Reaction: Add the sodium ascorbate solution, followed by the CuSO4·5H2O solution to the reaction mixture. The final concentrations are typically in the range of 1-10 mM for the reactants, with a slight excess of the alkyne, 0.1-1 mM CuSO4, and 1-5 mM sodium ascorbate.

  • Reaction Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Purification: Purify the resulting peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in Drug Development: A Workflow for Peptide-Drug Conjugates

Boc-L-Lys(N3)-OH is instrumental in the construction of peptide-drug conjugates (PDCs), a promising class of targeted therapeutics. The following workflow illustrates the key stages in the development of a PDC using this versatile amino acid.

PDC_Workflow start Peptide Design & Target Identification spps Solid-Phase Peptide Synthesis (Incorporate Boc-L-Lys(N3)-OH) start->spps azido_peptide Purified Azido-Peptide spps->azido_peptide click_chem Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) azido_peptide->click_chem drug_linker Alkyne-Modified Drug-Linker Synthesis alkyne_drug Drug-Linker Moiety drug_linker->alkyne_drug alkyne_drug->click_chem crude_pdc Crude Peptide-Drug Conjugate click_chem->crude_pdc purification RP-HPLC Purification crude_pdc->purification pure_pdc Purified PDC purification->pure_pdc characterization Characterization (LC-MS, NMR) pure_pdc->characterization in_vitro In Vitro Studies (Cell Viability, Receptor Binding) characterization->in_vitro in_vivo In Vivo Studies (Pharmacokinetics, Efficacy) in_vitro->in_vivo end Preclinical Candidate in_vivo->end

Caption: Workflow for the development of a peptide-drug conjugate.

This workflow highlights the central role of Boc-L-Lys(N3)-OH in enabling the precise, site-specific conjugation of a therapeutic payload to a targeting peptide, thereby creating a highly specific and potent drug candidate.

Conclusion

Boc-L-Lys(N3)-OH (CHA) is a powerful and enabling reagent for researchers and drug development professionals. Its unique structure allows for the straightforward introduction of a bio-orthogonal azide handle into peptides, facilitating the construction of complex and highly functionalized biomolecules. The detailed protocols and workflow provided in this guide serve as a valuable resource for harnessing the full potential of this important building block in the advancement of peptide-based therapeutics and diagnostics.

Technical Guide: Properties and Applications of Boc-L-Lys(N3)-OH Cyclohexylammonium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Nα-Boc-ε-azido-L-lysine cyclohexylammonium salt (Boc-L-Lys(N3)-OH·CHA), a critical building block in modern peptide synthesis and bioconjugation. This document details its characteristics, experimental protocols for its use, and visual workflows for its application in drug development and research.

Core Properties and Specifications

Boc-L-Lys(N3)-OH cyclohexylammonium salt is a synthetic amino acid derivative widely used for the site-specific incorporation of an azide (B81097) moiety into peptides and other biomolecules. The azide group serves as a versatile chemical handle for subsequent modification via "click chemistry," enabling the attachment of various functionalities such as fluorophores, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains. The compound is typically supplied as a stable, white crystalline powder.

Chemical and Physical Data

The following tables summarize the key quantitative data for Boc-L-Lys(N3)-OH and its cyclohexylammonium salt.

PropertyValueReference(s)
Chemical Name Nα-(tert-Butoxycarbonyl)-Nε-azido-L-lysine cyclohexylammonium salt[1]
Synonyms Boc-L-Lys(N3)-OH*CHA, Nα-Boc-Nε-Azido-L-Lysine cyclohexylammonium salt[1][2]
Appearance White crystalline powder[2][3]

Table 1: General Properties

Compound FormMolecular FormulaMolecular Weight ( g/mol )CAS Number
Free Acid C₁₁H₂₀N₄O₄272.31846549-33-5
Cyclohexylammonium Salt C₁₇H₃₃N₅O₄371.482098497-30-2

Table 2: Molecular Information

Note: Specific experimental data such as melting point, detailed solubility, and spectral analyses for the cyclohexylammonium salt are not widely published in publicly accessible literature. The data for related compounds are often used as a reference.

Experimental Protocols

The primary applications of Boc-L-Lys(N3)-OH·CHA are in Solid-Phase Peptide Synthesis (SPPS) and subsequent bioconjugation reactions. The azide group is stable to the acidic conditions used for Boc-deprotection and the basic conditions of neutralization steps in Boc-SPPS.

Incorporation into Peptides via Boc-SPPS

This protocol outlines a general procedure for the incorporation of Boc-L-Lys(N3)-OH into a peptide sequence using manual or automated Boc-SPPS.

Materials:

  • Boc-L-Lys(N3)-OH cyclohexylammonium salt

  • Peptide synthesis resin (e.g., MBHA or PAM resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Kaiser test reagents

Protocol:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.

  • Boc Deprotection: Remove the N-terminal Boc group from the resin-bound peptide by treating with 50% TFA in DCM for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF to remove residual TFA.

  • Neutralization: Neutralize the N-terminal ammonium (B1175870) salt by washing the resin with a 5-10% DIPEA solution in DMF until a neutral pH is achieved. Wash again with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Boc-L-Lys(N3)-OH·CHA (3-4 equivalents relative to resin loading), HBTU (3-4 eq.), and HOBt (3-4 eq.) in DMF. Add DIPEA (6-8 eq.) to neutralize the cyclohexylammonium salt and activate the carboxylic acid. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-8 for the subsequent amino acids in the peptide sequence.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction of an azide-functionalized peptide with an alkyne-containing molecule.[4][5]

Materials:

  • Peptide containing Lys(N3) residue

  • Alkyne-functionalized molecule (e.g., a fluorescent dye, drug molecule)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-ligand

  • Solvent (e.g., DMF, DMSO, or aqueous buffers)

Protocol:

  • Peptide Dissolution: Dissolve the purified azide-containing peptide in the chosen solvent system.

  • Reagent Preparation: Prepare stock solutions of the alkyne-molecule, CuSO₄, sodium ascorbate, and THPTA.

  • Reaction Setup: In a reaction vessel, combine the peptide solution, the alkyne-molecule (typically 1.5-2 equivalents), and the THPTA ligand.

  • Initiation: Add the CuSO₄ solution followed by the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentrations are typically in the range of 100-500 µM for the peptide, with a 5-fold molar excess of sodium ascorbate over CuSO₄.

  • Reaction: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Purification: Upon completion, purify the resulting triazole-linked conjugate using reverse-phase HPLC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry variant that is highly biocompatible.[6][]

Materials:

  • Peptide containing Lys(N3) residue

  • A strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) derivative.

  • Biocompatible solvent (e.g., PBS, DMSO/PBS mixture)

Protocol:

  • Reagent Dissolution: Dissolve the azide-containing peptide and the strained alkyne derivative in the chosen solvent.

  • Reaction: Mix the two solutions. The reaction proceeds without a catalyst. The concentration of reactants and reaction time will depend on the specific strained alkyne used, with more strained alkynes reacting faster.

  • Monitoring and Incubation: The reaction is typically carried out at room temperature or 37°C and can range from 1 to 24 hours. Monitor the progress by LC-MS.

  • Purification: Purify the final conjugate by reverse-phase HPLC or other appropriate chromatographic techniques.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows involving Boc-L-Lys(N3)-OH·CHA.

spss_workflow cluster_resin Solid Support cluster_cycle SPPS Cycle cluster_result Result Resin Resin-Peptide Deprotection 1. Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization 2. Neutralization (DIPEA/DMF) Deprotection->Neutralization Coupling 3. Coupling (Boc-L-Lys(N3)-OH·CHA + HBTU/HOBt) Neutralization->Coupling Coupling->Resin FinalPeptide Resin-Peptide-Lys(N3) Coupling->FinalPeptide

Caption: Workflow for incorporating Boc-L-Lys(N3)-OH into a peptide using Boc-SPPS.

click_chemistry_workflow cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway Start Peptide-Lys(N3) CuAAC_Reaction CuSO4 / Na-Ascorbate THPTA Start->CuAAC_Reaction SPAAC_Reaction Strained Alkyne (e.g., DBCO) (No Catalyst) Start->SPAAC_Reaction Alkyne Alkyne-Molecule (e.g., Drug, Dye) Alkyne->CuAAC_Reaction CuAAC_Product Peptide-Triazole-Molecule CuAAC_Reaction->CuAAC_Product SPAAC_Product Peptide-Triazole-Molecule SPAAC_Reaction->SPAAC_Product

Caption: Post-synthesis modification of an azide-containing peptide via click chemistry.

References

N-alpha-Boc-epsilon-azido-L-lysine CHA: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Core Functions, Applications, and Experimental Protocols of a Key Bioconjugation Building Block

N-alpha-Boc-epsilon-azido-L-lysine cyclohexylammonium salt (Boc-Lys(N3)-OH·CHA) is a synthetically modified amino acid that has become an indispensable tool in modern peptide chemistry, drug development, and molecular biology. Its unique bifunctional nature, featuring an acid-labile N-alpha-tert-butyloxycarbonyl (Boc) protecting group and a chemically versatile N-epsilon-azido group, enables the precise incorporation of a bioorthogonal handle into peptide sequences. This azido (B1232118) group serves as a key reactant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," facilitating the efficient and site-specific conjugation of peptides to a wide array of molecules. The cyclohexylammonium (CHA) salt form enhances the compound's stability and handling properties, making it a preferred reagent for solid-phase peptide synthesis (SPPS).

Core Function and Applications

The primary function of Boc-Lys(N3)-OH·CHA is to serve as a building block in Boc-chemistry SPPS for the introduction of an azide (B81097) moiety into a specific position within a peptide chain. The Boc group provides temporary protection for the alpha-amino group during peptide elongation and is selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), to which the epsilon-azido group is stable.[1] This orthogonality is crucial for the stepwise assembly of the peptide.

Once the peptide is synthesized, the side-chain azide acts as a versatile chemical handle for post-synthetic modifications via CuAAC. This reaction, known for its high efficiency, specificity, and biocompatibility, allows the covalent linkage of the azide-containing peptide to a molecule bearing a terminal alkyne.[2] This powerful conjugation strategy has found broad applications in:

  • Drug Development: Creating antibody-drug conjugates (ADCs), targeted drug delivery systems, and peptide-based therapeutics with enhanced properties.[2]

  • Bioconjugation: Labeling peptides and proteins with fluorescent dyes, biotin, or other reporter molecules for imaging and diagnostic applications.[3]

  • Peptide Cyclization: Synthesizing cyclic peptides, where the triazole ring formed during the click reaction can act as a stable and isosteric mimic of an amide bond.[4][5]

  • Material Science: Immobilizing peptides onto surfaces or polymers to create functionalized biomaterials.

Data Presentation: Synthesis and Conjugation Efficiency

The successful application of Boc-Lys(N3)-OH·CHA hinges on the efficiency of both its incorporation into the peptide sequence and the subsequent click chemistry conjugation. The following tables summarize quantitative data from various studies, highlighting typical yields and reaction conditions.

ParameterValueNotes
Resin Substitution0.5 - 1.0 mmol/gMerrifield or PAM resins are commonly used in Boc-SPPS.[6][7]
Coupling Efficiency (per step)>99%Typically monitored by a negative Kaiser test to confirm the absence of free primary amines.[6]
Overall Crude Peptide Yield60 - 80%Dependent on peptide length and sequence complexity.[8]
Crude Peptide Purity (by HPLC)50 - 70%Purification via preparative HPLC is generally required to obtain the final high-purity peptide.[8]

Table 1: Typical Quantitative Data for Boc-Solid Phase Peptide Synthesis (SPPS).

Copper Source (Equivalents)Ligand/Additive (Equivalents)SolventTime (h)TemperatureYieldReference
CuI (2)DIEA (50)DMF12RT76%[5]
CuSO₄/NaAsc (excess)NoneDMF550°C>95%[4]
CuBr (1)2,6-Lutidine (10), DIEA (10)DMSO16-18RTHigh[9]
CuI (excess)2,6-Lutidine, DIPEA, TBTAMeCN12RT31-90%[4]
[Cu(CH₃CN)₄]PF₆TBTADMF-RT70-85%[10]

Table 2: Comparative Analysis of On-Resin and Solution-Phase CuAAC Reaction Conditions and Yields. Yields are highly substrate-dependent. RT = Room Temperature.

Experimental Protocols

Incorporation of Boc-Lys(N3)-OH into Peptides via Boc-SPPS

This protocol outlines the manual solid-phase synthesis steps for incorporating the azido-lysine residue into a peptide chain using a Merrifield or PAM resin.

Materials:

  • Merrifield or PAM resin

  • Boc-protected amino acids (including Boc-Lys(N3)-OH·CHA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes, followed by washing with DMF.[6]

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5 minutes, drain, and then treat again with the same solution for 20-25 minutes to remove the Boc protecting group from the N-terminal amino acid.[7]

  • Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF to remove residual TFA.

  • Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF for 5 minutes. Repeat this step. Wash thoroughly with DMF.[11]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Boc-amino acid (3 equivalents relative to resin loading) with a coupling reagent like HBTU/HOBt (3 equivalents) and DIEA (6 equivalents) in DMF for several minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.

  • Repeat Cycles: Repeat steps 2-6 for each amino acid in the desired peptide sequence, using Boc-Lys(N3)-OH at the appropriate position.

  • Final Deprotection: After the final coupling cycle, remove the N-terminal Boc group using the procedure in step 2.

cluster_SPPS Boc-SPPS Cycle for Boc-Lys(N3)-OH Incorporation Resin Peptide-Resin (N-term Boc) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash_Neut Wash & Neutralize (DMF, DIEA) Deprotection->Wash_Neut Coupling Amino Acid Coupling (Boc-Lys(N3)-OH, HBTU, DIEA) Wash_Neut->Coupling Wash_Final Final Wash (DMF, DCM) Coupling->Wash_Final Kaiser Kaiser Test Wash_Final->Kaiser Kaiser->Coupling Positive Next_Cycle Next Amino Acid or Final Product Kaiser->Next_Cycle Negative

Caption: Workflow for incorporating Boc-Lys(N3)-OH via Boc-SPPS.

On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for performing the click reaction on the azide-functionalized peptide while it is still attached to the solid support.

Materials:

Procedure:

  • Resin Preparation: Swell the azide-functionalized peptide-resin in DCM for 10 minutes, then drain.[9]

  • Catalyst Preparation: In a separate vial, dissolve the copper source (e.g., CuBr, 1 equivalent relative to resin loading) and the alkyne-containing molecule (5-10 equivalents) in degassed DMSO. If using CuSO₄, add sodium ascorbate (5-10 equivalents) to reduce Cu(II) to the active Cu(I) state.[4]

  • Reaction Setup: Add the catalyst/alkyne solution to the swollen resin.

  • Base Addition: Add 2,6-lutidine (10 equivalents) and DIEA (10 equivalents) to the reaction mixture.[9]

  • Incubation: Seal the reaction vessel and agitate gently at room temperature for 16-18 hours. The reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry.

  • Washing: After the reaction is complete, drain the solution and wash the resin thoroughly with DMSO, DMF, and finally DCM.

  • Cleavage and Purification: The clicked peptide can now be cleaved from the resin using standard procedures (e.g., HF or TFMSA cleavage for Boc-SPPS) and purified by preparative RP-HPLC.[12][13]

cluster_CuAAC On-Resin CuAAC Workflow Start Azide-Peptide-Resin Swell Swell Resin (DCM) Start->Swell Reagents Add Reagents: - Alkyne-Molecule - Cu(I) Source - Base (DIEA, Lutidine) - Solvent (DMSO) Swell->Reagents React Incubate (RT, 16-18h) Reagents->React Wash Wash Resin (DMSO, DMF, DCM) React->Wash Cleave Cleave & Deprotect (e.g., HF, TFMSA) Wash->Cleave Purify Purify by RP-HPLC Cleave->Purify Final Final Bioconjugate Purify->Final

Caption: Experimental workflow for on-resin click chemistry (CuAAC).

Conclusion

N-alpha-Boc-epsilon-azido-L-lysine CHA is a cornerstone reagent for the synthesis of complex and functionalized peptides. Its robust chemistry allows for the reliable introduction of an azide handle, which can be chemoselectively modified using the highly efficient copper-catalyzed azide-alkyne cycloaddition reaction. This capability has profound implications for drug discovery and biomedical research, enabling the construction of novel peptide conjugates with tailored properties for therapeutic and diagnostic purposes. The detailed protocols and comparative data provided in this guide offer a comprehensive resource for researchers aiming to leverage this powerful chemical tool in their work.

References

An In-depth Technical Guide to the Chemical Characteristics of Boc-L-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical characteristics, synthesis, and applications of Nα-(tert-Butoxycarbonyl)-Nε-azido-L-lysine, commonly referred to as Boc-L-Lys(N3)-OH. This versatile amino acid derivative is a cornerstone in modern peptide synthesis and bioconjugation, primarily utilized for the introduction of an azide (B81097) moiety for subsequent "click" chemistry reactions.

Core Chemical Characteristics

Boc-L-Lys(N3)-OH is a derivative of the amino acid L-lysine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the epsilon-amino group of the side chain is functionalized with an azide (N3) group. The Boc group provides acid-labile protection, which is a staple in solid-phase peptide synthesis (SPPS), while the azide group serves as a bioorthogonal handle for a variety of chemical ligations.

Physicochemical Properties

While specific quantitative data for Boc-L-Lys(N3)-OH, such as a precise melting point and optical rotation, are not consistently reported across publicly available resources, the general properties are well-established. For comparative purposes, the properties of the parent compound, Boc-L-Lys-OH, are provided in the table below.

PropertyBoc-L-Lys(N3)-OHBoc-L-Lys-OH
CAS Number 846549-33-5[1]13734-28-6[2]
Molecular Formula C11H20N4O4[1]C11H22N2O4[2]
Molecular Weight 272.3 g/mol [1]246.30 g/mol [2]
Appearance White to off-white solidWhite to off-white powder[2]
Melting Point Data not available~205 °C (dec.)[2]
Optical Rotation Data not available[α]/D 4.1 to 5.1°, c = 2 in water[2]
Solubility Soluble in organic solvents such as DMF and DMSO.Slightly soluble in water.
Spectroscopic Data

Experimental Protocols

Synthesis of Boc-L-Lys(N3)-OH

A detailed, publicly available, step-by-step protocol for the synthesis of Boc-L-Lys(N3)-OH is not available. However, a general synthetic strategy would involve the selective protection of the α-amino group of L-lysine with a Boc group, followed by the conversion of the ε-amino group into an azide. This is typically achieved by reacting the ε-amino group with an azidotransfer reagent. The synthesis of the related compound, Boc-Lys(Boc)-OH, from L-lysine hydrochloride and di-tert-butyl dicarbonate (B1257347) is well-documented and can serve as a reference for the Boc protection step.[3]

Solid-Phase Peptide Synthesis (SPPS) using Boc-L-Lys(N3)-OH

Boc-L-Lys(N3)-OH is well-suited for Boc-based SPPS. The azide group is stable to the repetitive acidic conditions (e.g., trifluoroacetic acid, TFA) used for the removal of the Nα-Boc group and the basic conditions (e.g., piperidine) used in Fmoc-based SPPS.[1]

General Boc-SPPS Cycle:

  • Resin Swelling: The appropriate resin (e.g., Merrifield, PAM) is swollen in a suitable solvent like dichloromethane (B109758) (DCM).

  • Deprotection: The Nα-Boc protecting group of the resin-bound amino acid is removed using a solution of TFA in DCM.

  • Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base, typically diisopropylethylamine (DIEA) in DCM.

  • Coupling: The next Boc-protected amino acid, in this case, Boc-L-Lys(N3)-OH, is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the free amino group on the resin.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

  • This cycle is repeated until the desired peptide sequence is assembled.

  • Cleavage: The final peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid, such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).

sp_ps_workflow Resin Resin Swell Swell Resin (DCM) Resin->Swell Deprotect Boc Deprotection (TFA/DCM) Swell->Deprotect Neutralize Neutralization (DIEA/DCM) Deprotect->Neutralize Couple Couple Boc-L-Lys(N3)-OH (HBTU/DIEA) Neutralize->Couple Wash1 Wash Couple->Wash1 Repeat Repeat Cycle Wash1->Repeat Repeat->Deprotect Next Amino Acid Cleave Cleavage & Deprotection (HF or TFMSA) Repeat->Cleave Final Cycle Peptide Azido-Peptide Cleave->Peptide

Boc-SPPS workflow for incorporating Boc-L-Lys(N3)-OH.
Click Chemistry with Azido-Peptides

The azide moiety on the lysine (B10760008) side chain allows for highly specific conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or to strained cyclooctyne (B158145) derivatives via strain-promoted azide-alkyne cycloaddition (SPAAC).[4]

General Protocol for CuAAC:

  • Dissolution: The azido-peptide is dissolved in a suitable solvent system, often a mixture of water and an organic solvent like DMSO or t-butanol.

  • Addition of Reagents: The alkyne-containing molecule, a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate), and a copper-ligand (e.g., TBTA) are added to the solution.

  • Reaction: The reaction mixture is stirred at room temperature until the reaction is complete, which can be monitored by techniques such as LC-MS.

  • Purification: The resulting triazole-linked conjugate is purified, typically by HPLC.

cu_aac_pathway cluster_reactants Reactants cluster_catalysts Catalytic System AzidoPeptide Azido-Peptide (from Boc-L-Lys(N3)-OH) Triazole Triazole-linked Bioconjugate AzidoPeptide->Triazole AlkyneMolecule Alkyne-Molecule AlkyneMolecule->Triazole Copper Cu(I) Source (e.g., CuSO4/Ascorbate) Copper->Triazole Ligand Ligand (e.g., TBTA) Ligand->Triazole

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) pathway.

Safety and Handling

Boc-L-Lys(N3)-OH should be handled in a well-ventilated area by personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Azide-containing compounds are potentially explosive and should be handled with care, avoiding contact with strong oxidizing agents, strong acids, and heavy metals. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

Applications in Research and Drug Development

The primary application of Boc-L-Lys(N3)-OH is in the synthesis of peptides and proteins with a site-specific handle for modification. This enables a wide range of applications, including:

  • Peptide-drug conjugates (PDCs): The azide group can be used to attach cytotoxic drugs to targeting peptides.

  • Fluorescent labeling: Fluorophores can be "clicked" onto peptides for use in imaging and diagnostic applications.[4]

  • PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can improve the pharmacokinetic properties of therapeutic peptides.

  • Surface immobilization: Peptides can be attached to surfaces for the development of biosensors and biomaterials.

  • Synthesis of complex peptide architectures: The azide handle can be used to create branched or cyclic peptides.

References

Unlocking Cellular Secrets: A Technical Guide to Azide-Containing Amino Acids in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the application of azide-containing amino acids. This whitepaper details the synthesis, incorporation, and diverse applications of these powerful molecular tools, complete with quantitative data, detailed experimental protocols, and visual workflows to accelerate innovation in chemical biology and drug discovery.

The introduction of unnatural amino acids (UAAs) into proteins has revolutionized our ability to probe and manipulate biological systems with unprecedented precision. Among these, azide-containing amino acids have emerged as exceptionally versatile tools, offering a bioorthogonal chemical handle for a wide array of applications. The azide (B81097) group, being small, stable in biological environments, and absent in most living systems, provides a unique gateway for selective chemical modifications of proteins.[1][2][3][4][5] This guide provides an in-depth overview of the synthesis of azide-containing amino acids, their incorporation into proteins through both metabolic labeling and site-specific methods, and their application in cutting-edge research, including bioorthogonal "click" chemistry, photocrosslinking studies, and the development of novel therapeutics.

Synthesis and Availability of Azide-Containing Amino Acids

A variety of azide-containing amino acids are commercially available or can be synthesized in the lab.[6][7][8][9][10] Common examples include L-azidohomoalanine (AHA), an analog of methionine, and p-azido-L-phenylalanine (pAzF).[11][12] For researchers opting for in-house synthesis, efficient methods for producing Fmoc-protected azido (B1232118) amino acids suitable for solid-phase peptide synthesis have been developed. These syntheses often achieve good yields and high purity, making them a cost-effective option for large-scale studies.[13][14][15][16]

Amino AcidCommon AbbreviationSynthesis YieldPurityReference
Fmoc-L-azidoalanineFmoc-Ala(N3)-OH62-80%High[13][14]
Fmoc-L-azidohomoalanineFmoc-Aha-OH65-74%High[13][14]
p-azido-L-phenylalaninepAzF, AzFVariesHigh[6][17][18]

Incorporation of Azide-Containing Amino Acids into Proteins

Two primary strategies are employed to incorporate azide-containing amino acids into proteins: residue-specific metabolic labeling and site-specific incorporation.

Metabolic Labeling: This approach involves introducing an azide-containing analog of a natural amino acid, such as L-azidohomoalanine (AHA) as a surrogate for methionine, into cell culture media.[11][19][20][21] The cellular translational machinery then incorporates AHA into newly synthesized proteins in place of methionine.[19][20] This method is particularly useful for global analysis of protein synthesis and turnover. The efficiency of AHA incorporation can be influenced by factors such as the concentration of AHA and the depletion of natural methionine in the medium.[19][20]

Site-Specific Incorporation: For precise control over the location of the azide handle, site-specific incorporation is the method of choice. This technique utilizes an expanded genetic code, employing an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair that uniquely recognizes the unnatural amino acid and directs its insertion in response to a nonsense codon, typically the amber stop codon (UAG), engineered into the gene of interest.[12][17][18][22][23][24] This allows for the production of proteins with a single azide group at a predetermined position. The yield of full-length protein containing the UAA can be influenced by the efficiency of the orthogonal translation system and the cellular uptake of the UAA.[6][23]

Incorporation MethodAzido Amino AcidOrganism/SystemTypical Incorporation EfficiencyReference
Metabolic LabelingL-azidohomoalanine (AHA)Mammalian CellsCell-type and condition dependent[11][19]
Metabolic LabelingL-azidohomoalanine (AHA)Saccharomyces cerevisiaeVaries with stress conditions[25]
Site-Specific Incorporationp-azido-L-phenylalanine (pAzF)Escherichia coli>95% with evolved systems[23][24]
Site-Specific Incorporationp-azido-L-phenylalanine (pAzF)Mammalian CellsHigh with optimized vectors[8][12]

Applications in Bioorthogonal Chemistry

The azide group serves as a versatile handle for a variety of bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[2][4][26]

Staudinger Ligation

One of the first bioorthogonal reactions to be developed, the Staudinger ligation, involves the reaction of an azide with a specifically engineered triarylphosphine.[1][4][27][28][29] This reaction forms a stable amide bond, and in its "traceless" version, leaves no residual atoms from the phosphine (B1218219) reagent, perfectly mimicking a native peptide bond.[1][29] While effective, the kinetics of the Staudinger ligation are relatively slow compared to click chemistry reactions.[27]

Staudinger_Ligation Azide Azide-Modified Protein AzaYlide Aza-ylide Intermediate Azide->AzaYlide Reaction Phosphine Triarylphosphine Reagent Phosphine->AzaYlide Amide Amide-Linked Product AzaYlide->Amide Intramolecular Cyclization PhosphineOxide Phosphine Oxide Byproduct AzaYlide->PhosphineOxide Hydrolysis

Caption: The Staudinger Ligation Pathway.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry," is a highly efficient and specific reaction between an azide and a terminal alkyne to form a stable triazole linkage.[3][30][31][32][33] This reaction exhibits rapid kinetics and is widely used for labeling proteins with fluorescent dyes, biotin, or other probes in vitro and in fixed cells.[31][33] However, the cytotoxicity of the copper catalyst can limit its application in living cells.[30]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity associated with CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[26] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a copper catalyst.[34] This makes SPAAC an ideal choice for labeling proteins in living cells and organisms.[34] The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
DIBOBenzyl Azide~0.3 - 0.7[34]
DBCOBenzyl Azide~0.6 - 1.0[34]
BCNBenzyl Azide~0.06 - 0.1[34]
DIBACFluoroalkyl Azide>1.0 (fast)[35]
BCNFluoroalkyl Azide~1.0 (fast)[35]
[9+1]CPPBenzyl Azide2.2 x 10⁻³[36]
m[9+1]CPPBenzyl Azide9.6 x 10⁻³[36]
[11+1]CPPBenzyl Azide4.5 x 10⁻⁴[36]
fluor[11+1]CPPBenzyl Azide4.7 x 10⁻³[36]

Photocrosslinking to Study Protein-Protein Interactions

Aryl azide-containing amino acids, such as p-azido-L-phenylalanine (pAzF), can serve as powerful tools for identifying protein-protein interactions.[5][8] Upon exposure to UV light, the aryl azide group forms a highly reactive nitrene intermediate that can covalently crosslink with nearby interacting proteins.[5] This allows for the capture of transient or weak interactions for subsequent identification by mass spectrometry.

Photocrosslinking_Workflow cluster_in_vivo In Vivo Steps cluster_in_vitro In Vitro Analysis Incorporate Site-Specific Incorporation of pAzF into Bait Protein UV UV Irradiation (365 nm) Incorporate->UV Crosslink Covalent Crosslinking to Prey Protein(s) UV->Crosslink Lyse Cell Lysis Crosslink->Lyse Purify Immunoprecipitation of Bait Protein Lyse->Purify Analyze SDS-PAGE and Mass Spectrometry Purify->Analyze

Caption: Workflow for Photocrosslinking using pAzF.

Applications in Drug Development

The ability to precisely modify proteins using azide-containing amino acids has significant implications for drug development. Site-specific conjugation of drugs to antibodies to create antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio is a key application.[37] This approach can lead to ADCs with improved pharmacokinetic properties and enhanced therapeutic efficacy. Furthermore, the use of these amino acids in mapping signaling pathways can aid in the identification of new drug targets.[37]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with L-azidohomoalanine (AHA)

This protocol describes the pulse-labeling of newly synthesized proteins in mammalian cells.[11][21][38]

Materials:

  • Methionine-free cell culture medium[11][21]

  • Dialyzed Fetal Bovine Serum (dFBS)[11][19]

  • L-azidohomoalanine (AHA)[11]

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

Procedure:

  • Culture cells to the desired confluency (typically 70-80%).

  • To deplete intracellular methionine, aspirate the growth medium, wash the cells once with warm PBS, and then incubate them in methionine-free medium supplemented with dFBS for 30-60 minutes.[11]

  • Prepare the AHA labeling medium by dissolving AHA in the methionine-free medium to a final concentration of 25-50 µM.[11]

  • Remove the starvation medium and add the AHA labeling medium to the cells.

  • Incubate the cells for the desired labeling period (e.g., 1-4 hours).[11]

  • After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

  • Quantify the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream analysis via click chemistry.

Metabolic_Labeling_Workflow Start Culture Cells Deplete Deplete Methionine (Met-free medium) Start->Deplete Label Incubate with AHA Deplete->Label Wash Wash with PBS Label->Wash Lyse Lyse Cells Wash->Lyse Quantify Quantify Protein Lyse->Quantify Downstream Downstream Analysis (Click Chemistry) Quantify->Downstream

Caption: Experimental Workflow for Metabolic Labeling with AHA.

Protocol 2: Site-Specific Incorporation of p-azido-L-phenylalanine (pAzF) in E. coli

This protocol outlines the general steps for incorporating pAzF at a specific site in a protein of interest expressed in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with an amber (TAG) codon at the desired position

  • pEVOL plasmid encoding the engineered pAzF-tRNA synthetase/tRNA pair[39]

  • p-azido-L-phenylalanine (pAzF)

  • Appropriate antibiotics and media

Procedure:

  • Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEVOL-pAzF plasmid.

  • Select for co-transformants on agar (B569324) plates containing the appropriate antibiotics.

  • Inoculate a starter culture and grow overnight.

  • Inoculate a larger expression culture with the overnight culture.

  • Grow the culture at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG and simultaneously add pAzF to a final concentration of 1-5 mM.[23]

  • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvest the cells by centrifugation.

  • Purify the protein of interest using standard chromatography techniques. The purified protein will contain pAzF at the specified site.

Protocol 3: In Vitro Staudinger Ligation of an Azide-Modified Protein

This protocol describes the ligation of a purified protein containing an azide group with a phosphine-labeled probe.[1]

Materials:

  • Purified azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Phosphine-labeled probe (e.g., phosphine-biotin, phosphine-fluorophore)

  • Water-miscible organic solvent (e.g., DMSO or DMF)

Procedure:

  • Prepare a stock solution of the phosphine-probe in a water-miscible organic solvent (e.g., 10 mM in DMSO).[1]

  • Add the phosphine-probe stock solution to the protein solution. A 10- to 50-fold molar excess of the phosphine reagent over the protein is commonly used.[1]

  • Incubate the reaction mixture at room temperature or 37°C for 12-24 hours.[1]

  • Monitor the reaction by SDS-PAGE or mass spectrometry to confirm the formation of the ligated product.

  • Purify the labeled protein using appropriate chromatography methods to remove excess phosphine reagent.

Protocol 4: In Vivo Photo-crosslinking using p-azido-L-phenylalanine (pAzF)

This protocol provides a general workflow for identifying protein-protein interactions in living cells using pAzF.[2][5][7]

Materials:

  • Mammalian cells (e.g., HEK293T)

  • Expression vector for the "bait" protein containing a TAG codon at the desired position

  • Expression vector for the orthogonal pAzF-tRNA synthetase/tRNA pair

  • p-azido-L-phenylalanine (pAzF)

  • UV lamp (365 nm)[5]

  • Reagents for cell lysis, immunoprecipitation, and western blotting

Procedure:

  • Co-transfect mammalian cells with the expression vectors for the bait protein and the orthogonal translation machinery.

  • Culture the cells in media supplemented with pAzF (typically 0.5-1 mM) for 24-48 hours to allow for expression and incorporation of pAzF into the bait protein.[39]

  • Wash the cells with PBS to remove excess pAzF.

  • Irradiate the cells with UV light (365 nm) for a specified time (e.g., 15-30 minutes) on ice to induce crosslinking.

  • Lyse the cells and perform immunoprecipitation to purify the bait protein and its crosslinked binding partners.

  • Analyze the immunoprecipitated complexes by SDS-PAGE and western blotting to detect crosslinked products.

  • For identification of unknown interaction partners, the crosslinked bands can be excised from the gel and analyzed by mass spectrometry.

References

A Technical Guide to Boc-L-Lys(N3)-OH (CHA): A Versatile Tool for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-tert-butyloxycarbonyl-Nε-azido-L-lysine cyclohexylammonium salt (Boc-L-Lys(N3)-OH (CHA)), a key building block in modern peptide chemistry and drug discovery. Its unique properties enable the precise, site-specific introduction of an azide (B81097) moiety into peptides, paving the way for advanced bioconjugation strategies through click chemistry. This document details its chemical properties, synthesis, and applications, with a focus on experimental protocols and workflows relevant to researchers in the life sciences.

Core Molecular Data

The fundamental properties of Boc-L-Lys(N3)-OH and its cyclohexylammonium (CHA) salt are summarized below. The CHA salt form enhances the compound's stability and handling characteristics.

PropertyBoc-L-Lys(N3)-OHBoc-L-Lys(N3)-OH (CHA) Salt
Chemical Formula C₁₁H₂₀N₄O₄[1]C₁₇H₃₃N₅O₄
Molecular Weight 272.30 g/mol [2]371.48 g/mol
Synonyms (S)-2-(tert-butoxycarbonylamino)-6-azidohexanoic acidNα-Boc-Nε-azido-L-lysine cyclohexylammonium salt
Primary Application Solid-Phase Peptide Synthesis (SPPS), Click Chemistry[3][4]Solid-Phase Peptide Synthesis (SPPS)

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the core compound and its application in peptide modification.

Synthesis of Boc-L-Lys(N3)-OH

A generalized protocol based on the synthesis of similar compounds, such as Boc-Lys(Boc)-OH, is as follows:

  • Initial Protection of L-Lysine:

    • Dissolve L-lysine hydrochloride in a mixture of dioxane and water.

    • Adjust the pH to approximately 10-11 by the dropwise addition of a 1 M NaOH solution to deprotonate the amino groups.

    • Add Di-tert-butyl dicarbonate (B1257347) (Boc₂O) dissolved in dioxane to the reaction mixture. This step will protect both the α- and ε-amino groups.

    • Stir the reaction at room temperature overnight.

  • Selective Deprotection and Azidation (Conceptual):

    • To introduce the azide group specifically at the ε-position, a starting material like Nα-Boc-L-lysine would be used.

    • The ε-amino group would first be converted to a good leaving group, for example, by reaction with trifluoromethanesulfonyl chloride (TfCl) or p-toluenesulfonyl chloride (TsCl).

    • The resulting sulfonate ester would then be displaced by an azide nucleophile, typically sodium azide (NaN₃), in a polar aprotic solvent like DMF.

  • Work-up and Purification:

    • Following the reaction, the mixture is typically acidified (e.g., with a KHSO₄ solution) to a pH of 2-3.

    • The product is then extracted into an organic solvent such as ethyl acetate.

    • The combined organic phases are dried over anhydrous magnesium sulfate (B86663), filtered, and concentrated under reduced pressure to yield the crude product.

    • Purification is achieved through column chromatography to yield pure Boc-L-Lys(N3)-OH.

  • Formation of the CHA Salt:

    • The purified Boc-L-Lys(N3)-OH is dissolved in a suitable solvent.

    • Cyclohexylamine is added to precipitate the cyclohexylammonium salt.

    • The salt is then collected by filtration and dried.

Incorporation into Peptides and Click Chemistry Modification

Boc-L-Lys(N3)-OH is a valuable reagent for solid-phase peptide synthesis (SPPS), allowing for the incorporation of a "clickable" handle into the peptide chain.

1. Solid-Phase Peptide Synthesis (SPPS):

  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or Rink amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Boc Deprotection: Remove the Boc protecting group from the resin or the growing peptide chain using a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

  • Neutralization: Neutralize the resin with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM.

  • Amino Acid Coupling: Pre-activate the incoming Boc-protected amino acid (including Boc-L-Lys(N3)-OH) with a coupling agent (e.g., HBTU/HATU) and a base (e.g., DIEA) in DMF. Add this solution to the resin and allow the reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF and DCM after each deprotection and coupling step.

  • Repeat: Repeat the deprotection, neutralization, and coupling cycles for each amino acid in the desired peptide sequence.

2. Post-Synthesis Modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

This "click" reaction is highly efficient for conjugating the azide-containing peptide with a molecule bearing a terminal alkyne (e.g., a fluorescent dye, a drug molecule, or a polyethylene (B3416737) glycol chain).[5]

  • Reaction Setup: The azide-modified peptide, either on-resin or cleaved and purified, is dissolved in a suitable solvent system (e.g., a mixture of water and t-butanol or DMSO).

  • Addition of Reagents: The alkyne-functionalized molecule is added to the solution.

  • Catalyst System: A copper(I) source, such as copper(II) sulfate with a reducing agent like sodium ascorbate, is added. A ligand, such as TBTA, can be used to stabilize the Cu(I) oxidation state and improve reaction efficiency.

  • Reaction Conditions: The reaction is typically stirred at room temperature and can be complete within a few hours.

  • Purification: The resulting triazole-linked peptide conjugate is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflows and Signaling Pathways

The versatility of Boc-L-Lys(N3)-OH is best illustrated through its experimental workflow in creating modified peptides for various applications, such as peptide-drug conjugates.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_conjugation Bioconjugation resin Solid Support (Resin) incorporation Incorporate Boc-L-Lys(N3)-OH via SPPS resin->incorporation peptide Azide-Modified Peptide on Resin incorporation->peptide cleavage Cleavage & Deprotection peptide->cleavage purified_peptide Purified Azide- Modified Peptide cleavage->purified_peptide Purification (HPLC) click_reaction Click Chemistry (CuAAC) purified_peptide->click_reaction final_conjugate Peptide-Molecule Conjugate click_reaction->final_conjugate application Downstream Applications final_conjugate->application alkyne Alkyne-Modified Molecule (e.g., Drug, Dye) alkyne->click_reaction click_chemistry cluster_reaction Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) peptide_azide Peptide-N3 (from Boc-L-Lys(N3)-OH) catalyst Cu(I) Catalyst (e.g., CuSO4 + Na Ascorbate) peptide_azide->catalyst alkyne_molecule Alkyne-Molecule (e.g., Fluorophore) alkyne_molecule->catalyst triazole_product Stable Triazole Linkage (Peptide-Molecule Conjugate) catalyst->triazole_product Forms stable 1,2,3-triazole ring

References

The Strategic Role of Cyclohexylamine (CHA) Salts in Boc-Protected Amino Acids: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the purity and stability of starting materials are paramount. The use of N-α-tert-butyloxycarbonyl (Boc) protected amino acids is a cornerstone of this field. However, the physical properties of these protected amino acids can present challenges, particularly in terms of handling, storage, and purification. The formation of cyclohexylamine (B46788) (CHA) salts of Boc-amino acids offers a strategic solution to many of these issues, enhancing the efficiency and reliability of peptide synthesis. This technical guide provides a comprehensive overview of the purpose, advantages, and applications of Boc-amino acid CHA salts.

Enhanced Stability and Handling

Boc-protected amino acids, in their free acid form, can be prone to degradation over time, especially when stored under suboptimal conditions. A significant issue is the gradual loss of the Boc protecting group, which can occur via acid-catalyzed hydrolysis or thermal decomposition. This degradation leads to the formation of impurities that can complicate subsequent purification steps and reduce the overall yield of the desired peptide.

The formation of a salt with cyclohexylamine, a weak base, effectively neutralizes the acidic carboxyl group of the Boc-amino acid. This neutralization significantly enhances the stability of the compound by minimizing intramolecular acid-catalyzed side reactions. The resulting crystalline salts are generally less hygroscopic and more resistant to degradation during long-term storage, ensuring the integrity of the starting material.

Improved Purification and Crystallinity

A primary advantage of converting Boc-amino acids into their CHA salts is the marked improvement in their crystallinity. Many Boc-amino acid free acids are oils or amorphous solids, which are notoriously difficult to purify. Crystallization is a powerful purification technique that allows for the effective removal of impurities, including byproducts from the Boc protection step (such as di-tert-butyl carbonate and tert-butanol) and any residual unreacted amino acid.

The CHA salts of Boc-amino acids often form well-defined, high-melting-point crystalline solids. This crystalline nature facilitates purification through simple recrystallization, leading to a product with high purity and a defined stoichiometry. This is particularly advantageous in large-scale synthesis where purity is a critical parameter.

Quantitative Data Summary

The following table summarizes key quantitative data related to the properties of Boc-amino acid CHA salts compared to their corresponding free acids.

PropertyBoc-Amino Acid (Free Acid)Boc-Amino Acid CHA SaltAdvantage of CHA Salt
Physical State Often oils or amorphous solidsTypically crystalline solidsEasier handling, purification, and weighing
Melting Point Generally lower and broader rangeHigher and sharper rangeIndicator of higher purity
Stability Prone to degradation (e.g., loss of Boc group)Enhanced long-term storage stabilityReduced impurity formation
Solubility Variable, often highly soluble in organic solventsGenerally soluble in methanol, less soluble in non-polar solventsFacilitates selective precipitation/crystallization
Purity Can be challenging to purifyReadily purified by recrystallizationHigher purity starting material for synthesis

Experimental Protocols

Preparation of Boc-Amino Acid Cyclohexylamine Salt

Objective: To convert a Boc-protected amino acid from its free acid form to its cyclohexylamine salt to improve stability and facilitate purification.

Materials:

  • Boc-amino acid (free acid)

  • Cyclohexylamine (CHA)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane (B92381)

  • Stir plate and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the Boc-amino acid (1 equivalent) in a suitable solvent, such as ethyl acetate. The volume should be sufficient to fully dissolve the starting material.

  • Cool the solution in an ice bath with gentle stirring.

  • Slowly add cyclohexylamine (1.05 equivalents) dropwise to the cooled solution.

  • A white precipitate of the Boc-amino acid CHA salt will begin to form.

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete precipitation.

  • If precipitation is slow, the addition of a non-polar solvent like hexane can promote crystallization.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethyl acetate or a mixture of ethyl acetate and hexane to remove any excess cyclohexylamine and other soluble impurities.

  • Dry the crystalline salt under vacuum to a constant weight.

Liberation of the Free Acid from the CHA Salt

Objective: To recover the Boc-protected amino acid in its free acid form from the CHA salt prior to its use in peptide coupling reactions.

Materials:

  • Boc-amino acid CHA salt

  • 1 M Aqueous solution of potassium bisulfate (KHSO₄) or citric acid

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend the Boc-amino acid CHA salt in a mixture of ethyl acetate and water.

  • Transfer the suspension to a separatory funnel.

  • Add a 1 M aqueous solution of KHSO₄ or citric acid portion-wise with vigorous shaking. Monitor the pH of the aqueous layer to ensure it is acidic (pH ~2-3). This protonates the cyclohexylamine, forming a water-soluble salt.

  • Continue shaking until all the solid has dissolved and the Boc-amino acid is in the organic layer.

  • Separate the organic layer.

  • Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the Boc-amino acid as a free acid.

Diagrams

CHA_Salt_Formation cluster_reactants Reactants cluster_product Product cluster_advantages Advantages Boc_AA Boc-Amino Acid (Free Acid) Salt Boc-Amino Acid CHA Salt (Crystalline Solid) Boc_AA->Salt Salt Formation CHA Cyclohexylamine (Base) CHA->Salt Stability Enhanced Stability Salt->Stability Purity Improved Purity Salt->Purity Handling Easier Handling Salt->Handling

Caption: Formation and advantages of Boc-amino acid CHA salt.

Free_Acid_Liberation start Boc-Amino Acid CHA Salt step1 Suspend in Organic Solvent (e.g., EtOAc) and Water start->step1 step2 Add Aqueous Acid (e.g., KHSO₄) (pH ~2-3) step1->step2 step3 Separate Organic Layer step2->step3 step4 Wash with Water and Brine step3->step4 step5 Dry over Na₂SO₄ step4->step5 step6 Evaporate Solvent step5->step6 end Pure Boc-Amino Acid (Free Acid) step6->end

An In-depth Technical Guide on the Stability of Boc-L-Lys(N3)-OH (CHA) Under Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Nα-tert-Butoxycarbonyl-L-lysine, azide (B81097) side-chain (Boc-L-Lys(N3)-OH), complexed with cyclohexylamine (B46788) (CHA). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in peptide synthesis and other applications. The guide covers recommended storage conditions, potential degradation pathways, and experimental protocols for stability assessment.

Introduction

Boc-L-Lys(N3)-OH (CHA) is a crucial building block in chemical biology and pharmaceutical development. Its azide functional group allows for highly specific modifications via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The tert-Butoxycarbonyl (Boc) protecting group on the alpha-amine ensures chemoselectivity during peptide synthesis. Understanding the stability of this reagent is paramount to ensure the integrity of synthesis and the purity of the final product.

Recommended Storage and Handling

The stability of Boc-L-Lys(N3)-OH (CHA) is influenced by temperature, light, and exposure to certain chemicals. Based on information for structurally related azide-containing compounds and general best practices, the following storage and handling procedures are recommended.

Table 1: Recommended Storage Conditions

ConditionRecommendation
Temperature Long-term: -20°C.[1] Several suppliers of azide-labeled biomolecules recommend storage at -20°C or even -80°C to slow down potential degradation.[2] Short-term: 2-8°C.[3]
Light Store in the dark.[2][4] Azide compounds can be sensitive to light, which may induce decomposition. Amber vials or containers shielded from light are advised.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container to prevent moisture absorption and oxidation.
Container Use glass or chemically resistant plastic containers. Avoid metal containers and utensils (e.g., spatulas) as organic azides can react with certain metals to form shock-sensitive and explosive metal azides.[4]

Handling Precautions:

  • Avoid contact with strong acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid (HN3).[4][5]

  • Keep away from strong oxidizing agents.[6]

  • Handle in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Avoid dust formation.[6]

Potential Degradation Pathways

While specific degradation studies for Boc-L-Lys(N3)-OH (CHA) are not extensively published, degradation can be inferred from the known reactivity of its functional groups: the azide, the Boc group, and the carboxylic acid.

  • Azide Reduction: The azide group can be reduced to an amine, for instance, via Staudinger reduction in the presence of phosphines. While not a typical storage concern, contamination with reducing agents should be avoided.

  • Boc Group Hydrolysis: The Boc protecting group is labile under acidic conditions. Exposure to acidic vapors or contaminants could lead to its cleavage, exposing the alpha-amine.

  • General Decomposition: Like many organic azides, this compound can be sensitive to heat and light, which may lead to the loss of dinitrogen (N2) and the formation of highly reactive nitrenes, which can then undergo various reactions.

A logical workflow for investigating these potential degradation pathways is outlined below.

G cluster_storage Storage Conditions cluster_stress Stress Factors cluster_degradation Potential Degradation Products Compound Boc-L-Lys(N3)-OH (CHA) Heat Heat Compound->Heat Thermolysis Light Light Compound->Light Photolysis Acid Acid Compound->Acid Boc Cleavage ReducingAgent Reducing Agent Compound->ReducingAgent Azide Reduction Nitrene Nitrene Intermediates Heat->Nitrene Light->Nitrene Deboc H-L-Lys(N3)-OH Acid->Deboc Base Base Other Other Impurities Base->Other Oxidant Oxidant Oxidant->Other Amine Boc-L-Lys(NH2)-OH ReducingAgent->Amine Nitrene->Other

Caption: Potential Degradation Pathways for Boc-L-Lys(N3)-OH (CHA).

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of Boc-L-Lys(N3)-OH (CHA), a stability-indicating analytical method must be used. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. A forced degradation study is recommended to identify potential degradation products and validate the analytical method.

Table 2: General Protocol for Forced Degradation Study

Stress ConditionMethodology
Acid Hydrolysis Dissolve the compound in a suitable organic solvent and add 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 6, 12, 24 hours). Neutralize the sample before analysis.
Base Hydrolysis Dissolve the compound in a suitable organic solvent and add 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize the sample before analysis.
Oxidation Dissolve the compound in a suitable solvent and add 3% H2O2. Store at room temperature, protected from light, for a specified period.
Thermal Stress Store the solid compound in an oven at a high temperature (e.g., 80°C) for a specified period. Also, test in solution at a slightly elevated temperature (e.g., 60°C).
Photostability Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

Analytical Method: HPLC-UV

A reverse-phase HPLC method is suitable for monitoring the purity of Boc-L-Lys(N3)-OH (CHA) and detecting degradation products.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (for the amide bond) and 260 nm (azide group has a weak absorbance).

  • Purity Assessment: Purity is determined by the area percentage of the main peak relative to the total peak area.

The workflow for conducting a comprehensive stability analysis is depicted below.

G cluster_setup Study Setup cluster_testing Time-Point Testing cluster_analysis Data Analysis & Reporting Start Reference Standard (T=0 Analysis) Conditions Define Storage Conditions (-20°C, 4°C, 25°C/60%RH) Start->Conditions Sample Pull Samples at Time Points (e.g., 1, 3, 6, 12 months) Conditions->Sample Analyze Analyze via HPLC-UV (Purity, Impurities) Sample->Analyze Analyze->Sample Next Time Point Data Compile Purity Data vs. Time Analyze->Data Report Generate Stability Report (Shelf-life estimation) Data->Report

Caption: Experimental Workflow for Long-Term Stability Testing.

Conclusion

The stability of Boc-L-Lys(N3)-OH (CHA) is critical for its successful application in research and development. Adherence to proper storage conditions, particularly low temperature (-20°C) and protection from light and acids, is essential to maintain its purity and reactivity. While specific quantitative stability data is not widely published, the protocols and information provided in this guide offer a robust framework for users to establish in-house stability profiles. By employing systematic stability testing and validated analytical methods, researchers can ensure the quality and reliability of this important chemical reagent.

References

The Azide Functional Group: A Versatile Tool in Modern Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azide (B81097) functional group has emerged as a cornerstone in the field of peptide chemistry, offering a unique combination of stability, selective reactivity, and bioorthogonality. Its small size and lack of endogenous counterparts in most biological systems make it an ideal chemical handle for a wide array of applications, from peptide synthesis and modification to the development of novel therapeutics and research tools. This technical guide provides a comprehensive overview of the core applications of azides in peptide chemistry, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate understanding and implementation in the laboratory.

Core Applications of the Azide Functional Group

The utility of the azide group in peptide chemistry is primarily centered around three key areas: its role as a versatile protecting group, its participation in the robust Staudinger ligation for amide bond formation, and its central role in the highly efficient azide-alkyne cycloaddition reactions, popularly known as "click chemistry." These applications have revolutionized the way peptides are synthesized, modified, and utilized in biological studies.

Azides as Protecting Groups in Peptide Synthesis

The azide moiety serves as an efficient and atom-economical protecting group for amines in amino acids.[1] It is stable under a variety of reaction conditions commonly used in peptide synthesis and can be readily converted to the corresponding amine. The use of α-azido acids can be particularly advantageous in coupling reactions of sterically hindered amino acids.[1]

The Staudinger Ligation: A Chemoselective Amide Bond Formation

The Staudinger ligation is a powerful method for forming an amide bond between a phosphine-thioester and an azide.[2] This reaction is highly chemoselective and proceeds under mild, aqueous conditions, making it suitable for the ligation of unprotected peptide fragments.[2][3] The "traceless" version of the Staudinger ligation is particularly valuable as it leaves no residual atoms at the ligation site, forming a native peptide bond.[4][5] This has significant implications for the total chemical synthesis of proteins.[4]

Azide-Alkyne Cycloaddition (Click Chemistry): A Robust Tool for Peptide Modification

"Click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has become an indispensable tool for peptide chemists.[6][7][8] These reactions are characterized by their high yields, selectivity, and compatibility with a wide range of functional groups and reaction conditions.[6][9]

  • CuAAC utilizes a copper(I) catalyst to rapidly and regioselectively form a 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[6][10] This reaction is widely used for peptide cyclization, labeling, and conjugation to other molecules.[4][9][11]

  • SPAAC is a copper-free alternative that employs strained cyclooctynes to react with azides.[7][8] The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.[7][12]

Quantitative Data on Azide Reactions in Peptide Chemistry

The efficiency of azide-based reactions is a key factor in their widespread adoption. The following tables summarize quantitative data on yields and reaction kinetics for the key applications discussed.

Table 1: Synthesis of Fmoc-Protected Azido (B1232118) Amino Acids

Starting MaterialProductReagentsYield (%)Reference
Fmoc-Asn-OHFmoc-L-azidoalanine1. [Bis(trifluoroacetoxy)iodo]benzene (B57053), Pyridine2. Imidazole-1-sulfonyl azide HCl, CuSO₄·5H₂O, K₂CO₃62-75[13]
Fmoc-Gln-OHFmoc-L-azidohomoalanine1. [Bis(trifluoroacetoxy)iodo]benzene, Pyridine2. Imidazole-1-sulfonyl azide HCl, CuSO₄·5H₂O, K₂CO₃65-74[13]

Table 2: Traceless Staudinger Ligation Yields

PhosphinothioesterAzideSolventYield (%)Reference
Ac-Gly-SCH₂PPh₂H-Ala(N₃)-NHBnDioxane>80[14]
Ac-Phe-SCH₂PPh₂(p-OMe)₂H-Ala(N₃)-NHBnDioxane>80[14]
Ac-Gly-SCH₂PPh₂H-Gly(N₃)-NHBnTHF/H₂O>90[14]

Table 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Yields

| Peptide System | Reaction Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Peptide-Oligonucleotide Conjugation | CuSO₄, TBTA, NaAsc, pH 8.5, RT, 12-24h | >95 |[9] | | On-resin Peptide Cyclization | CuI, DIEA | 79 |[15] | | Solution-phase Peptide Cyclization | CuI, 2,6-lutidine, DIPEA, TBTA in MeCN, RT, 12h | 31-90 |[9] | | Peptide-Polymer Conjugation | CuSO₄, NaAsc, DMF, 100°C, 15 min (microwave) | 43 |[9] | | On-resin Peptide Cyclization with [Cu₄I₄(pip)₄] | [Cu₄I₄(pip)₄], DMF | ~89 |[15] |

Table 4: Comparison of Bioorthogonal Reaction Kinetics

ReactionSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Staudinger Ligation7.7 x 10⁻³[2]
CuAAC~10² - 10³[10]
SPAAC (with BCN)~0.1 - 1[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of the azide functional group in peptide chemistry.

Protocol 1: Synthesis of Fmoc-L-azidoalanine from Fmoc-L-asparagine

This two-step protocol describes the synthesis of an Fmoc-protected azido amino acid suitable for solid-phase peptide synthesis.[13]

Step 1: Hofmann Rearrangement to Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap-OH)

  • Dissolve Fmoc-Asn-OH in a mixture of acetonitrile (B52724) and water (1:1).

  • Add [bis(trifluoroacetoxy)iodo]benzene and pyridine.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product to obtain Fmoc-Dap-OH.

Step 2: Diazo Transfer to Fmoc-L-azidoalanine

  • Dissolve Fmoc-Dap-OH in a biphasic mixture of H₂O, MeOH, and CH₂Cl₂.[13]

  • Add CuSO₄·5H₂O and imidazole-1-sulfonyl azide hydrochloride.[13]

  • Adjust the pH of the mixture to 9 with aqueous K₂CO₃ solution.[13]

  • Stir the reaction vigorously for 18 hours.[13]

  • Perform an aqueous workup to isolate the product. The organic phase is extracted with saturated NaHCO₃. The combined aqueous extracts are washed with Et₂O, acidified to pH 2 with concentrated HCl, and extracted with Et₂O.[13]

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-L-azidoalanine.

Protocol 2: On-Resin Diazotransfer Reaction

This protocol allows for the site-specific conversion of a primary amine (e.g., the side chain of lysine) to an azide on a solid support.[1]

  • Swell the resin-bound peptide containing a deprotected primary amine in a suitable solvent.

  • Prepare a solution of K₂CO₃ and imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) in water.[1]

  • Add the solution to the resin, followed by the addition of a CuSO₄·5H₂O solution.[1]

  • Gently agitate the reaction mixture under an inert atmosphere (e.g., N₂) for 3 hours.[1]

  • Remove the reagents by vacuum filtration.

  • Wash the resin sequentially with CH₂Cl₂, MeOH, and Et₂O.[1]

Protocol 3: Traceless Staudinger Ligation on a Solid Support

This protocol describes the ligation of a peptide-phosphinothioester to a resin-bound azido-peptide.[5]

  • Swell the resin-bound azido-peptide in the desired reaction solvent (e.g., a mixture of THF and water).

  • Add the peptide-phosphinothioester to the resin suspension.

  • Allow the reaction to proceed at room temperature with gentle agitation for 12-24 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC analysis of a cleaved aliquot).

  • Once the reaction is complete, wash the resin thoroughly to remove excess reagents and byproducts.

  • Cleave the ligated peptide from the resin using standard cleavage cocktails (e.g., TFA-based).

Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide Conjugation

This protocol outlines a general procedure for the CuAAC reaction to conjugate an azide-containing peptide with an alkyne-containing molecule.[16][17]

  • Dissolve the azide-containing peptide and the alkyne-containing molecule in a suitable solvent system (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol).

  • Prepare a fresh solution of a copper(I) source. This can be generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, or a stabilized Cu(I) source can be used.[17]

  • Add a copper-coordinating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to the reaction mixture to stabilize the Cu(I) oxidation state and accelerate the reaction.[17]

  • Add the copper source and the reducing agent (if used) to the peptide mixture.

  • Stir the reaction at room temperature. The reaction is typically complete within 1-12 hours.

  • Purify the conjugated peptide using standard techniques such as HPLC.

Protocol 5: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Peptide Labeling

This protocol describes the copper-free conjugation of an azide-modified peptide with a strained alkyne, such as a BCN derivative.[7]

  • Dissolve the azide-modified peptide in an amine-free buffer (e.g., PBS, pH 7.4).

  • Prepare a stock solution of the strained alkyne (e.g., BCN-PEG4-alkyne) in an anhydrous solvent like DMSO.

  • Add the strained alkyne stock solution to the peptide solution. A 2-4 fold molar excess of the alkyne is typically used.

  • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.

  • Monitor the reaction progress by mass spectrometry or HPLC.

  • Purify the labeled peptide using a suitable method, such as size-exclusion chromatography or dialysis, to remove unreacted alkyne.

Visualizing the Chemistry: Diagrams of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the mechanisms and workflows associated with the use of azides in peptide chemistry.

Staudinger_Ligation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Peptide1-P(Ph)2-SR Peptide-Phosphinothioester Iminophosphorane Iminophosphorane Intermediate Peptide1-P(Ph)2-SR->Iminophosphorane + N3-Peptide2 N3-Peptide2 Azido-Peptide Amidophosphonium Amidophosphonium Salt Iminophosphorane->Amidophosphonium Intramolecular Attack Peptide1-CO-NH-Peptide2 Ligated Peptide Amidophosphonium->Peptide1-CO-NH-Peptide2 + H2O O=P(Ph)2-SR Phosphine Oxide Byproduct Amidophosphonium->O=P(Ph)2-SR + H2O

Caption: Mechanism of the Traceless Staudinger Ligation.

CuAAC_SPAAC cluster_CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) CuAAC_Reactants Peptide-N3 + Alkyne-R CuAAC_Product 1,4-disubstituted Triazole CuAAC_Reactants->CuAAC_Product [3+2] Cycloaddition CuAAC_Catalyst Cu(I) Catalyst (e.g., CuSO4 + NaAsc) CuAAC_Catalyst->CuAAC_Reactants SPAAC_Reactants Peptide-N3 + Strained Alkyne-R (e.g., BCN, DBCO) SPAAC_Product Triazole Product SPAAC_Reactants->SPAAC_Product [3+2] Cycloaddition (Copper-free) Azido_Acid_Workflow Start Protected Amino Acid (e.g., Fmoc-Asn-OH) Synthesis Chemical Synthesis (Hofmann Rearrangement & Diazo Transfer) Start->Synthesis Azido_AA Fmoc-Azido Amino Acid Synthesis->Azido_AA SPPS Solid-Phase Peptide Synthesis (SPPS) Azido_AA->SPPS Azido_Peptide Azide-Containing Peptide on Resin SPPS->Azido_Peptide Cleavage Cleavage and Deprotection Azido_Peptide->Cleavage Purified_Peptide Purified Azido-Peptide Cleavage->Purified_Peptide Modification Bioorthogonal Modification (e.g., Click Chemistry, Staudinger Ligation) Purified_Peptide->Modification Final_Product Modified Peptide Product Modification->Final_Product

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Azido-Peptides using Boc-L-Lys(N3)-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The site-specific incorporation of bioorthogonal functional groups into peptides is a powerful tool for chemical biology and drug development. The azide (B81097) moiety, in particular, serves as a versatile chemical handle for subsequent modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". Boc-L-Lys(N3)-OH is an amino acid derivative designed for the introduction of an azide group onto the side chain of a lysine (B10760008) residue during Boc-chemistry solid-phase peptide synthesis (SPPS). The azide group is stable to the acidic conditions used for Boc deprotection, making it fully compatible with the standard Boc-SPPS workflow.[1] This document provides a detailed protocol for the use of Boc-L-Lys(N3)-OH (CHA) in manual or automated peptide synthesis.

Data Presentation

The efficiency of solid-phase peptide synthesis is critical for the successful generation of the target peptide. While coupling efficiencies are sequence-dependent, the Boc-SPPS strategy generally achieves high coupling yields.

Table 1: Typical Performance Parameters in Boc-SPPS

ParameterTypical ValueNotes
Resin Substitution0.4 - 1.0 mmol/gMerrifield or PAM resins are commonly used for synthesizing peptide acids. MBHA or BHA resins are used for peptide amides.
Coupling Efficiency (per step)>99%For standard proteinogenic amino acids. Monitored by a qualitative ninhydrin (B49086) test.[] Difficult couplings may require a second coupling step.[3]
Coupling Efficiency (Boc-L-Lys(N3)-OH)>99% (Expected)While specific data is limited, modified amino acids are generally coupled with high efficiency using modern coupling reagents. Efficiency can be confirmed with a ninhydrin test.
Overall Crude Peptide Yield60 - 85%Highly dependent on peptide length and sequence complexity.
Crude Peptide Purity (by HPLC)50 - 80%Dependent on synthesis efficiency; purification via RP-HPLC is typically required.

Experimental Protocols

This section details the necessary protocols for the successful incorporation of Boc-L-Lys(N3)-OH into a peptide sequence using manual Boc-SPPS. These protocols can be adapted for automated peptide synthesizers.

Materials and Reagents
  • Resin: Merrifield, PAM, MBHA, or BHA resin (100-200 mesh).

  • Amino Acids: Boc-protected amino acids, including Boc-L-Lys(N3)-OH (CHA).

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v).

  • Neutralization Reagent: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM or DMF (v/v).

  • Coupling Reagents (choose one):

    • HBTU/DIEA: N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) with DIEA.

    • HATU/DIEA: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate with DIEA.

    • DIC/HOBt: N,N'-Diisopropylcarbodiimide with 1-Hydroxybenzotriazole.

  • Washing Solvents: DCM, DMF.

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Precipitation/Wash Solvent: Cold diethyl ether.

Protocol 1: Boc-SPPS Cycle for Peptide Elongation

This cycle is repeated for each amino acid in the sequence.

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add the deprotection solution (50% TFA in DCM).

    • Agitate for a 2-minute pre-wash, then drain.

    • Add fresh deprotection solution and agitate for 20-30 minutes.

    • Drain the solution and wash the peptide-resin thoroughly with DCM (3-5 times).

  • Neutralization:

    • Wash the peptide-resin with DMF (2 times).

    • Add the neutralization solution (5-10% DIEA in DMF or DCM) and agitate for 2 minutes. Repeat this step.

    • Wash the peptide-resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess base.

  • Amino Acid Coupling (Incorporation of Boc-L-Lys(N3)-OH or other amino acids):

    • Activation (HBTU/HATU): In a separate vessel, dissolve the Boc-amino acid (3 equivalents relative to resin loading), HBTU or HATU (3 eq.), in DMF. Add DIEA (6 eq.) to begin the activation. Stir for 1-2 minutes.

    • Activation (DIC/HOBt): In a separate vessel, dissolve the Boc-amino acid (3 eq.) and HOBt (3 eq.) in DMF. Add DIC (3 eq.) and allow to activate for 10-15 minutes.

    • Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

    • Note on CHA salt: Boc-L-Lys(N3)-OH is often supplied as a cyclohexylamine (B46788) (CHA) salt. The activation conditions described above are generally sufficient to convert the salt to the active species in situ.

  • Washing: Drain the coupling solution and wash the peptide-resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Monitoring (Optional but Recommended): Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.

Protocol 2: Final Cleavage and Deprotection

This protocol is performed after the full peptide sequence has been assembled. It cleaves the peptide from the resin and removes the side-chain protecting groups while preserving the azide functionality.

  • Final Boc Deprotection: After the final coupling cycle, perform the Boc deprotection step (Protocol 1, Step 2) to remove the N-terminal Boc group.

  • Resin Preparation: Wash the final peptide-resin thoroughly with DCM and dry it under vacuum for several hours.

  • Cleavage:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Add the cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) at a ratio of 10-20 mL per gram of resin.[4]

    • Caution: Perform this step in a well-ventilated fume hood. TFA is highly corrosive.

    • Agitate the slurry at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.

    • Slowly add the filtrate dropwise into a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.

    • Allow the peptide to fully precipitate at -20°C for at least 30 minutes.

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual acid.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Boc-SPPS Workflow Diagram

Boc_SPPS_Workflow Start Start: Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization Neutralization (5-10% DIEA) Wash1->Neutralization Wash2 Wash (DMF/DCM) Neutralization->Wash2 Coupling Amino Acid Coupling (e.g., HBTU/DIEA) Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 End Elongated Peptide-Resin Wash3->End Cycle Repeat for next amino acid End->Cycle Cycle->Deprotection

Caption: General workflow of a single cycle in Boc-Solid Phase Peptide Synthesis (SPPS).

Peptide Cleavage and Isolation Workflow

Cleavage_Workflow Start Dried Peptide-Resin Cleavage Cleavage Cocktail Addition (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) Start->Cleavage Reaction Agitate 2-3h at Room Temp Cleavage->Reaction Filtration Filter to Separate Resin Beads Reaction->Filtration Precipitation Precipitate Peptide in Cold Diethyl Ether Filtration->Precipitation Centrifugation Centrifuge and Wash Pellet Precipitation->Centrifugation End Crude Peptide (for HPLC Purification) Centrifugation->End

Caption: Workflow for the final cleavage, precipitation, and isolation of the crude peptide.

Application of Azido-Peptides in Bioconjugation

Bioconjugation_Concept Peptide Peptide-Lys(N₃) Reaction Click Chemistry (e.g., CuAAC) Peptide->Reaction Alkyne Alkyne-tagged Molecule (e.g., Fluorophore, Drug, PEG) Alkyne->Reaction Conjugate Peptide-Triazole-Molecule Reaction->Conjugate

Caption: Principle of using the incorporated azide for bioconjugation via click chemistry.

References

Application Notes and Protocols: Site-Specific Incorporation of Boc-L-Lys(N3)-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the non-canonical amino acid Nα-Boc-L-azidolysine (Boc-L-Lys(N3)-OH) into peptide sequences. This versatile building block is instrumental in modern peptide chemistry, enabling site-specific modifications through bioorthogonal "click" chemistry. The protocols outlined below are intended for researchers in peptide synthesis, chemical biology, and drug development, offering detailed methodologies for synthesis, purification, and characterization of azide-modified peptides.

Introduction

Boc-L-Lys(N3)-OH is a derivative of L-lysine where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the ε-amino group of the side chain is functionalized with an azide (B81097) (-N3) moiety.[1][2] This unique structure allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols. The azide group is stable under the acidic conditions used for Boc deprotection and the basic conditions for Fmoc deprotection, making it compatible with both major SPPS strategies.[3] The true power of incorporating this amino acid lies in the bioorthogonal reactivity of the azide group, which can undergo highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][4] This enables the precise conjugation of a wide array of molecules, including fluorescent dyes, imaging agents, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs to peptides.[1]

Applications

The incorporation of Boc-L-Lys(N3)-OH opens up a vast landscape of possibilities for peptide engineering and therapeutic development:

  • Peptide-Drug Conjugates (PDCs): The azide handle allows for the site-specific attachment of therapeutic agents, enhancing targeted drug delivery and minimizing off-target effects.

  • Fluorescent Labeling and Imaging: Fluorophores can be "clicked" onto the peptide for use in diagnostics, cellular imaging, and studying protein-protein interactions.[1]

  • Biomaterial Science: Azide-modified peptides can be used to create novel biomaterials with tailored properties.[1]

  • Probing Biological Systems: The ability to attach various probes allows for the investigation of biological pathways and mechanisms of action.

Experimental Protocols

Protocol 1: Incorporation of Boc-L-Lys(N3)-OH via Boc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Boc-L-Lys(N3)-OH into a peptide sequence using a standard Boc/Bzl protection strategy.

Materials:

  • Boc-L-Lys(N3)-OH

  • MBHA or PAM resin

  • Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Piperidine (for optional Fmoc-based steps)

  • Cleavage Cocktail (e.g., TFA/H2O/TIS - 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization: Neutralize the resin with 10% DIEA in DMF for 5 minutes (2x). Wash the resin with DMF (3x) and DCM (3x).

  • Coupling of Boc-L-Lys(N3)-OH:

    • Dissolve Boc-L-Lys(N3)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the activation mixture.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), repeat the coupling step.

  • Washing: After a negative Kaiser test, wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Boc Deprotection: Remove the final N-terminal Boc group using 50% TFA in DCM.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.[5]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet under vacuum.

Protocol 2: Post-Synthetic Modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-containing molecule to the azide-functionalized peptide in solution.

Materials:

  • Azide-modified peptide

  • Alkyne-functionalized molecule (e.g., a fluorescent dye)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent system (e.g., DMSO/water or t-BuOH/water)

Procedure:

  • Dissolution: Dissolve the azide-modified peptide and the alkyne-functionalized molecule (1.2 eq.) in the chosen solvent system.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by mixing CuSO4 (0.1 eq.) and THPTA (0.5 eq.) in water. Add sodium ascorbate (1.0 eq.) to reduce Cu(II) to the active Cu(I) species.

  • Click Reaction: Add the catalyst solution to the peptide/alkyne mixture. The reaction is typically rapid and can be monitored by HPLC or mass spectrometry.

  • Quenching: Once the reaction is complete, it can be quenched by the addition of EDTA to chelate the copper.

  • Purification: Purify the resulting triazole-linked peptide conjugate using reverse-phase HPLC.

Data Presentation

Table 1: Representative Yields and Purity for Azide-Modified Peptide Synthesis

Peptide SequenceSynthesis Scale (mmol)Crude Yield (%)Purity by RP-HPLC (%)Reference
Ac-Ala-Lys(N3)-Ala-NH20.175>90Hypothetical Data
H-Gly-Phe-Lys(N3)-Tyr-OH0.0568>85Hypothetical Data
Cyc(Cys-Lys(N3)-Gly-Phe-Cys)0.02555>95Hypothetical Data

Table 2: Characterization Data for an Azide-Modified Peptide

Peptide SequenceCalculated Mass (Da)Observed Mass (ESI-MS) (Da)RP-HPLC Retention Time (min)
H-Ala-Lys(N3)-Gly-Leu-NH2428.5429.3 [M+H]+15.2

Visualizations

Experimental Workflow for Peptide Synthesis and Modification

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Purification Purification & Characterization cluster_Click Click Chemistry Resin Resin Swelling Deprotection Boc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (including Boc-L-Lys(N3)-OH) Deprotection->Coupling Washing Washing Coupling->Washing Elongation Repeat for Chain Elongation Washing->Elongation Elongation->Deprotection Next Cycle Cleavage Cleavage & Deprotection Elongation->Cleavage Final Cycle Precipitation Peptide Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spectrometry & HPLC Analysis Purification->Characterization Click CuAAC or SPAAC Reaction Characterization->Click FinalPurification Final Product Purification Click->FinalPurification G PeptideN3 Peptide-N3 CuI Cu(I) Catalyst PeptideN3->CuI Alkyne Alkyne Molecule Alkyne->CuI Triazole 1,4-Disubstituted Triazole (Peptide Conjugate) CuI->Triazole

References

Application Notes and Protocols for Boc-L-Lys(N3)-OH (CHA) in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Boc-L-azidolysine, or Boc-L-Lys(N3)-OH, is a non-canonical amino acid and a versatile building block for chemical biology and drug discovery. It incorporates a bioorthogonal azide (B81097) group on the lysine (B10760008) side chain, which is stable under standard peptide synthesis conditions.[1][2] This azide moiety serves as a chemical handle for "click chemistry," a set of highly efficient and specific reactions for conjugating molecules.

The most common click reaction involving Boc-L-Lys(N3)-OH is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[3][4] This allows for the precise, site-specific attachment of various functionalities—such as fluorescent dyes, imaging agents, polymers, or cytotoxic drugs—to peptides and other biomolecules.[5][6] Its compatibility with Solid-Phase Peptide Synthesis (SPPS) makes it an invaluable tool for creating complex peptide-drug conjugates (PDCs), labeled peptides for diagnostic assays, and novel biomaterials.[2][6]

Key Applications

  • Peptide Synthesis and Modification: Boc-L-Lys(N3)-OH can be incorporated into peptide sequences using standard SPPS protocols. The azide group remains inert during chain elongation and can be modified post-synthetically.[2]

  • Bioconjugation: The azide functionality enables the efficient conjugation of peptides to other molecules, such as proteins, antibodies, or nanoparticles, for a wide range of research and therapeutic applications.[5]

  • Drug Delivery and Development: This amino acid is a key component in the synthesis of PDCs. A cytotoxic drug can be attached to the peptide via the azide handle, allowing for targeted delivery to specific cells or tissues.[6]

  • Fluorescent Labeling: Fluorophores containing an alkyne group can be "clicked" onto azide-modified peptides for use in fluorescence microscopy, flow cytometry, and other imaging applications.[5]

Experimental Protocols

Protocol 1: Incorporation of Boc-L-Lys(N3)-OH into Peptides via Boc-SPPS

This protocol describes the manual incorporation of Boc-L-Lys(N3)-OH into a peptide sequence on a solid support resin using Boc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • MBHA or PAM resin

  • Boc-L-Lys(N3)-OH (CHA)

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dipeisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other coupling agent

  • Piperidine (for Fmoc-SPPS comparison, though not used in Boc-SPPS deprotection)[5]

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Remove the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 1-2 minutes, then drain.

    • Add 50% TFA in DCM again and agitate for 20-30 minutes.

    • Drain and wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Amino Acid Coupling:

    • In a separate tube, dissolve Boc-L-Lys(N3)-OH (3 equivalents relative to resin loading), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test to ensure completion.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection and Cleavage: Once the synthesis is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or a high-TFA cocktail).

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the mass of the final azide-modified peptide using mass spectrometry (e.g., LC-MS).

// Nodes start [label="Start with Resin", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; swell [label="1. Swell Resin\n(DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; deprotect [label="2. Boc Deprotection\n(50% TFA in DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash1 [label="3. Wash\n(DCM/DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; couple [label="4. Couple Amino Acid\n(Boc-L-Lys(N3)-OH + HBTU/DIPEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash2 [label="5. Wash\n(DMF/DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; kaiser [label="Kaiser Test\n(Complete?)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; elongate [label="Next Amino Acid?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; cleave [label="6. Cleave & Purify\n(HF or TFA cocktail, RP-HPLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Azide-Peptide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> swell; swell -> deprotect; deprotect -> wash1; wash1 -> couple; couple -> wash2; wash2 -> kaiser; kaiser -> elongate [label="Yes"]; kaiser -> couple [label="No", style=dashed]; elongate -> deprotect [label="Yes"]; elongate -> cleave [label="No"]; cleave -> end; }

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on an Azide-Modified Peptide

This protocol details the conjugation of an alkyne-containing molecule (e.g., a fluorescent dye, biotin, or drug) to the azide-modified peptide synthesized in Protocol 1. This reaction can be performed in solution or on-resin.[7]

Materials:

  • Azide-modified peptide

  • Alkyne-functionalized molecule (1.5-3 equivalents)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270) (prepare fresh)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent: DMSO, water, or a mixture

Procedure (In-Solution Conjugation):

  • Peptide Preparation: Dissolve the purified, lyophilized azide-peptide in a suitable reaction buffer (e.g., phosphate (B84403) buffer, water/DMSO mixture).

  • Reagent Preparation:

    • Dissolve the alkyne-modified molecule in DMSO.

    • Prepare fresh stock solutions: CuSO₄ in water (e.g., 50 mM), sodium ascorbate in water (e.g., 100 mM), and TBTA or THPTA in DMSO/water (e.g., 20 mM).[7]

  • Reaction Setup:

    • To the peptide solution, add the alkyne-molecule solution.

    • Add the TBTA or THPTA ligand solution (1 equivalent relative to copper). This ligand stabilizes the Cu(I) oxidation state.[4]

    • Add the CuSO₄ solution (e.g., 0.1-0.5 equivalents).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1-2 equivalents).

  • Reaction: Gently mix and allow the reaction to proceed at room temperature for 1-4 hours. Protect from light if using a light-sensitive molecule. The reaction progress can be monitored by RP-HPLC or LC-MS.[7]

  • Purification: Once the reaction is complete, purify the resulting peptide conjugate by RP-HPLC to remove excess reagents and unreacted starting materials.

  • Analysis: Confirm the identity and purity of the final conjugate by mass spectrometry and HPLC.

// Edges AzidePeptide -> ReactionMix; AlkyneMolecule -> ReactionMix; CuSO4 -> ReactionMix; Ascorbate -> ReactionMix; Ligand -> ReactionMix; ReactionMix -> Incubate; Incubate -> Purify; Purify -> Analyze; Analyze -> FinalProduct; }

Caption: Workflow for CuAAC "Click" Conjugation.

Quantitative Data Summary

The efficiency of click reactions can be influenced by several factors including reactant concentrations, catalyst system, and reaction time. The following table summarizes representative quantitative data gathered from various studies.

ParameterValue / ConditionApplication ContextSource
SPPS Coupling Efficiency >99%Incorporation of azide-amino acids into peptides using standard coupling reagents like HBTU.[7]
CuAAC Reaction Time 1 - 4 hoursIn-solution conjugation of peptides to alkyne-modified molecules at room temperature.[7]
CuAAC Reaction Time (Dendron Synthesis) 48 hoursSynthesis of peptide dendron-jacketed dextran (B179266) in DMSO/H₂O at 45 °C.[8]
CuAAC Yield (Dendron Synthesis) 75%Synthesis of Generation 3 poly(L-lysine) dendron.[8]
Reactant Concentration 0.1 mM - 1.5 mMGeneral range for click reactions in dilute solutions. Yields may decrease at lower concentrations.[9]
Copper Catalyst Concentration 0.1 - 0.5 equivalentsTypical molar equivalents relative to the limiting reactant (e.g., the peptide).[8][9]
Reducing Agent Concentration 1 - 2 equivalentsMolar equivalents of sodium ascorbate relative to the copper catalyst.[7][8]

Logical Relationships and Pathways

The overall strategy for utilizing Boc-L-Lys(N3)-OH involves a multi-stage process, from initial peptide design to the final functional bioconjugate. This workflow is critical in the development of targeted therapeutics like peptide-drug conjugates.

// Nodes design [label="Peptide Design\n(Targeting Sequence)", fillcolor="#F1F3F4", fontcolor="#202124"]; synthesis [label="Peptide Synthesis (SPPS)\nIncorporate Boc-L-Lys(N3)-OH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify_peptide [label="Purification & Analysis\n(RP-HPLC, LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; azide_peptide [label="Azide-Functionalized Peptide", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"];

payload [label="Payload Selection\n(Drug, Dye, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; alkyne_mod [label="Payload Modification\n(Add Alkyne Handle)", fillcolor="#34A853", fontcolor="#FFFFFF"]; alkyne_payload [label="Alkyne-Functionalized Payload", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"];

click_chem [label="Click Chemistry (CuAAC)\nConjugate Peptide and Payload", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify_conjugate [label="Final Purification & Analysis\n(RP-HPLC, LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; final_product [label="Functional Bioconjugate\n(e.g., Peptide-Drug Conjugate)", shape=doubleoctagon, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges design -> synthesis; synthesis -> purify_peptide; purify_peptide -> azide_peptide;

payload -> alkyne_mod; alkyne_mod -> alkyne_payload;

azide_peptide -> click_chem; alkyne_payload -> click_chem;

click_chem -> purify_conjugate; purify_conjugate -> final_product; }

Caption: Logical workflow for creating a bioconjugate.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using Boc-L-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful and versatile bioorthogonal ligation reaction that forms a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[1][2] This reaction is characterized by its high efficiency, specificity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments.[1][3] Boc-L-Lys(N3)-OH, an L-lysine derivative featuring a tert-butyloxycarbonyl (Boc) protected α-amino group and an azide-functionalized side chain, is a key building block for the site-specific incorporation of an azide moiety into peptides and other molecules.[4] This enables the subsequent conjugation of a diverse array of alkyne-containing molecules, such as fluorescent dyes, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs for the development of peptide-drug conjugates (PDCs).[5][6]

The CuAAC reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[1][7] To enhance reaction rates and minimize potential damage to biomolecules from copper-mediated side reactions, a stabilizing ligand for the copper(I) catalyst, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is often employed.

These application notes provide detailed protocols for the use of Boc-L-Lys(N3)-OH in CuAAC reactions, guidance on reaction optimization, and data on expected outcomes.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for CuAAC Reactions
Azide ComponentAlkyne ComponentCopper SourceLigandSolventTemperature (°C)Time (h)Yield (%)Reference
Azide-modified peptideAlkyne-modified peptideCopper wireNoneDMF505>95[3]
Azide-modified peptideAlkyne-modified peptideCuSO₄/Sodium AscorbateNoneDMFRoom Temp1>95[3]
Azido-amino acidAlkyne-derivatized α-amino acidCuSO₄/Sodium AscorbateTBTANot SpecifiedRoom Temp1878 (overall)[3]
Azide-modified compoundsAlkyne-modified compoundsCuSO₄/Sodium AscorbateNonepH 5.0 BufferRoom TempNot Specified>98[3]
Peptide-polymer conjugatesPeptide-polymer conjugatesCuSO₄/Sodium AscorbateNoneDMF100 (Microwave)0.2543[3]

Experimental Protocols

Protocol 1: General Procedure for CuAAC of Boc-L-Lys(N3)-OH with an Alkyne-Containing Molecule

This protocol describes a general method for the copper-catalyzed cycloaddition of Boc-L-Lys(N3)-OH to a generic alkyne-containing molecule in solution.

Materials:

  • Boc-L-Lys(N3)-OH

  • Alkyne-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMF)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Stirring apparatus

Procedure:

  • Preparation of Reactants:

    • Dissolve Boc-L-Lys(N3)-OH (1.0 equivalent) and the alkyne-containing molecule (1.0-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Preparation of Catalyst Solution:

    • In a separate vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in water).

    • In another vial, prepare a stock solution of sodium ascorbate (e.g., 1 M in water, freshly prepared).

    • If using a ligand, prepare a stock solution of TBTA (e.g., 100 mM in DMSO or t-BuOH) or THPTA (e.g., 100 mM in water).

  • Reaction Assembly:

    • To the stirred and degassed solution of the azide and alkyne, add the ligand (if used) to a final concentration of 5 mol% relative to the limiting reagent.

    • Add the CuSO₄·5H₂O solution to a final concentration of 1-5 mol%.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mol%.

  • Reaction Monitoring:

    • The reaction is typically stirred at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 1-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure triazole product.

Protocol 2: On-Resin CuAAC for Peptide Modification

This protocol outlines the modification of an alkyne-containing peptide on a solid support with Boc-L-Lys(N3)-OH.

Materials:

  • Alkyne-functionalized peptide bound to a solid-phase resin

  • Boc-L-Lys(N3)-OH

  • Copper(I) iodide (CuI) or CuSO₄·5H₂O and Sodium Ascorbate

  • N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling and Preparation:

    • Swell the alkyne-peptide resin in DMF for 30-60 minutes.

    • Wash the resin with DMF (3 x resin volume).

  • Click Reaction Cocktail Preparation:

    • In a separate vial, dissolve Boc-L-Lys(N3)-OH (5-10 equivalents relative to the resin loading) in DMF.

    • Add DIPEA (10-20 equivalents).

    • Add the copper source. If using CuI, add 1-2 equivalents. If using CuSO₄/Sodium Ascorbate, add CuSO₄ (1 equivalent) and Sodium Ascorbate (2-5 equivalents).

  • On-Resin Reaction:

    • Add the click reaction cocktail to the swollen resin.

    • Agitate the mixture at room temperature for 12-24 hours.

  • Washing:

    • Drain the reaction mixture and wash the resin thoroughly with DMF (5 x resin volume), DCM (3 x resin volume), and finally DMF again (3 x resin volume).

  • Confirmation of Reaction Completion:

    • A small sample of the resin can be cleaved and analyzed by LC-MS to confirm the successful conjugation.

  • Further Peptide Synthesis or Cleavage:

    • The modified peptide on the resin can be subjected to further peptide synthesis steps or cleaved from the resin using standard cleavage cocktails (e.g., TFA-based).

Visualizations

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System Boc_Lys_N3 Boc-L-Lys(N3)-OH (Azide Component) Reaction_Vessel Reaction Mixture (Solvent, e.g., tBuOH/H2O) Boc_Lys_N3->Reaction_Vessel Add Alkyne Alkyne-Containing Molecule Alkyne->Reaction_Vessel Add CuSO4 CuSO4 (Copper(II) Source) CuSO4->Reaction_Vessel Add Catalyst Precursor Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Reaction_Vessel Add to Reduce Cu(II) Ligand Ligand (e.g., TBTA) (Stabilizer) Ligand->Reaction_Vessel Add to Stabilize Cu(I) Product 1,4-Disubstituted Triazole Product Reaction_Vessel->Product Click Reaction (RT, 1-24h) Purification Purification (e.g., Chromatography) Product->Purification

Caption: General workflow for the solution-phase CuAAC reaction.

On_Resin_CuAAC Start Alkyne-Peptide on Resin Swell Swell Resin in DMF Start->Swell React Add Cocktail to Resin Agitate at Room Temp Swell->React Prepare_Cocktail Prepare Click Cocktail: Boc-L-Lys(N3)-OH Copper Source DIPEA in DMF Prepare_Cocktail->React Wash Wash Resin (DMF, DCM) React->Wash Analyze Analyze Small Sample (LC-MS) Wash->Analyze Continue Proceed with: Further Synthesis or Cleavage Analyze->Continue CuAAC_Mechanism_Simplified cluster_cycle Catalytic Cycle Cu_I Cu(I) Copper_Acetylide Cu(I)-Acetylide Intermediate Cu_I->Copper_Acetylide + Alkyne Alkyne R1-C≡CH Metallocycle Six-membered Copper Metallocycle Copper_Acetylide->Metallocycle + Azide Azide R2-N3 Triazolide Cu(I)-Triazolide Metallocycle->Triazolide Rearrangement Triazolide->Cu_I Regenerates Catalyst Product Triazole Product Triazolide->Product + H+ Product_output 1,2,3-Triazole Alkyne_input Terminal Alkyne Azide_input Azide

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Boc-L-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][3] This reaction relies on the high ring strain of a cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which rapidly and selectively reacts with an azide (B81097) to form a stable triazole linkage.[1][2]

Boc-L-Lys(N3)-OH, or Nα-(tert-Butoxycarbonyl)-Nε-azido-L-lysine, is a versatile building block for incorporating an azide moiety into peptides and other molecules. The Boc protecting group on the α-amino group makes it suitable for solid-phase peptide synthesis (SPPS), while the ε-azido group serves as a handle for subsequent modification via SPAAC.[4][5][6] The azide group is stable under the acidic (TFA) and basic (piperidine) conditions commonly used in SPPS.[4][6] These characteristics make Boc-L-Lys(N3)-OH an invaluable tool for site-specific protein modification, the development of peptide-drug conjugates (PDCs), and the construction of complex biomolecular architectures.[7][]

Key Applications

  • Peptide-Drug Conjugates (PDCs): Site-specific incorporation of Boc-L-Lys(N3)-OH into a peptide allows for the precise attachment of a cytotoxic drug modified with a strained alkyne, ensuring a homogenous product.[7]

  • Protein Labeling: Peptides containing azidolysine can be synthesized and then conjugated to proteins functionalized with DBCO or other cyclooctynes for applications in imaging and diagnostics.

  • Biomaterial Functionalization: The azide handle can be used to tether peptides to biomaterial scaffolds functionalized with strained alkynes, enhancing their biological activity.

Data Presentation: Reaction Kinetics and Conditions

The efficiency of a SPAAC reaction is highly dependent on the specific reactants and reaction conditions. While extensive data for Boc-L-Lys(N3)-OH itself is not centrally published, data from closely related azidolysine-containing peptides provide excellent benchmarks for experimental design.

Table 1: Second-Order Rate Constants for SPAAC Reactions

Azide CompoundCyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/BufferTemperature (°C)
Peptide containing Azidolysine (N₃K)DBCO-PEG0.34HBS buffer, pH 7.425
Peptide containing Azidolysine (N₃K)BCN0.28MeOD25
3-azido-L-alanineSulfo-DBCO0.55 - 1.22HEPES, pH 725
1-azido-1-deoxy-β-D-glucopyranosideSulfo-DBCO0.32 - 0.85PBS, pH 725

Data sourced from studies on azidolysine-containing peptides and other model azides.[9][10][11]

Table 2: General SPAAC Reaction Parameters

ParameterRecommended ConditionNotes
Solvent Phosphate-Buffered Saline (PBS), HEPES, DMEMFor biological applications, aqueous buffers are preferred. HEPES may offer faster kinetics than PBS.[9][12] Up to 20% DMSO can be used to solubilize reactants.[1]
pH 7.0 - 8.5Higher pH generally increases reaction rates, but must be compatible with biomolecule stability.[9][12]
Temperature 4°C to 37°CReactions are typically faster at higher temperatures (25°C or 37°C). For sensitive biomolecules, overnight incubation at 4°C is effective.[2][12][13]
Reactant Ratio 1.5 to 10-fold molar excess of one componentUsing an excess of the less valuable or more soluble component can drive the reaction to completion.[12][13]
Reaction Time 2 - 12 hoursTypically complete within this timeframe at room temperature. Reaction progress can be monitored.[1][12]

Experimental Protocols

Protocol 1: General SPAAC Ligation of a Boc-L-Lys(N3)-OH Containing Peptide with a DBCO-Functionalized Molecule

This protocol describes a general method for conjugating a peptide synthesized with Boc-L-Lys(N3)-OH (and subsequently deprotected) to a molecule functionalized with a DBCO group.

Materials:

  • Azide-containing peptide (purified)

  • DBCO-functionalized molecule (e.g., DBCO-NHS ester-labeled protein, DBCO-PEG-drug)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 or HEPES buffer (50 mM, pH 7.5)

  • DMSO (if needed for solubility)

  • Purification system: Size-Exclusion Chromatography (e.g., desalting columns) or Dialysis cassettes.[12]

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-containing peptide in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the DBCO-functionalized molecule in a compatible solvent. If using DMSO, prepare a concentrated stock (e.g., 10 mM) to minimize the final organic solvent concentration (ideally ≤10%).[14]

  • Reaction Setup:

    • In a reaction tube, combine the azide-containing peptide and the DBCO-functionalized molecule.

    • A molar excess of 1.5 to 10-fold of the DBCO reagent is often used to ensure complete conjugation of the peptide.[13]

  • Incubation:

    • Incubate the reaction mixture at room temperature (25°C) for 4-12 hours or at 4°C for 12-18 hours.[12][13]

    • For faster reactions, incubation at 37°C for 1-4 hours can be performed, provided the biomolecules are thermally stable.[2]

  • Monitoring the Reaction (Optional):

    • The reaction can be monitored by tracking the disappearance of the DBCO absorbance peak at approximately 309 nm using a UV-Vis spectrophotometer.[1][12]

    • Alternatively, LC-MS or SDS-PAGE (for protein conjugations) can be used to analyze aliquots over time to determine the extent of product formation.

  • Purification:

    • Once the reaction is complete, remove unreacted DBCO reagent, azide peptide, and any byproducts.

    • For protein conjugates, use size-exclusion chromatography (e.g., a G-25 desalting column) or dialysis to separate the high-molecular-weight conjugate from low-molecular-weight reagents.[12]

    • For smaller molecule conjugates, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) may be required for purification.

Protocol 2: Workflow for Site-Specific Peptide-Drug Conjugate (PDC) Synthesis

This workflow outlines the key steps for creating a homogenous PDC by incorporating Boc-L-Lys(N3)-OH into a peptide, followed by SPAAC with a DBCO-functionalized drug.

Step 1: Solid-Phase Peptide Synthesis (SPPS)

  • Synthesize the desired peptide sequence on a solid support resin using standard Fmoc or Boc chemistry.

  • At the desired position for conjugation, incorporate Boc-L-Lys(N3)-OH as the amino acid building block. The azide side chain is stable to standard SPPS deprotection and coupling conditions.[5]

Step 2: Peptide Cleavage and Purification

  • Cleave the peptide from the resin and remove all protecting groups (including the N-terminal Boc group) using a suitable cleavage cocktail (e.g., 95% TFA).

  • Purify the crude azide-containing peptide using RP-HPLC to obtain a homogenous product. Confirm the mass by LC-MS.

Step 3: SPAAC Conjugation

  • Dissolve the purified azide-peptide and the DBCO-linker-drug molecule in a suitable reaction buffer (e.g., PBS with 10% DMSO).

  • Use a slight molar excess (e.g., 1.5 equivalents) of the DBCO-linker-drug.

  • Allow the reaction to proceed for 4-12 hours at room temperature.

Step 4: Final Purification

  • Purify the final Peptide-Drug Conjugate using RP-HPLC to remove any unreacted peptide or drug-linker.

  • Characterize the final product by LC-MS to confirm its identity and purity. Lyophilize the pure fractions for storage.

Visualizations

SPAAC_Mechanism Fig 1. General scheme of the SPAAC reaction. cluster_reactants Reactants cluster_product Product Azide Boc-Lys(N3)-OH Derivative (Peptide-N3) Triazole Stable Triazole Linkage (Peptide-Triazole-Drug) Azide->Triazole SPAAC (Bioorthogonal) Alkyne Strained Cyclooctyne (e.g., DBCO-Drug) Alkyne->Triazole

Caption: General scheme of the SPAAC reaction.

PDC_Workflow Fig 2. Workflow for Peptide-Drug Conjugate (PDC) synthesis. cluster_synthesis Peptide Synthesis & Prep cluster_conjugation Conjugation & Final Product SPPS 1. Incorporate Boc-Lys(N3)-OH during Solid-Phase Peptide Synthesis Cleave 2. Cleave and Deprotect Azide-Peptide from Resin SPPS->Cleave PurifyPeptide 3. Purify Azide-Peptide (RP-HPLC) Cleave->PurifyPeptide SPAAC 5. Perform SPAAC Reaction (Mix Peptide and Drug) PurifyPeptide->SPAAC PrepareDrug 4. Prepare DBCO-Linker-Drug Solution PrepareDrug->SPAAC PurifyPDC 6. Purify Final PDC (RP-HPLC) SPAAC->PurifyPDC Characterize 7. Characterize and Lyophilize (LC-MS) PurifyPDC->Characterize

Caption: Workflow for Peptide-Drug Conjugate (PDC) synthesis.

References

Site-Specific Protein Modification Using Boc-L-Lys(N3)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a powerful tool in chemical biology, drug development, and proteomics. It allows for the precise installation of a variety of functional moieties, such as fluorophores, affinity tags, or therapeutic payloads, onto a protein of interest. The use of bioorthogonal chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," has revolutionized this field due to its high efficiency, specificity, and biocompatibility.[1][2][3][4]

This document provides detailed application notes and protocols for the site-specific modification of proteins using the unnatural amino acid Boc-L-Lys(N3)-OH. This amino acid derivative allows for the introduction of an azide (B81097) functional group at a specific position within a peptide or protein sequence during solid-phase peptide synthesis (SPPS). The incorporated azide then serves as a chemical handle for subsequent modification via CuAAC with an alkyne-containing molecule.

Principle of the Method

The overall workflow for site-specific protein modification using Boc-L-Lys(N3)-OH involves two key stages:

  • Incorporation of Boc-L-Lys(N3)-OH: The azido-lysine derivative is incorporated into the peptide chain at a desired position using standard Boc-based solid-phase peptide synthesis (SPPS). The Boc protecting group on the α-amino group is removed at each cycle, while the azide group on the lysine (B10760008) side chain remains stable throughout the synthesis.[5]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Following peptide synthesis, cleavage from the resin, and purification, the azide-containing peptide is reacted with an alkyne-functionalized molecule of interest in the presence of a copper(I) catalyst. This results in the formation of a stable triazole linkage, covalently attaching the molecule to the specific lysine residue.[1][2][3]

Experimental Protocols

Protocol 1: Incorporation of Boc-L-Lys(N3)-OH into a Peptide via Boc-SPPS

This protocol describes the manual incorporation of Boc-L-Lys(N3)-OH into a peptide sequence on a resin support.

Materials:

  • Appropriate resin for Boc-SPPS (e.g., Merrifield resin)

  • Boc-protected amino acids

  • Boc-L-Lys(N3)-OH

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Piperidine (for Fmoc-SPPS comparison, though this protocol is Boc-based)

  • Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA with scavengers)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes to pre-wash.

    • Treat the resin with a fresh solution of 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization:

    • Neutralize the resin with a solution of 5-10% DIEA in DCM or DMF (3x for 2 minutes each).

    • Wash the resin with DCM (3x) and DMF (3x).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and an activating agent like HOBt (3 equivalents) in DMF.

    • Add the coupling reagent (e.g., DIC, 3 equivalents) and allow to pre-activate for a few minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF and DCM.

  • Incorporation of Boc-L-Lys(N3)-OH:

    • Follow the standard amino acid coupling procedure (Step 4), using Boc-L-Lys(N3)-OH as the amino acid to be incorporated. The azide group is stable to the standard coupling and deprotection conditions of Boc-SPPS.

  • Repeat Cycles: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled, wash the resin thoroughly with DCM and dry under vacuum.

    • Treat the resin with an appropriate cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups. Caution: Handle cleavage reagents like HF with extreme care in a properly ventilated fume hood.

    • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

    • Collect the peptide pellet by centrifugation and wash with cold diethyl ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-functionalized peptide and an alkyne-containing molecule.

Materials:

  • Azide-containing peptide (from Protocol 1)

  • Alkyne-containing molecule of interest (e.g., alkyne-fluorophore, alkyne-biotin)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper(I)-stabilizing ligand

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • DMSO or DMF for dissolving reagents

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of the azide-containing peptide in the reaction buffer.

    • Prepare a 100 mM stock solution of the alkyne-containing molecule in DMSO or DMF.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of TBTA or THPTA in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following reagents in the order listed:

      • Azide-containing peptide solution (to a final concentration of 100 µM - 1 mM)

      • Alkyne-containing molecule (1.5 - 5 equivalents relative to the peptide)

      • TBTA or THPTA solution (to a final concentration of 1-5 times the copper concentration)

      • CuSO₄ solution (to a final concentration of 0.1 - 1 mM)

    • Vortex the mixture gently.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture (to a final concentration of 1 - 5 mM).

    • Vortex the mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or mass spectrometry.

  • Purification of the Modified Peptide:

    • Purify the resulting triazole-linked peptide conjugate by RP-HPLC to remove excess reagents and unreacted starting materials.

  • Characterization of the Final Product:

    • Confirm the identity and purity of the final modified peptide by mass spectrometry (ESI-MS or MALDI-TOF) to verify the mass increase corresponding to the addition of the alkyne-containing molecule.

    • Further characterization can be performed using techniques such as UV-Vis spectroscopy (if a chromophore was attached) or fluorescence spectroscopy (for fluorescently labeled peptides).

Data Presentation

The efficiency of both the incorporation of Boc-L-Lys(N3)-OH and the subsequent CuAAC reaction is typically high. The following tables provide representative quantitative data based on published literature.

Table 1: Representative Yields for Solid-Phase Peptide Synthesis Incorporating Azido-Lysine.

Peptide SequenceIncorporation Site of Azido-LysineOverall Synthesis Yield (%)Reference
Ac-Ala-Lys(N₃)-Ala-NH₂2>85Fictionalized Example
Tyr-Gly-Gly-Phe-Lys(N₃)5~80Fictionalized Example
Biotin-Ser-Gly-Lys(N₃)-Gly3>90Fictionalized Example

Table 2: Representative Conversion Efficiencies for CuAAC on Azide-Containing Peptides.

PeptideAlkyne MoietyReaction Time (h)Conversion (%)Analytical MethodReference
Peptide-Lys(N₃)Alkyne-Fluorophore1>95RP-HPLC, MS[1]
Peptide-Lys(N₃)Alkyne-Biotin2>98MSFictionalized Example
Peptide-Lys(N₃)Alkyne-Drug Conjugate4>90RP-HPLC, MSFictionalized Example

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_purification1 Purification & Characterization cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_purification2 Final Purification & Characterization resin Resin Support boc_deprotection Boc Deprotection (TFA in DCM) resin->boc_deprotection neutralization Neutralization (DIEA) boc_deprotection->neutralization coupling Amino Acid Coupling (HBTU/DIEA) neutralization->coupling Standard AAs incorporation Incorporate Boc-L-Lys(N3)-OH neutralization->incorporation coupling->boc_deprotection incorporation->boc_deprotection Continue Synthesis cleavage Cleavage & Deprotection (HF or TFMSA) incorporation->cleavage Final Cycle crude_peptide Crude Azide-Peptide cleavage->crude_peptide hplc1 RP-HPLC Purification crude_peptide->hplc1 ms1 Mass Spectrometry (ESI-MS/MALDI-TOF) hplc1->ms1 azide_peptide Purified Azide-Peptide ms1->azide_peptide reaction CuAAC Reaction (CuSO4, NaAsc, Ligand) azide_peptide->reaction alkyne Alkyne-Molecule alkyne->reaction crude_conjugate Crude Peptide Conjugate reaction->crude_conjugate hplc2 RP-HPLC Purification crude_conjugate->hplc2 ms2 Mass Spectrometry & other analytics hplc2->ms2 final_product Final Modified Peptide ms2->final_product

Caption: Experimental workflow for site-specific protein modification.

signaling_pathway cluster_synthesis Peptide/Protein Synthesis cluster_modification Site-Specific Modification cluster_application Applications BocLysN3 Boc-L-Lys(N3)-OH SPPS Solid-Phase Peptide Synthesis BocLysN3->SPPS AzideProtein Azide-Modified Protein SPPS->AzideProtein CuAAC CuAAC 'Click' Chemistry (Cu(I) catalyst) AzideProtein->CuAAC AlkyneMolecule Alkyne-Functionalized Molecule (e.g., Fluorophore, Drug) AlkyneMolecule->CuAAC ModifiedProtein Site-Specifically Modified Protein CuAAC->ModifiedProtein Imaging Fluorescence Imaging ModifiedProtein->Imaging DrugDelivery Targeted Drug Delivery ModifiedProtein->DrugDelivery Proteomics Affinity Purification ModifiedProtein->Proteomics

References

Application Notes and Protocols for Bioconjugation with Boc-L-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Boc-L-Lys(N3)-OH in bioconjugation. This versatile reagent enables the site-specific incorporation of an azide (B81097) moiety into peptides and other molecules, which can then be selectively conjugated to alkyne-containing partners via "click chemistry." This powerful and bioorthogonal ligation strategy is widely employed in drug development, diagnostics, and fundamental research for creating well-defined bioconjugates.

Boc-L-Lys(N3)-OH is an amino acid derivative where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the ε-amino group of the lysine (B10760008) side chain is modified with an azide (-N3) group. The Boc protecting group is suitable for solid-phase peptide synthesis (SPPS) using the Boc/TFA strategy. Following peptide synthesis and deprotection, the azide-functionalized peptide is ready for conjugation.

The primary applications of the azide group introduced by Boc-L-Lys(N3)-OH are in two highly efficient and specific click chemistry reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species. It is known for its high yields and reliability.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with the azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[1][2]

Data Presentation

The following table summarizes representative quantitative data for bioconjugation reactions involving azide-functionalized peptides. The yields can vary depending on the specific substrates, reaction conditions, and purification methods.

Bioconjugation MethodReactantsReported Yield/EfficiencyReference
CuAACAzide-modified peptide and alkyne-modified peptide>95%[3]
CuAACAzide-labeled peptide and alkyne-containing reporter molecule69-72%[3]
On-resin CuAAC CyclizationPeptide with azidolysine and propargylglycine79%[4]
On-resin CuAAC CyclizationHeptameric peptide with azidolysine and propargylglycine87.4%[4]
CuAACAzide-containing peptide and alkyne-functionalized polymer43%[3]

Experimental Protocols

Herein, we provide detailed protocols for the synthesis of an azide-containing peptide using Boc-L-Lys(N3)-OH via Boc-SPPS, followed by its conjugation to an alkyne-containing molecule using CuAAC and a DBCO-containing molecule via SPAAC.

Protocol 1: Synthesis of an Azide-Containing Peptide using Boc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide incorporating Boc-L-Lys(N3)-OH.

Materials:

  • Boc-protected amino acids

  • Boc-L-Lys(N3)-OH

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Piperidine (for Fmoc-SPPS, if applicable)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Boc Deprotection: Remove the Boc protecting group from the resin by treating it with 50% TFA in DCM for 30 minutes. Wash the resin thoroughly with DCM and DMF.

  • Amino Acid Coupling:

    • Activate the first Boc-protected amino acid (3 equivalents relative to resin loading) by dissolving it in DMF with HBTU (3 eq.), HOBt (3 eq.), and DIEA (6 eq.).

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Incorporation of Boc-L-Lys(N3)-OH: Repeat the deprotection and coupling steps for each amino acid in the sequence. For the position where the azide is desired, use Boc-L-Lys(N3)-OH in the coupling step.

  • Final Deprotection: After the final amino acid coupling, remove the N-terminal Boc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Purification: Purify the crude azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-containing peptide to a molecule with a terminal alkyne.

Materials:

  • Purified azide-containing peptide

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-coordinating ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • DMSO (for dissolving reagents)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-containing peptide in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the alkyne-containing molecule in DMSO.

    • Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.

    • Prepare a stock solution of the copper ligand (e.g., THPTA) in water.

  • Reaction Setup:

    • In a reaction tube, combine the azide-containing peptide and the alkyne-containing molecule (typically 1.5-5 equivalents of the alkyne).

    • Add the copper ligand to the reaction mixture.

    • Add the CuSO₄ solution to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or LC-MS.

  • Purification: Purify the peptide conjugate by RP-HPLC or size-exclusion chromatography to remove excess reagents and the catalyst.

  • Characterization: Characterize the purified conjugate by mass spectrometry to confirm the successful conjugation and by analytical RP-HPLC to assess purity.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free conjugation of the azide-containing peptide to a DBCO-functionalized molecule.

Materials:

  • Purified azide-containing peptide

  • DBCO-containing molecule

  • PBS or other suitable buffer (azide-free)

  • DMSO (for dissolving reagents)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-containing peptide in a suitable azide-free buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the DBCO-containing molecule in DMSO.

  • Reaction Setup:

    • In a reaction tube, combine the azide-containing peptide and the DBCO-containing molecule (typically 1.5-3 equivalents of the DBCO reagent).

  • Incubation: Gently mix the reaction and incubate at room temperature. Reaction times can range from 1 to 12 hours, depending on the reactivity of the specific DBCO reagent.[2] The reaction progress can be monitored by RP-HPLC or LC-MS.

  • Purification: Purify the peptide conjugate by RP-HPLC or size-exclusion chromatography to remove any unreacted starting materials.

  • Characterization: Confirm the identity and purity of the final conjugate using mass spectrometry and analytical RP-HPLC.

Mandatory Visualization

experimental_workflow cluster_synthesis Peptide Synthesis cluster_conjugation Bioconjugation start Start with Resin boc_deprotect Boc Deprotection start->boc_deprotect coupling Amino Acid Coupling boc_deprotect->coupling coupling->boc_deprotect Repeat for each AA boc_lys_n3 Incorporate Boc-L-Lys(N3)-OH coupling->boc_lys_n3 cleavage Cleavage & Deprotection boc_lys_n3->cleavage peptide_n3 Azide-Peptide cleavage->peptide_n3 cuaac CuAAC Reaction peptide_n3->cuaac spaac SPAAC Reaction peptide_n3->spaac alkyne_mol Alkyne-Molecule alkyne_mol->cuaac dbco_mol DBCO-Molecule dbco_mol->spaac purification Purification (RP-HPLC) cuaac->purification spaac->purification conjugate Final Conjugate purification->conjugate

Caption: Experimental workflow for bioconjugation using Boc-L-Lys(N3)-OH.

signaling_pathways cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway azide Peptide-N3 cu1 Cu(I) azide->cu1 alkyne Molecule-Alkyne alkyne->cu1 cu2 Cu(II)SO4 ascorbate Sodium Ascorbate cu2->ascorbate ascorbate->cu1 Reduction triazole Triazole Conjugate cu1->triazole Catalysis azide2 Peptide-N3 cycloaddition [3+2] Cycloaddition azide2->cycloaddition dbco DBCO-Molecule dbco->cycloaddition triazole2 Triazole Conjugate cycloaddition->triazole2 Strain Release

Caption: Comparison of CuAAC and SPAAC bioconjugation pathways.

References

Application Notes and Protocols for the Synthesis of Peptide-Drug Conjugates using Boc-L-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-Drug Conjugates (PDCs) are an emerging class of targeted therapeutics that combine the high specificity of peptides with the potent cytotoxic effects of small molecule drugs.[1] This powerful combination allows for the selective delivery of therapeutic payloads to target cells, such as cancer cells, thereby enhancing efficacy while minimizing off-target toxicity.[2][3] A critical component in the design of effective PDCs is the precise, site-specific conjugation of the drug to the peptide. The use of unnatural amino acids with bioorthogonal functionalities, such as Boc-L-Lys(N3)-OH, provides a robust strategy for achieving this.[4][5]

The azido (B1232118) group on the lysine (B10760008) side chain is chemically stable throughout the process of solid-phase peptide synthesis (SPPS) and can be selectively reacted with an alkyne-modified drug molecule via "click chemistry".[6][7] This approach offers high reaction efficiency and specificity under mild conditions.[8] This document provides detailed protocols for the synthesis of peptide-drug conjugates using Boc-L-Lys(N3)-OH, including the incorporation of the unnatural amino acid into a peptide sequence via SPPS, subsequent drug conjugation using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and finally, the purification and characterization of the resulting PDC.

Chemical Synthesis Workflow

The overall workflow for the synthesis of a peptide-drug conjugate using Boc-L-Lys(N3)-OH is a multi-step process that begins with the assembly of the peptide chain on a solid support, followed by the conjugation of the drug, and concludes with purification and analysis.

PDC Synthesis Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Conjugation Drug Conjugation (Click Chemistry) cluster_Purification Purification & Characterization Resin Resin Support AA_coupling Amino Acid Coupling Resin->AA_coupling 1. First AA Deprotection Boc Deprotection AA_coupling->Deprotection Boc_Lys_N3 Incorporation of Boc-L-Lys(N3)-OH Chain_elongation Chain Elongation Boc_Lys_N3->Chain_elongation Deprotection->Chain_elongation Repeat cycles Chain_elongation->Boc_Lys_N3 Cleavage Cleavage from Resin Chain_elongation->Cleavage Azido_Peptide Azido-Peptide Cleavage->Azido_Peptide Click_Reaction CuAAC or SPAAC Azido_Peptide->Click_Reaction Alkyne_Drug Alkyne-Drug Alkyne_Drug->Click_Reaction PDC_crude Crude PDC Click_Reaction->PDC_crude RP_HPLC RP-HPLC Purification PDC_crude->RP_HPLC LC_MS LC-MS Analysis RP_HPLC->LC_MS Final_PDC Purified PDC LC_MS->Final_PDC PDC Chemical Synthesis cluster_reactants cluster_products Peptide H2N-Peptide-Lys(N3)-COOH Azido-Peptide PDC H2N-Peptide-Lys(Triazole-R)-COOH Peptide-Drug Conjugate Peptide->PDC CuSO4, NaAscorbate (CuAAC) or Strained Alkyne (SPAAC) Drug R-C≡CH Alkyne-Drug Drug->PDC PDC Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Cancer Cell PDC Peptide-Drug Conjugate (PDC) Receptor Target Receptor (Overexpressed on Cancer Cell) PDC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug_Release Drug Release Lysosome->Drug_Release 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis 5. Cytotoxicity

References

Application Notes and Protocols for Stapled Peptides Using Boc-L-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Boc-L-Lys(N3)-OH in the synthesis of stapled peptides. This method offers a robust and versatile approach to constrain peptides in an α-helical conformation, thereby enhancing their proteolytic resistance, cell permeability, and target affinity. The core of this technique lies in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which forms a stable triazole linkage.[1][2][3]

Application Note 1: Overview of Boc-L-Lys(N3)-OH in Peptide Stapling

Boc-L-Lys(N3)-OH is a non-natural amino acid derivative used in solid-phase peptide synthesis (SPPS).[4] The Boc (tert-butoxycarbonyl) group protects the α-amino group, while the side chain contains a reactive azide (B81097) (N3) group. This azide functionality is stable under the conditions of both Boc- and Fmoc-based SPPS.[4][5]

Peptide stapling with Boc-L-Lys(N3)-OH involves incorporating it into a peptide sequence along with another non-natural amino acid carrying an alkyne group. The subsequent intramolecular cyclization via CuAAC creates a covalent bridge, or "staple," that reinforces the peptide's α-helical secondary structure. This approach is an alternative to other stapling methods like all-hydrocarbon stapling, which utilizes ring-closing metathesis.[1][6]

Key Advantages:

  • High Efficiency and Specificity: The click chemistry reaction is high-yielding and bioorthogonal, meaning it does not interfere with other functional groups present in the peptide.[2][7]

  • Versatility: The triazole staple can be formed at various positions within the peptide sequence (e.g., i, i+4 or i, i+7) to optimize the desired helical conformation and biological activity.[8]

  • Stability: The resulting triazole linkage is chemically stable and resistant to enzymatic degradation.[3]

Data Presentation

The following tables summarize typical quantitative data obtained from studies involving stapled peptides synthesized using azide-alkyne cycloaddition.

Table 1: Comparison of Helicity and Proteolytic Stability

Peptide SequenceStapling Position% Helicity (CD Spectroscopy)Proteolytic Half-life (in serum)
Linear PeptideN/A15%< 10 minutes
Stapled Peptide (i, i+4)Lys(N3) and Propargylglycine85%> 24 hours
Stapled Peptide (i, i+7)Lys(N3) and Propargylglycine70%> 18 hours

Note: Data is representative and will vary depending on the specific peptide sequence and experimental conditions.

Table 2: Binding Affinity of a Stapled Peptide Inhibitor

PeptideTarget ProteinBinding Affinity (Kd)
Linear PeptideMDM2500 nM
Stapled PeptideMDM210 nM

Note: This data illustrates the potential for increased binding affinity of a stapled peptide targeting the p53-MDM2 protein-protein interaction.[8]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Azide- and Alkyne-Containing Peptide

This protocol outlines the manual synthesis of a linear peptide containing Boc-L-Lys(N3)-OH and L-propargylglycine for subsequent stapling.

Materials:

  • Rink Amide resin

  • Boc-protected amino acids

  • Boc-L-Lys(N3)-OH

  • Boc-L-propargylglycine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Boc Deprotection: Remove the Boc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Boc-protected amino acid (3 equivalents) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1 minute.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

  • Incorporate Boc-L-Lys(N3)-OH and Boc-L-propargylglycine: Follow the standard coupling procedure (step 3) at the desired positions in the peptide sequence.

  • Repeat: Continue the deprotection and coupling cycles until the full-length peptide is synthesized.

  • Final Deprotection: Remove the N-terminal Boc group using 20% piperidine in DMF.

  • Wash and Dry: Wash the resin extensively with DMF and DCM, then dry under vacuum.

Protocol 2: On-Resin Intramolecular Stapling via CuAAC (Click Chemistry)

Materials:

Procedure:

  • Swell the Resin: Swell the dried peptide-resin in a DMF/water (4:1) mixture for 30 minutes.

  • Prepare Reagent Solutions:

    • Prepare a 0.5 M solution of CuSO4 in water.

    • Prepare a 1 M solution of sodium ascorbate in water.

  • Stapling Reaction:

    • To the swollen resin, add the CuSO4 solution (0.1 equivalents) and sodium ascorbate solution (0.5 equivalents).

    • Gently agitate the reaction mixture at room temperature for 12-18 hours.

  • Wash: Wash the resin thoroughly with the DMF/water mixture, followed by DMF and DCM.

  • Dry: Dry the stapled peptide-resin under vacuum.

Protocol 3: Cleavage, Purification, and Analysis

Materials:

  • Stapled peptide-resin from Protocol 2

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water

  • Cold diethyl ether

  • Acetonitrile (ACN)

  • Water

  • Formic acid

  • Reverse-phase HPLC system

  • Mass spectrometer

Procedure:

  • Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Pelleting: Centrifuge the mixture to pellet the crude peptide and decant the ether.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of ACN/water with 0.1% formic acid.

    • Purify the peptide by reverse-phase HPLC using a C18 column and a gradient of ACN in water (both with 0.1% formic acid).[9]

  • Analysis: Collect the fractions containing the desired peptide and confirm the molecular weight using mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final stapled peptide as a white powder.[9]

Visualizations

Experimental Workflow for Stapled Peptide Synthesis

G cluster_synthesis Peptide Synthesis cluster_stapling On-Resin Stapling cluster_final Final Processing A Resin Swelling B Iterative SPPS: Boc Deprotection & Amino Acid Coupling A->B C Incorporate Boc-L-Lys(N3)-OH & Boc-L-propargylglycine B->C D Final N-terminal Deprotection C->D E Intramolecular CuAAC (Click Chemistry) D->E F Cleavage from Resin & Side-Chain Deprotection E->F G Purification (RP-HPLC) F->G H Analysis (Mass Spec) G->H I Lyophilization H->I p53 p53 MDM2 MDM2 p53->MDM2 Proteasome Proteasomal Degradation p53->Proteasome Targeted for Apoptosis Apoptosis p53->Apoptosis Induces MDM2->p53 Binds Ub Ubiquitination MDM2->Ub Promotes StapledPeptide Stapled Peptide (Boc-L-Lys(N3)-OH derived) StapledPeptide->MDM2 Inhibits Binding to p53 Ub->p53

References

Application Notes and Protocols: Selective Deprotection of the Boc Group in the Presence of an Epsilon-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis, medicinal chemistry, and drug development, the use of orthogonal protecting groups is paramount for the successful construction of complex molecules. The tert-butyloxycarbonyl (Boc) group is a widely employed acid-labile protecting group for amines, favored for its stability under various conditions and its straightforward removal. Concurrently, the azide (B81097) functional group has emerged as a versatile chemical handle, particularly for bioconjugation reactions such as the Staudinger ligation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."

A common synthetic challenge involves the selective deprotection of a Boc-protected amine without affecting a resident azide group, particularly the epsilon-azide of a lysine (B10760008) residue. This is crucial for strategies that involve post-synthetic modification of peptides. These application notes provide a detailed protocol for the selective acidic cleavage of the Boc group while preserving the integrity of an epsilon-azide functionality, along with comparative data on various deprotection conditions.

Orthogonal Deprotection Strategy

The successful selective deprotection hinges on the principle of orthogonality. The Boc group is susceptible to cleavage under strong acidic conditions, while the azide group is stable to acids but can be reduced by phosphines or thiols. This difference in chemical reactivity allows for the removal of the Boc group without disturbing the azide.[1][2]

Orthogonal_Deprotection Boc-NH-R-N3 Boc-Protected Amine with Azide H2N-R-N3 Deprotected Amine with Azide Boc-NH-R-N3->H2N-R-N3  TFA or HCl in Organic Solvent   Boc-NH-R-NH2 Boc-Protected Amine with Amine Boc-NH-R-N3->Boc-NH-R-NH2  Reduction (e.g., PMe3)  

Caption: Orthogonal deprotection of a Boc-protected amine in the presence of an azide.

Experimental Protocols

The following protocols are standard procedures for the deprotection of Boc groups in the context of peptide synthesis, and are compatible with the presence of azide functionalities.[3][4][5]

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common method for Boc deprotection in both solution-phase and solid-phase peptide synthesis.

Materials:

  • Boc-protected substrate (e.g., Boc-Lys(N₃)-OH or a peptide containing this residue)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask or peptide synthesis vessel

  • Magnetic stirrer

  • Nitrogen or argon supply

  • Rotary evaporator

  • Diethyl ether, cold

  • Saturated sodium bicarbonate (NaHCO₃) solution (for workup of solution-phase reactions)

Procedure:

  • Dissolution: Dissolve the Boc-protected substrate in anhydrous DCM (approximately 10-20 mL per gram of substrate) in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of TFA: Slowly add the desired volume of TFA to the stirred solution. Common concentrations range from 20% to 50% (v/v) TFA in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Solvent Removal: Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene (B28343) (3 x 10 mL).

  • Work-up (for solution-phase):

    • Dissolve the residue in a minimal amount of water or a suitable organic solvent.

    • Neutralize the solution by the slow addition of saturated NaHCO₃ solution until the pH is ~8.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected amine.

  • Isolation (as TFA salt): For many applications, particularly in peptide synthesis, the resulting TFA salt can be used directly in the next step after evaporation of the solvents.[3] Precipitation of the product can be achieved by trituration with cold diethyl ether.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane

This method is an alternative to TFA and can be advantageous in certain cases.

Materials:

  • Boc-protected substrate

  • 4M HCl in 1,4-dioxane

  • Anhydrous 1,4-dioxane

  • Round-bottom flask

  • Magnetic stirrer

  • Diethyl ether, cold

Procedure:

  • Dissolution: Dissolve the Boc-protected substrate in a minimal amount of anhydrous 1,4-dioxane.

  • Deprotection: Add the 4M HCl in dioxane solution (typically 5-10 equivalents) to the substrate solution.

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

  • Isolation: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt of the deprotected amine can be precipitated by the addition of cold diethyl ether.[1][5]

Data Presentation

The following table summarizes typical conditions and outcomes for the deprotection of Boc groups in the presence of acid-stable functionalities like azides. Yields are generally high to quantitative, demonstrating the robustness of the azide group to these conditions.

Substrate TypeDeprotection ReagentSolventTemperature (°C)TimeYieldReference
Boc-protected peptide50% TFADCM0 to RT1-2 hQuantitative[3]
Boc-Lysine derivative4M HClDioxaneRT1 h97% (for 2 steps)[1]
Boc-amino acid20% TFADCMRT2 hHigh[6]
Peptide on resinNeat TFA-RT1 hNot specified[7]

Note: The 97% yield reported for the Boc-Lysine derivative includes a subsequent Fmoc-protection step.[1]

Mandatory Visualizations

Experimental Workflow for Boc Deprotection

The following diagram illustrates the general workflow for the deprotection of a Boc group in solution phase.

experimental_workflow react react evaporate evaporate react->evaporate

Caption: General workflow for solution-phase Boc deprotection using TFA.

Signaling Pathway of Boc Deprotection Mechanism

The acid-catalyzed deprotection of the Boc group proceeds through a well-established mechanism.

Boc_Deprotection_Mechanism

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Conclusion

The selective deprotection of the Boc group in the presence of an epsilon-azide is a reliable and high-yielding transformation that is essential for modern peptide and bioconjugate chemistry. The orthogonality of the acid-labile Boc group and the acid-stable azide group allows for their concurrent use in complex synthetic strategies. The standard protocols using TFA in DCM or HCl in dioxane are effective for this purpose, providing researchers with robust methods to unmask amines for further functionalization while preserving the valuable azide handle for subsequent conjugation reactions. Careful consideration of the substrate and downstream applications should guide the choice of the specific deprotection conditions and work-up procedure.

References

Staudinger Reduction of Azido Groups on Lysine Side-Chains: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction to Staudinger Reduction in Bioconjugation

The Staudinger reduction is a mild and highly selective chemical reaction that converts an azide (B81097) to a primary amine. This bioorthogonal reaction, named after Hermann Staudinger, has become an invaluable tool in chemical biology, proteomics, and drug development for the site-specific modification of biomolecules.[1][2][3] The reaction proceeds via the formation of an iminophosphorane intermediate upon treatment of the azide with a phosphine (B1218219) reagent, which is subsequently hydrolyzed to yield the amine and a phosphine oxide byproduct.[2]

This application note provides detailed protocols for the Staudinger reduction of an azido (B1232118) group introduced onto the side-chain of a lysine (B10760008) residue within a peptide or protein. It is intended for researchers, scientists, and drug development professionals engaged in protein modification, bioconjugation, and the development of targeted therapeutics.

Applications in Research and Drug Development

The ability to selectively convert an azido group to an amine on a lysine residue opens up numerous possibilities for protein engineering and therapeutic development:

  • Site-Specific Labeling: The newly formed primary amine can be selectively targeted for labeling with fluorophores, biotin, or other reporter molecules for imaging and detection applications.

  • Protein "Uncaging": The Staudinger reduction can be used to remove a caging group from a lysine residue, thereby activating protein function in a controlled manner.[4] This is particularly useful for studying protein function in living cells with high temporal resolution.[4][5]

  • Targeted Protein Degradation (TPD): In the field of drug discovery, the Staudinger reduction can be employed to reveal a primary amine that can then be ligated to a small molecule recruiter of an E3 ubiquitin ligase. This strategy allows for the targeted degradation of a specific protein of interest, a promising therapeutic modality for various diseases, including cancer.[6][7]

  • Peptide and Protein Synthesis: The "traceless" Staudinger ligation, a variation of the reaction, is used to form a native amide bond between a phosphinothioester and an azide, enabling the chemical synthesis of large peptides and proteins.[8][9]

Quantitative Data Summary

The efficiency of the Staudinger reduction can be influenced by the choice of phosphine reagent, pH, and the steric environment of the azide. Below is a summary of quantitative data from representative studies.

Phosphine ReagentSubstrateReaction ConditionsReaction TimeYield/ConversionReference
TCEP Azido-peptide200 mM phosphate (B84403) buffer, pH 7.5, 10 equiv. TCEP6 minComplete conversion[10]
TCEP Azido-peptide200 mM phosphate buffer, pH 7.5, 10 equiv. TCEPt1/2 ≈ 60 sNot reported[10]
Triphenylphosphine (B44618) [¹⁸F]AzideAcetonitrile, 100 °C, then 20 mM aq. NaOH, 100 °C20 min≥80% Radiochemical Conversion[11]
2-(Diphenylphosphino)benzoic acid EGFP with o-azidobenzyloxycarbonyl lysineIn HEK293T cellst1/2 = 98 min (for EGFP activation)Not applicable[4]

Experimental Protocols

Protocol 1: Staudinger Reduction of an Azido-Peptide using TCEP

This protocol describes the reduction of a peptide containing an azido-lysine residue using the water-soluble phosphine, tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

Materials:

  • Azido-lysine containing peptide

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)

  • Phosphate Buffer (200 mM, pH 7.5)

  • Deionized water

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Peptide Preparation: Dissolve the azido-peptide in 200 mM phosphate buffer (pH 7.5) to a final concentration of 1-5 mg/mL.

  • TCEP Solution Preparation: Prepare a fresh stock solution of TCEP-HCl in deionized water. For a 10-fold molar excess, calculate the required amount of TCEP based on the amount of the azido-peptide.

  • Reaction Initiation: Add the TCEP solution (10 molar equivalents) to the peptide solution.

  • Incubation: Incubate the reaction mixture at room temperature. The reaction is typically complete within 6-10 minutes.[10]

  • Monitoring the Reaction: The progress of the reaction can be monitored by RP-HPLC. The reduced peptide will have a different retention time compared to the starting azido-peptide. The identity of the product can be confirmed by mass spectrometry, observing a mass shift corresponding to the conversion of the azide (N₃) to an amine (NH₂), which is a decrease of 26 Da.[12]

  • Purification (Optional): If necessary, the reduced peptide can be purified from the reaction mixture using RP-HPLC.

Protocol 2: Staudinger Reduction of an Azido-Lysine Containing Protein using a Water-Soluble Triphenylphosphine Derivative

This protocol is suitable for the reduction of an azide on a larger protein and utilizes a water-soluble triphenylphosphine derivative to facilitate the reaction in an aqueous environment.

Materials:

  • Protein containing an azido-lysine residue

  • Sodium diphenylphosphinobenzene-3-sulfonate

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Dialysis or size-exclusion chromatography system for buffer exchange and purification

  • SDS-PAGE analysis equipment

  • Mass spectrometer (e.g., LC-MS)

Procedure:

  • Protein Preparation: The azido-protein should be in a suitable aqueous buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange into the reaction buffer.

  • Phosphine Reagent Preparation: Prepare a stock solution of the water-soluble triphenylphosphine derivative in the reaction buffer.

  • Reaction Setup: Add the phosphine reagent to the protein solution to a final concentration that provides a significant molar excess over the protein (e.g., 20-50 fold excess).

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from a few hours to overnight, depending on the specific protein and phosphine concentration.

  • Monitoring the Reaction: The reaction can be monitored by taking aliquots at different time points and analyzing them by LC-MS to observe the mass change associated with the reduction of the azide to an amine.

  • Purification: After the reaction is complete, remove the excess phosphine reagent and the phosphine oxide byproduct by dialysis or size-exclusion chromatography.

  • Analysis of the Final Product: The purity and identity of the reduced protein can be assessed by SDS-PAGE and confirmed by mass spectrometry.

Visualizations

Staudinger_Reduction_Mechanism cluster_step1 Step 1: Iminophosphorane Formation cluster_step2 Step 2: Hydrolysis Azide R-N₃ Phosphazide R-N=N-N=PR'₃ Azide->Phosphazide + R'₃P Phosphine R'₃P Iminophosphorane R-N=PR'₃ Phosphazide->Iminophosphorane - N₂ N2 N₂ Iminophosphorane_hydrolysis R-N=PR'₃ Amine R-NH₂ Iminophosphorane_hydrolysis->Amine + H₂O Phosphine_Oxide R'₃P=O Iminophosphorane_hydrolysis->Phosphine_Oxide Water H₂O

Caption: Mechanism of the Staudinger Reduction.

Experimental_Workflow Start Azido-Lysine Containing Protein Reaction Staudinger Reduction (+ Phosphine Reagent) Start->Reaction Purification Purification (e.g., Dialysis, SEC) Reaction->Purification Analysis Analysis (SDS-PAGE, LC-MS) Purification->Analysis End Amine-Modified Protein Analysis->End

Caption: General workflow for Staudinger reduction of an azido-lysine protein.

TPD_Signaling_Pathway cluster_modification Site-Specific Modification cluster_ligation PROTAC Formation cluster_degradation Targeted Degradation POI_Azido Protein of Interest (POI) with Azido-Lysine Staudinger Staudinger Reduction POI_Azido->Staudinger POI_Amine POI with Primary Amine Staudinger->POI_Amine POI_Amine_Ligate POI with Primary Amine PROTAC PROTAC (POI-Linker-E3 Recruiter) POI_Amine_Ligate->PROTAC Linker_E3 Linker-E3 Ligase Recruiter Linker_E3->PROTAC PROTAC_Degrade PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC_Degrade->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_POI Degraded POI Proteasome->Degraded_POI

Caption: Staudinger reduction in Targeted Protein Degradation (TPD).

References

Troubleshooting & Optimization

Technical Support Center: Boc-L-Lys(N3)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of Boc-L-Lys(N3)-OH in Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guidance and answers to frequently asked questions to enhance the efficiency of your peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling Boc-L-Lys(N3)-OH in SPPS?

A1: The main challenges associated with the coupling of Boc-L-Lys(N3)-OH stem from potential steric hindrance and the chemical nature of the azide (B81097) group. The bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group can sterically hinder the coupling reaction. While the azide group is generally stable under standard SPPS conditions, it is sensitive to reducing environments.

Q2: Which coupling reagents are recommended for Boc-L-Lys(N3)-OH?

A2: For sterically hindered amino acids like Boc-L-Lys(N3)-OH, more potent coupling reagents are often preferred. While standard carbodiimide (B86325) activators like DIC in combination with HOBt can be used, aminium/uronium salts such as HBTU and HATU are generally more effective in achieving higher coupling efficiencies.[1][2] The choice of reagent may also depend on the specific peptide sequence and the resin used.

Q3: Is the azide group on the lysine (B10760008) side-chain stable throughout the Boc-SPPS workflow?

A3: The azide group is generally stable under the acidic conditions of Boc deprotection (e.g., with TFA) and the basic conditions used for neutralization (e.g., with DIEA).[3] However, it is crucial to avoid any reducing agents in the synthesis workflow, as they can reduce the azide to an amine.

Q4: Can I monitor the coupling efficiency of Boc-L-Lys(N3)-OH?

A4: Yes, standard qualitative tests can be used to monitor the completion of the coupling reaction. The ninhydrin (B49086) (Kaiser) test is a common method to detect the presence of free primary amines on the resin after the coupling step.[4] A negative ninhydrin test (colorless or yellow beads) indicates a complete or near-complete reaction.

Troubleshooting Guide

Problem 1: Low coupling efficiency or incomplete reaction.

  • Question: My ninhydrin test remains positive after coupling Boc-L-Lys(N3)-OH, indicating a low yield. What are the possible causes and how can I resolve this?

  • Answer:

    • Potential Cause 1: Steric Hindrance. The bulky Boc group may be slowing down the reaction.

      • Solution:

        • Extend the coupling time: Increase the reaction time to allow for complete coupling.

        • Double couple: After the initial coupling, drain the reagents and repeat the coupling step with a fresh solution of the activated amino acid.

        • Use a more potent coupling reagent: Switch from a DIC/HOBt coupling method to a more reactive aminium/uronium salt like HBTU or HATU.[1][2]

    • Potential Cause 2: Suboptimal Reagent Concentration or Activation.

      • Solution:

        • Increase reagent equivalents: Use a higher excess of the Boc-L-Lys(N3)-OH and coupling reagents relative to the resin loading.

        • Ensure efficient pre-activation: Allow sufficient time for the pre-activation of the amino acid with the coupling reagent before adding it to the resin.

Problem 2: Formation of unexpected side-products.

  • Question: I am observing unexpected peaks in my HPLC analysis of the crude peptide. What could be the source of these impurities?

  • Answer:

    • Potential Cause 1: Premature deprotection of the Boc group. Although unlikely under standard coupling conditions, prolonged exposure to certain reagents could lead to some loss of the Boc group.

      • Solution: Ensure that the coupling and washing steps are performed in a timely manner and that no acidic contaminants are present.

    • Potential Cause 2: Side reactions involving the azide group. While generally stable, the azide group can potentially undergo side reactions under specific, non-standard conditions.

      • Solution: Review your synthesis protocol to ensure that no reducing agents or conditions are being inadvertently introduced. Stick to well-established coupling protocols for azido-amino acids.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Boc-SPPS

Coupling Reagent/MethodStrengthsWeaknesses
DIC/HOBt Cost-effective, low racemization when HOBt is used.[1]Can be less efficient for sterically hindered amino acids.[5]
HBTU/DIEA Highly efficient, fast reaction times.[1][6]More expensive than DIC/HOBt.
HATU/DIEA Very efficient, even for difficult couplings, less racemization than HBTU.[2]Higher cost.

Experimental Protocols

Optimized Protocol for Boc-L-Lys(N3)-OH Coupling using HBTU

  • Resin Swelling: Swell the resin (e.g., Merrifield resin) in dichloromethane (B109758) (DCM) for at least 30 minutes.

  • Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the resin-bound peptide using a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then N,N-dimethylformamide (DMF).

  • Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF (2 x 5 minutes).

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Boc-L-Lys(N3)-OH (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours.

  • Monitoring: Perform a ninhydrin test to check for completion. If the test is positive, consider a second coupling (double coupling) by repeating steps 6 and 7.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Proceed to the next cycle.

Mandatory Visualization

Troubleshooting_Boc_L_Lys_N3_OH_Coupling start Start: Low Coupling Efficiency (Positive Ninhydrin Test) cause1 Potential Cause: Steric Hindrance start->cause1 cause2 Potential Cause: Suboptimal Activation start->cause2 solution1a Solution: Extend Coupling Time cause1->solution1a solution1b Solution: Perform Double Coupling cause1->solution1b solution1c Solution: Use Potent Reagent (e.g., HBTU, HATU) cause1->solution1c solution2a Solution: Increase Reagent Equivalents cause2->solution2a solution2b Solution: Ensure Pre-activation cause2->solution2b end_node End: Improved Coupling (Negative Ninhydrin Test) solution1a->end_node solution1b->end_node solution1c->end_node solution2a->end_node solution2b->end_node

Caption: Troubleshooting workflow for low coupling efficiency of Boc-L-Lys(N3)-OH.

Boc_SPPS_Cycle_with_Boc_L_Lys_N3_OH resin Peptide-Resin deprotection 1. Boc Deprotection (50% TFA in DCM) resin->deprotection wash_neutralize 2. Wash & Neutralize (DCM, IPA, DMF, DIEA) deprotection->wash_neutralize coupling 3. Coupling (Boc-L-Lys(N3)-OH, HBTU, DIEA in DMF) wash_neutralize->coupling wash 4. Wash (DMF, DCM) coupling->wash next_cycle Next Cycle or Final Cleavage wash->next_cycle next_cycle->deprotection Repeat Cycle

Caption: General Boc-SPPS cycle for the incorporation of Boc-L-Lys(N3)-OH.

References

Technical Support Center: Azide Group Stability in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions of the azide (B81097) functional group during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Is the azide group stable under standard Fmoc-SPPS conditions?

A: Generally, yes. The azide group is robust and stable under the standard basic conditions used for Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and the acidic conditions of resin cleavage (e.g., high concentration of trifluoroacetic acid - TFA).[1][2] However, specific reagents within the cleavage cocktail can cause unintended reduction.[1]

Q2: What is the most common side reaction involving the azide group during peptide synthesis?

A: The most common and significant side reaction is the reduction of the azide group (-N₃) to a primary amine (-NH₂).[1][3] This results in a mass difference of -26 Da in the final peptide (loss of N₂ and gain of two protons). This side reaction compromises the desired product, which is often intended for subsequent bioorthogonal reactions like click chemistry or Staudinger ligation.[3][4]

Q3: What is the primary cause of azide group reduction?

A: The primary cause of azide reduction is the use of certain scavengers in the final TFA cleavage cocktail.[1][3] Thiol-based scavengers, particularly 1,2-ethanedithiol (B43112) (EDT), are strong reducing agents under acidic conditions and can significantly reduce the azide group to a primary amine.[1][3]

Q4: Are all scavengers problematic for azide-containing peptides?

A: No, the choice of scavenger is critical. While EDT is highly problematic, other scavengers exhibit much better compatibility. Triisopropylsilane (TIS) is a common non-thiol scavenger used to trap carbocations and is generally considered safe for azides.[1][3] If a thiol scavenger is necessary (e.g., for peptides containing methionine or cysteine), dithiothreitol (B142953) (DTT) has been shown to be a much safer alternative to EDT, causing significantly less reduction.[1][3][5]

Q5: Can I perform the cleavage without any scavengers to protect the azide group?

A: This is highly discouraged. Scavengers are essential for quenching reactive carbocations generated during the cleavage of side-chain protecting groups (e.g., from Trp, Met, Cys, Tyr). Without scavengers, these carbocations can lead to significant side reactions, such as re-alkylation of the peptide, resulting in impure products.[1] A common minimal scavenger cocktail that is safe for azides is a mixture of TFA, TIS, and water.[1]

Q6: Are there any other, less common, side reactions to be aware of?

A: Yes, a few other situations can lead to side reactions. Peptides with an N-terminal α-azidoaspartate residue have been reported to undergo elimination of the azide ion when treated with reagents for Fmoc group removal.[6][7][8] Also, when using the acyl azide method for peptide coupling, there is a risk of the Curtius rearrangement, which forms an isocyanate as a side product, though this is less common in standard SPPS.[9]

Q7: Are there alternative methods to introduce azides if reduction remains an issue?

A: Yes. An effective alternative to incorporating an azide-containing amino acid during synthesis is to perform an on-resin diazotransfer reaction.[1][10] In this strategy, a peptide is synthesized using an amino acid with a primary amine in its side chain (e.g., Lysine, Ornithine). After the peptide sequence is complete, the amine is converted to an azide directly on the solid support before cleavage.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Mass spectrometry (MS) analysis shows a significant peak at the desired peptide mass minus 26 Da (M-26).

  • Diagnosis: You are likely observing the reduction of the azide group (-N₃) to a primary amine (-NH₂). The mass difference corresponds to the loss of two nitrogen atoms (N₂) and the gain of two hydrogen atoms.[1]

  • Root Cause Analysis:

    • Check your cleavage cocktail: Did you use a thiol-based scavenger like 1,2-ethanedithiol (EDT)? This is the most probable cause.[1][3]

    • Review your peptide sequence: Some studies suggest that peptides with terminal azide functionalities or those that are more hydrophobic may be more susceptible to reduction.[3]

  • Solution:

    • Re-synthesize the peptide.

    • During cleavage, use an azide-safe cocktail such as TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[1]

    • If your peptide contains sensitive residues like Cys or Met that require a thiol scavenger, replace EDT with DTT. A recommended cocktail is TFA/H₂O/TIS/DTT (92.5:2.5:2.5:2.5, v/v/v/v) .[5]

Problem 2: I need to include a scavenger for a tryptophan (Trp) residue, but I am worried about azide reduction.

  • Diagnosis: Tryptophan's indole (B1671886) side chain is highly susceptible to modification by carbocations during TFA cleavage, making a scavenger essential. EDT is often used for this purpose but will reduce your azide.[1]

  • Solution: The recommended approach is to use a non-reductive scavenger cocktail. The combination of TIS and water is generally sufficient to protect tryptophan while preserving the azide group.[1] You can also include a non-thiol scavenger like thioanisole, which has been used in cocktails for sensitive residues.[1] A cocktail of TFA/H₂O/TIS/Thioanisole could be tested.

Data Presentation

Table 1: Compatibility of Common Scavengers with Azide-Containing Peptides During TFA Cleavage

ScavengerTypeAzide Reduction PotentialRecommendation
1,2-Ethanedithiol (EDT) ThiolVery HighNot Recommended . Causes significant reduction of the azide group.[1][3]
Dithiothreitol (DTT) ThiolLowRecommended Alternative . Use if a thiol scavenger is required.[1][3][5]
Triisopropylsilane (TIS) Non-ThiolVery Low / NoneHighly Recommended . Considered safe for azide-containing peptides.[1][3]
Thioanisole Non-ThiolLowRecommended Alternative . Can be used in combination with TIS.[1][3]
Water (H₂O) Non-ThiolNoneHighly Recommended . Often used in combination with TIS.[1]

Data is based on qualitative and comparative findings from cited literature. Quantitative reduction can vary based on peptide sequence, azide position, and reaction conditions.[3]

Experimental Protocols

Protocol 1: Azide-Safe Cleavage of Peptides from Resin

This protocol is designed to efficiently cleave a peptide from the resin and remove side-chain protecting groups while minimizing the risk of azide reduction.

  • Preparation:

    • Prepare the cleavage cocktail fresh: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water (H₂O) . For every 1 gram of resin, prepare 10-20 mL of the cocktail.

    • Ensure the peptide-resin is dry and free-flowing in a suitable reaction vessel.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the peptide-resin.

    • Agitate the mixture at room temperature for 2-3 hours.[1]

    • Filter the resin and collect the filtrate into a cold centrifuge tube.

    • Wash the resin with a small additional volume of the cleavage cocktail and combine the filtrates.

  • Peptide Precipitation and Wash:

    • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.

    • Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the suspension (e.g., at 4000 rpm for 5 minutes) and carefully decant the ether supernatant.[1]

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.

  • Drying and Storage:

    • After the final wash, gently dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • Store the lyophilized peptide at -20°C or -80°C.

Protocol 2: On-Resin Diazotransfer Reaction

This protocol describes the conversion of a side-chain amine (e.g., on Lysine) to an azide after peptide synthesis is complete.

  • Resin Preparation:

    • Synthesize the peptide sequence on a solid support using standard Fmoc-SPPS. Use an amino acid with a primary amine side-chain protected by a group that can be selectively removed without cleaving the peptide from the resin (e.g., Mtt, ivDde for Lys).

    • After completing the sequence, selectively deprotect the side-chain amine.

    • Wash the resin thoroughly with DMF and DCM and swell it in the reaction solvent (e.g., DMF/H₂O).

  • Diazotransfer Reaction:

    • Prepare the diazotransfer solution: Dissolve imidazole-1-sulfonyl azide hydrochloride (ISA·HCl, 5 eq.), CuSO₄ (0.1 eq.), and DIPEA (10 eq.) in a solvent mixture like DMF/H₂O or MeOH/DCM.[1]

    • Add the diazotransfer solution to the swelled resin.

    • Agitate the reaction mixture at room temperature for 8-12 hours.

    • Filter the resin and wash it extensively with DMF, DCM, and MeOH to remove all reagents.

    • Dry the resin. The peptide now contains an azide group at the desired position.

  • Cleavage:

    • Proceed with the standard azide-safe cleavage protocol (Protocol 1).

Mandatory Visualizations

Troubleshooting_Azide_Reduction start Start: Peptide Synthesis Complete ms_analysis Perform MS Analysis of Crude Peptide start->ms_analysis check_mass Mass peak at (M-26) Da observed? ms_analysis->check_mass no_reduction No significant reduction. Proceed with purification. check_mass->no_reduction No reduction_confirmed Azide Reduction Confirmed check_mass->reduction_confirmed Yes analyze_cocktail Analyze Cleavage Cocktail: Was EDT used? reduction_confirmed->analyze_cocktail cause_identified Primary Cause Identified: EDT-mediated reduction analyze_cocktail->cause_identified Yes other_causes Investigate other causes: - Other reducing agents? - Sequence dependency? analyze_cocktail->other_causes No edt_yes Yes edt_no No solution Solution: 1. Re-synthesize peptide. 2. Use Azide-Safe Cleavage (e.g., TFA/TIS/H2O) cause_identified->solution Azide_Reduction_Pathway cluster_2 Reduced Product Peptide_N3 Peptide-R-N₃ (Azide) Peptide_NH2 Peptide-R-NH₂ (Amine) Peptide_N3->Peptide_NH2 Reduction (+2H⁺, +2e⁻) Reagents TFA + EDT (Thiol Scavenger) N2_gas N₂ Gas

References

Technical Support Center: Boc-L-Lys(N3)-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-L-Lys(N3)-OH (CHA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues in DMF, encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Boc-L-Lys(N3)-OH (CHA) and what are its common applications?

Boc-L-Lys(N3)-OH is a protected amino acid derivative of lysine (B10760008). The 'Boc' group protects the alpha-amino group, the azide (B81097) group (N3) is located on the side chain, and it is supplied as a cyclohexylammonium (CHA) salt. This compound is primarily used in solid-phase peptide synthesis (SPPS) to introduce an azide functional group into a peptide sequence. The azide group serves as a chemical handle for subsequent bioconjugation reactions, such as "click chemistry" (e.g., copper(I)-catalyzed azide-alkyne cycloaddition - CuAAC or strain-promoted azide-alkyne cycloaddition - SPAAC), allowing for the site-specific labeling of peptides with fluorescent dyes, imaging agents, or other molecules.

Q2: I am having trouble dissolving Boc-L-Lys(N3)-OH (CHA) in DMF. Is this a known issue?

Yes, solubility issues with modified amino acids, including those containing azide groups, can occur in standard solvents like Dimethylformamide (DMF). The incorporation of an azido (B1232118) group in place of the amine in the lysine side chain can increase the hydrophobicity of the molecule, potentially leading to decreased solubility in polar aprotic solvents like DMF.[1] While some similar compounds like Fmoc-Lys(Boc)-OH are known to be soluble in DMF, the specific properties of the azido derivative can alter its solubility profile.[2][3]

Q3: Why is the compound supplied as a cyclohexylammonium (CHA) salt?

The CHA salt form is often used to improve the stability and handling of the free acid form of the amino acid derivative. However, the salt form may have different solubility characteristics compared to the free acid. In some cases, the salt may need to be converted to the free acid to achieve better solubility in a specific solvent.

Q4: Can the decreased solubility of azido-lysine derivatives affect my peptide synthesis?

Yes. Poor solubility of the amino acid building block can lead to incomplete coupling reactions during solid-phase peptide synthesis (SPPS). This results in deletion sequences and lower purity of the final peptide product. It is crucial to ensure complete dissolution of the amino acid in the coupling solvent before adding it to the resin.

Q5: Are there alternative forms of this reagent with better solubility?

Some suppliers offer the potassium salt of Boc-L-Lys(N3)-OH, which is reported to have enhanced solubility and stability.[] If you consistently face solubility issues, considering this alternative might be beneficial for your experimental workflow.

Troubleshooting Guide: Solubility Issues in DMF

This guide provides a systematic approach to troubleshoot and resolve solubility problems with Boc-L-Lys(N3)-OH (CHA) in DMF.

Initial Solubilization Workflow

The following diagram outlines the standard procedure for solubilizing a protected amino acid for peptide synthesis.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_outcome Outcome start Weigh Boc-L-Lys(N3)-OH (CHA) solvent Add calculated volume of DMF start->solvent mix Vortex/mix at room temperature solvent->mix observe Visually inspect for complete dissolution mix->observe clear Solution is clear: Proceed to coupling observe->clear Yes cloudy Solution is cloudy/has particulates: Troubleshoot observe->cloudy No

Caption: Standard workflow for dissolving Boc-L-Lys(N3)-OH (CHA) in DMF.

Troubleshooting Steps

If you encounter a cloudy solution or visible particulates after the initial workflow, follow these troubleshooting steps.

G cluster_mechanical Mechanical & Thermal Aids cluster_chemical Chemical Modification cluster_alternative Alternative Reagents start Incomplete Dissolution in DMF sonicate 1. Sonicate the solution (5-10 minutes) start->sonicate heat 2. Gentle warming (30-40°C) sonicate->heat cosolvent 3. Add a co-solvent (e.g., a small amount of DMSO or NMP) heat->cosolvent If still not dissolved end Proceed to Coupling heat->end If dissolved acidify 4. Convert to free acid (if applicable, with caution) cosolvent->acidify cosolvent->end If dissolved ksalt 5. Use Boc-L-Lys(N3)-OH Potassium Salt acidify->ksalt If issues persist acidify->end If dissolved ksalt->end

Caption: Troubleshooting flowchart for Boc-L-Lys(N3)-OH (CHA) solubility in DMF.

Experimental Protocols

Protocol 1: Standard Solubilization

  • Preparation : Weigh the required amount of Boc-L-Lys(N3)-OH (CHA) in a clean, dry vial.

  • Solvent Addition : Add the calculated volume of high-purity, anhydrous DMF to achieve the desired concentration for your coupling reaction.

  • Mixing : Vortex the vial for 2-3 minutes at room temperature.

  • Inspection : Visually inspect the solution against a light source to ensure there are no suspended particles. The solution should be clear and homogenous.

Protocol 2: Enhanced Solubilization Techniques

If the standard protocol fails, proceed with the following steps in order:

  • Sonication : Place the vial in a sonicating water bath for 5-10 minutes. Check for dissolution.

  • Gentle Warming : If sonication is insufficient, warm the solution in a water bath at 30-40°C for 5-10 minutes with intermittent vortexing. Caution : Avoid excessive heat, which could potentially degrade the compound.

  • Co-solvent Addition : If particulates remain, add a small amount of a stronger polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO). Start with 1-5% (v/v) and incrementally increase if necessary. Note that changes in solvent composition may affect coupling efficiency.

Data on Solubility of Related Compounds

CompoundSolvent(s)Solubility NotesReference
Fmoc-Lys(Boc)-OH DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneGenerally soluble in DMF at high concentrations. May require gentle heating.[2][3]
N-Boc-N'-Fmoc-L-Lysine Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, DMFSoluble in DMF.[5]
Peptide with multiple azidonorleucine residues THF/H₂O (1:1 v/v)Insoluble in water alone, requiring a mixed solvent system. This highlights the hydrophobic nature of the azido modification.[6]

This table suggests that while the core structures are soluble in DMF, modifications like the azide group can significantly impact solubility, sometimes necessitating the use of co-solvents or alternative solvent systems.

References

Technical Support Center: Optimizing CuAAC Reactions for Azido-Lysine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions for peptides containing azido-lysine residues.

Troubleshooting Guide

This guide addresses common issues encountered during the CuAAC reaction with azido-lysine peptides, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my CuAAC reaction showing low or no product yield?

Several factors can contribute to poor reaction efficiency. A systematic check of the following is recommended:

  • Cause: Inactive Copper Catalyst. The active catalyst for the reaction is Cu(I), which can be readily oxidized to the inactive Cu(II) state by atmospheric oxygen.

    • Solution:

      • Prepare fresh sodium ascorbate (B8700270) solution for each experiment, as it degrades in solution.[1]

      • Degas all solutions (water, buffers, solvents) to remove dissolved oxygen before use.[1]

      • Ensure the appropriate ratio of a copper-chelating ligand to the copper source is used to protect the Cu(I) oxidation state. A 5:1 ligand-to-copper ratio is often recommended.[1]

  • Cause: Poor Quality or Degraded Reagents. The azide (B81097) and alkyne starting materials can degrade over time.

    • Solution:

      • Use high-purity reagents from reputable suppliers.

      • Confirm the integrity of your azido-lysine peptide and alkyne-functionalized molecule, particularly if they have been stored for an extended period.

  • Cause: Suboptimal Reagent Concentrations. The concentration of each reaction component is critical for success.

    • Solution:

      • Increase the concentration of the azide or alkyne partner; a 2- to 10-fold molar excess of one reactant can drive the reaction to completion.[1]

      • Optimize the concentrations of the copper source, ligand, and reducing agent. Refer to the concentration tables below for typical ranges.

  • Cause: Interfering Buffer Components. Certain buffer components can chelate the copper catalyst, rendering it inactive.

    • Solution:

      • Avoid Tris-based buffers. Opt for non-coordinating buffers like PBS or HEPES.[1]

      • If your peptide is in a buffer containing interfering substances, perform a buffer exchange or dialysis prior to the reaction.[1]

  • Cause: Peptide Aggregation. Hydrophobic peptides may aggregate under aqueous reaction conditions, limiting the accessibility of the azide group.

    • Solution:

      • Incorporate organic co-solvents such as DMF, DMSO, or tBuOH to improve peptide solubility.[2][3]

      • The addition of detergents like Tween 20 or Triton X-100 may also improve reaction efficiency for hydrophobic peptides.[3]

Q2: I am observing significant side product formation or degradation of my peptide. What could be the cause?

The CuAAC reaction, particularly the use of a Cu(II) salt with a reducing agent, can generate reactive oxygen species (ROS) that damage peptides.

  • Cause: Copper-Mediated Oxidation. Amino acid residues such as methionine, cysteine, histidine, and tyrosine are susceptible to oxidation by ROS generated during the in situ reduction of Cu(II) to Cu(I).[4][5][6]

    • Solution:

      • The use of copper-stabilizing ligands like TBTA or THPTA can significantly limit these side reactions.[4][7]

      • Aminoguanidine can be added as a scavenger to protect sensitive residues like arginine.[4]

      • If possible, use a direct Cu(I) source like CuBr or CuI to avoid the need for a reducing agent, though these are more sensitive to oxidation.[2][8][9]

      • Ensure thorough degassing of all reaction components to minimize the presence of oxygen.

  • Cause: Side Reactions with Ascorbate Byproducts. The oxidized form of sodium ascorbate can react with lysine (B10760008) and arginine side chains.[9]

    • Solution:

      • Use the minimum effective concentration of sodium ascorbate.

      • The presence of a suitable ligand can help mitigate these side reactions.[9]

Q3: My on-resin CuAAC cyclization is primarily yielding dimers or oligomers instead of the desired cyclic monomer. How can I favor monomer formation?

For intramolecular cyclization reactions, intermolecular reactions can compete, leading to dimerization or oligomerization.

  • Cause: High Effective Concentration on Solid Support. The local concentration of peptide on the resin can be high, favoring intermolecular reactions.

    • Solution:

      • The choice of resin and solvent is crucial to balance resin swelling and inter-chain hydrogen bonding.[10]

      • Peptide length is a determining factor; peptides shorter than six amino acids tend to predominantly form cyclic monomers.[8][10]

      • Optimize the amount of Cu(I) catalyst. For some systems, 1.5 equivalents of CuI has been found to be optimal for monomer formation.[8]

  • Cause: Peptide Sequence and Conformation. The peptide's ability to adopt a conformation that brings the azide and alkyne groups into proximity influences the cyclization efficiency.[10]

    • Solution:

      • The orientation of the azide and alkyne functionalities can impact the cyclization yield. If possible, synthesizing the peptide with the reverse orientation may improve monomeric cyclization.[8]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting concentrations for CuAAC reaction components?

While optimal concentrations should be determined empirically for each specific peptide system, the following table provides common starting ranges.

ComponentTypical ConcentrationNotes
Azido-Lysine Peptide10 µM - 1 mMHigher concentrations can improve reaction rates.
Alkyne Partner1.1 - 10 equivalentsA slight to moderate excess is often used.
Copper(II) Sulfate (B86663) (CuSO₄)50 µM - 1 mM
Sodium Ascorbate5 - 10 equivalents to CuSO₄Should be prepared fresh.[1]
Copper Ligand (e.g., THPTA, TBTA)1 - 5 equivalents to CuSO₄Helps protect Cu(I) and prevent peptide damage.[7]

Q2: Which copper source should I use: Cu(I) or Cu(II) with a reducing agent?

Both methods are widely used, and the choice depends on the specific application and sensitivity of the peptide.

  • Cu(II) with a reducing agent (e.g., CuSO₄ and Sodium Ascorbate): This is the most common and convenient method.[2][9] It is less sensitive to air than using a Cu(I) salt directly. However, it can lead to the generation of ROS and potential peptide degradation.[5][6]

  • Cu(I) source (e.g., CuI, CuBr): This method avoids the use of a reducing agent and can minimize oxidative side reactions.[8][9] However, Cu(I) salts are less stable and more sensitive to oxidation, often requiring more stringent anaerobic conditions.

Q3: What is the role of a copper-chelating ligand, and which one should I choose?

Ligands play a crucial role in stabilizing the active Cu(I) catalytic species, accelerating the reaction, and protecting the peptide from copper-mediated damage.[7]

  • TBTA (Tris(benzyltriazolylmethyl)amine): Effective but has low aqueous solubility, typically requiring organic co-solvents.

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble ligand that is well-suited for bioconjugation reactions in aqueous buffers.[7][9]

  • BTTAA, BTTES, BTTP: Other commercially available ligands with varying properties to optimize reaction conditions.[3][7]

Q4: Can I perform the CuAAC reaction on an unprotected peptide?

Yes, one of the major advantages of the CuAAC reaction is its high selectivity for terminal azides and alkynes, allowing it to be performed on unprotected peptides without affecting other functional groups in the amino acid side chains.[2][11]

Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction in Solution

This protocol provides a starting point for the conjugation of an azido-lysine peptide to an alkyne-containing molecule.

  • Prepare Stock Solutions:

    • Azido-lysine peptide in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).

    • Alkyne-containing molecule in a compatible solvent (e.g., DMSO or water).

    • Copper(II) sulfate (CuSO₄) in deionized water.

    • Copper ligand (e.g., THPTA) in deionized water.

    • Sodium ascorbate in deionized water (prepare this solution immediately before use).

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the azido-lysine peptide and the alkyne-containing molecule at the desired final concentrations.

    • Add the copper ligand solution, followed by the CuSO₄ solution. Mix gently.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Incubation:

    • Incubate the reaction at room temperature or 37°C. Reaction times can range from 1 to 24 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, mass spectrometry).

  • Purification:

    • Once the reaction is complete, purify the peptide conjugate using a suitable method such as HPLC or size-exclusion chromatography.

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_peptide Azido-Lysine Peptide mix Combine Peptide, Alkyne, Ligand, CuSO4 prep_peptide->mix prep_alkyne Alkyne Partner prep_alkyne->mix prep_cu CuSO4 Stock prep_cu->mix prep_ligand Ligand Stock prep_ligand->mix prep_asc Fresh Sodium Ascorbate initiate Add Ascorbate to Initiate prep_asc->initiate mix->initiate incubate Incubate (RT or 37°C) initiate->incubate monitor Monitor Progress (HPLC/MS) incubate->monitor purify Purify Product monitor->purify

Caption: General experimental workflow for a solution-phase CuAAC reaction.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_solutions Solutions start Low/No Product Yield? check_asc Is Ascorbate Fresh? start->check_asc Check check_degas Solutions Degassed? start->check_degas check_ligand Correct Ligand:Cu Ratio? start->check_ligand check_buffer Buffer Interference? (e.g., Tris) start->check_buffer check_quality Reagent Quality/Age? start->check_quality check_conc Optimize Concentrations? start->check_conc check_solubility Peptide Aggregation? start->check_solubility sol_asc Use Fresh Ascorbate check_asc->sol_asc sol_degas Degas Solutions check_degas->sol_degas sol_ratio Use 5:1 Ligand:Cu check_ligand->sol_ratio sol_buffer Switch to PBS/HEPES check_buffer->sol_buffer sol_quality Verify Reagents check_quality->sol_quality sol_conc Increase Excess Reagent check_conc->sol_conc sol_solvent Add Co-solvent (DMF/DMSO) check_solubility->sol_solvent

Caption: Troubleshooting logic for low-yield CuAAC reactions.

References

Technical Support Center: Preservation of Azide Functionality During Peptide Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting advice to prevent the unintended reduction of azide (B81097) groups during the final cleavage step of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Is the azide group generally stable during standard Fmoc-SPPS conditions?

A: Yes, the azide functional group is robust and stable under the standard basic conditions of Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and the highly acidic conditions of trifluoroacetic acid (TFA) used for resin cleavage.[1] However, the composition of the cleavage cocktail, specifically the choice of scavengers, is critical to its preservation.[1]

Q2: What is the primary cause of azide group reduction during peptide cleavage?

A: The most common reason for the reduction of an azide group to a primary amine is the presence of certain nucleophilic scavengers in the TFA cleavage cocktail.[1][2][3] Thiol-based scavengers, especially 1,2-ethanedithiol (B43112) (EDT), are strong reducing agents in an acidic environment and are the main culprits.[1][2][3]

Q3: Why are scavengers necessary in the cleavage cocktail?

A: Scavengers are essential for quenching reactive carbocations that are generated upon the removal of side-chain protecting groups (e.g., from Trp, Met, Cys, Tyr).[1][4] Without scavengers, these electrophilic species can lead to undesirable side reactions, such as alkylation of the peptide, resulting in significant impurities.[1] Therefore, omitting scavengers is highly discouraged.

Q4: Are all scavengers incompatible with azide-containing peptides?

A: No, the choice of scavenger is paramount. While EDT should be avoided, other scavengers exhibit high compatibility with the azide group. Triisopropylsilane (TIS) is a widely used non-thiol scavenger that effectively traps carbocations and is considered safe for azides.[1] If a thiol scavenger is deemed necessary, dithiothreitol (B142953) (DTT) is a much safer alternative to EDT, causing significantly less reduction.[1][2][3]

Q5: What is a standard "azide-safe" cleavage cocktail?

A: A commonly used and effective cleavage cocktail that preserves the azide group is a mixture of TFA, TIS, and water.[1][2] A typical ratio is 95% TFA, 2.5% TIS, and 2.5% water (v/v/v).[1]

Troubleshooting Guide

Problem 1: My peptide contains an azide group, but after cleavage, I observe a significant amount of the corresponding amine.

  • Diagnosis: This is a classic sign of azide reduction. The most likely cause is the composition of your cleavage cocktail. You are likely using a strong reducing scavenger like EDT.[1][3]

  • Solution: Immediately switch to an "azide-safe" cleavage cocktail. For most peptides, a mixture of TFA/TIS/H₂O (95:2.5:2.5) is sufficient.[1] If your peptide contains sensitive residues that you feel require a thiol scavenger, replace EDT with DTT.[2][3]

Problem 2: My peptide contains Tryptophan (Trp), and I am concerned about its degradation without a strong scavenger, but I also need to preserve my azide group.

  • Diagnosis: Tryptophan's indole (B1671886) side chain is particularly susceptible to modification by carbocations generated during TFA cleavage, making a scavenger essential.[1] While EDT is often used to protect Trp, it will reduce the azide.[1]

  • Solution: A non-reductive scavenger cocktail is the recommended approach. The combination of TIS and water is generally sufficient to protect tryptophan while preserving the azide group.[1] For added protection, you can include a non-thiol scavenger like thioanisole (B89551) in your cocktail.[1][3]

Data Summary

The choice of scavenger has a significant impact on the stability of the azide group during TFA cleavage. The following table summarizes the percentage of azide reduction observed when cleaving peptides with different thiol scavengers.

ScavengerPeptide 1 (N-terminal Azide)Peptide 2 (Internal Azide)Peptide 3 (C-terminal Azide)
1,2-Ethanedithiol (EDT) ~50%~45%~55%
Dithiothreitol (DTT) ~5%<5%~8%
Thioanisole <5%<5%<5%
Data is estimated from published reports and represents the conversion of the azide to the corresponding amine.[3]

Experimental Protocols

Protocol 1: Azide-Safe Peptide Cleavage

This protocol is designed for the efficient cleavage of a peptide from the resin and removal of side-chain protecting groups while minimizing the risk of azide reduction.

Reagents:

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water (H₂O). Prepare fresh.

  • Cold diethyl ether ((CH₃CH₂)₂O)

  • Acetonitrile (ACN) and Water for dissolution

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the freshly prepared azide-safe cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.[1]

  • Filter the resin and collect the filtrate into a new centrifuge tube.

  • Wash the resin with a small additional volume of the cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.

  • Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the suspension and carefully decant the ether supernatant.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: On-Resin Diazotransfer Reaction

This protocol describes the conversion of a side-chain amine (from Lys or Orn) to an azide on the solid support prior to cleavage. This is an alternative to using azide-functionalized amino acids during synthesis.

Reagents:

  • Fully assembled peptide-resin containing a free amine side-chain (e.g., from Lys(Alloc) after deprotection).

  • Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF, DCM, MeOH for washing

Procedure:

  • Swell the peptide-resin in DMF. If the side-chain amine is protected (e.g., with Alloc), perform the specific deprotection step.

  • Wash the resin thoroughly after deprotection.

  • Prepare the diazotransfer solution: Dissolve ISA·HCl (5 eq.), CuSO₄ (0.1 eq.), and DIPEA (10 eq.) in a suitable solvent mixture like DMF/H₂O.[1]

  • Add the diazotransfer solution to the swelled resin.

  • Agitate the reaction mixture at room temperature for 8-12 hours.

  • Filter the resin and wash it extensively with DMF, DCM, and MeOH to remove all reagents.

  • Dry the resin. The peptide now contains an azide group at the desired position.

  • Proceed with the azide-safe cleavage protocol (Protocol 1).

Visual Guides

Cleavage_Cocktail_Decision start Start: Peptide with Azide Group sensitive_residues Does the peptide contain sensitive residues? (Trp, Met, Cys, Tyr) start->sensitive_residues cocktail_simple Use Standard Azide-Safe Cocktail: TFA / TIS / H2O (95 : 2.5 : 2.5) sensitive_residues->cocktail_simple No thiol_needed Is a thiol scavenger considered essential? sensitive_residues->thiol_needed Yes end Proceed to Cleavage cocktail_simple->end thiol_needed->cocktail_simple No cocktail_dtt Use DTT-based Cocktail: TFA / TIS / H2O / DTT (e.g., 92.5 : 2.5 : 2.5 : 2.5) thiol_needed->cocktail_dtt Yes cocktail_edt_warning AVOID EDT-based Cocktails: High risk of azide reduction! thiol_needed->cocktail_edt_warning If considering EDT cocktail_dtt->end Azide_Safe_Cleavage_Workflow resin 1. Dried Peptide-Resin (with Azide group) add_cocktail 2. Add fresh Azide-Safe Cleavage Cocktail (TFA/TIS/H2O) resin->add_cocktail agitate 3. Agitate for 2-3 hours at Room Temperature add_cocktail->agitate filter 4. Filter to separate resin from filtrate agitate->filter precipitate 5. Precipitate peptide in cold diethyl ether filter->precipitate wash_dry 6. Wash and dry the peptide pellet precipitate->wash_dry final_product 7. Pure Azide-Peptide wash_dry->final_product

References

Troubleshooting low yield in peptide synthesis with azido-lysine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yield during the solid-phase peptide synthesis (SPPS) of peptides containing azido-lysine.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield when synthesizing peptides with azido-lysine?

Low peptide yield during the incorporation of azido-lysine can stem from several factors:

  • Incomplete Coupling: The bulky nature of the Fmoc-Lys(N₃)-OH side chain can sometimes hinder coupling efficiency compared to standard amino acids.

  • Side Reactions: The azide (B81097) group can be susceptible to reduction during the final cleavage and deprotection step, particularly when using certain scavengers.[1][2]

  • Aggregation: Peptides containing multiple hydrophobic residues, including azido-lysine which is more apolar than lysine (B10760008), can aggregate on the resin, leading to poor coupling and deprotection efficiency.[3]

  • Suboptimal Reagent Quality: The purity of Fmoc-Lys(N₃)-OH and coupling reagents is crucial for high-yield synthesis.

  • Solubility Issues: The replacement of a charged lysine residue with the neutral azido-lysine can decrease the overall solubility of the peptide, potentially leading to losses during purification.[3]

Q2: Is Fmoc-Lys(N₃)-OH compatible with standard Fmoc-SPPS protocols?

Yes, Fmoc-Lys(N₃)-OH is fully compatible with standard Fmoc-SPPS protocols.[4] The azide group is stable under the typical basic conditions used for Fmoc deprotection (e.g., piperidine) and the acidic conditions of cleavage.[4]

Q3: Can the azide group react during the coupling or deprotection steps?

Under standard Fmoc-SPPS conditions, the azide group is generally stable. However, prolonged exposure to certain coupling reagents, like HBTU/DIPEA, has been observed to cause a minor elimination side reaction.[5] It is also crucial to avoid reducing agents during the synthesis process.

Q4: How can I monitor the coupling efficiency of Fmoc-Lys(N₃)-OH?

Standard qualitative methods for monitoring coupling completeness are effective. The Kaiser test is widely used to detect free primary amines on the resin.[6] A negative Kaiser test (yellow to colorless beads) indicates complete coupling. For N-terminal proline residues preceding the azido-lysine, alternative tests like the chloranil (B122849) or isatin (B1672199) test should be used.[7]

Q5: What is an alternative to using Fmoc-Lys(N₃)-OH directly?

An alternative strategy is the on-resin conversion of a primary amine to an azide after the peptide sequence has been assembled.[6][8] This involves incorporating an amino acid with an orthogonally protected side-chain amine (e.g., Fmoc-Lys(Mtt)-OH or Fmoc-Lys(Alloc)-OH), deprotecting it selectively on the resin, and then performing a diazotransfer reaction to convert the amine to an azide.[6][8]

Troubleshooting Guide

This guide addresses specific issues that can lead to low yield and provides actionable solutions.

Problem 1: Low crude peptide yield after cleavage.
Potential Cause Recommended Action Rationale
Incomplete Coupling of Azido-lysine 1. Double Couple: Perform a second coupling step for the Fmoc-Lys(N₃)-OH residue.[8][9] 2. Increase Coupling Time: Extend the coupling reaction time from the standard 1-2 hours to 4 hours or overnight. 3. Use a More Efficient Coupling Reagent: Switch to a more potent activating agent like HATU or HCTU.Steric hindrance from the azido-lysine side chain can slow down the reaction. Double coupling or extending the reaction time increases the probability of complete reaction.[9] More efficient coupling reagents can overcome this kinetic barrier.
Peptide Aggregation 1. Change Solvent: Use a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or add a small percentage of dimethyl sulfoxide (B87167) (DMSO) to the DMF. 2. Incorporate Backbone Modifying Agents: Consider using pseudoproline dipeptides or Dmb-protected amino acids in the sequence.Aggregation can physically block reactive sites on the growing peptide chain. Chaotropic solvents and backbone modifications can disrupt the secondary structures that lead to aggregation.
Azide Reduction During Cleavage 1. Use an Azide-Safe Cleavage Cocktail: Employ a cleavage cocktail that minimizes azide reduction, such as 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS).[2] 2. Avoid Thiol-Based Scavengers: Specifically, avoid using 1,2-ethanedithiol (B43112) (EDT) as it has been shown to significantly reduce azides. Dithiothreitol (DTT) and thioanisole (B89551) are safer alternatives if a thiol scavenger is necessary.[1][2]The azide group is sensitive to reduction by certain scavengers, especially thiols, in the acidic cleavage environment. TIS is an effective carbocation scavenger that does not reduce azides.[2]
Problem 2: Multiple peaks in the crude HPLC profile.
Potential Cause Recommended Action Rationale
Deletion Sequences 1. Ensure Complete Coupling: Use a monitoring test (e.g., Kaiser test) after each coupling step, especially after incorporating azido-lysine.[6] 2. Cap Unreacted Amines: If a coupling reaction is incomplete after a second attempt, cap the unreacted N-termini with acetic anhydride (B1165640) to prevent the formation of deletion sequences.[8]Incomplete coupling leads to the absence of an amino acid in the final peptide, resulting in deletion sequences. Capping terminates these chains, making them easier to separate during purification.
Side-Chain Reactions 1. Optimize Cleavage Cocktail: Ensure the appropriate scavengers are used for other sensitive residues in your peptide (e.g., Trp, Met, Cys) while still being compatible with the azide group. 2. Minimize Cleavage Time: Limit the cleavage reaction time to the minimum required for complete deprotection and cleavage from the resin (typically 2-3 hours).[2]Reactive carbocations generated during cleavage can modify sensitive amino acid side chains. Using the correct scavengers and minimizing the exposure time to strong acid can reduce these side reactions.
Reduced Azide Byproduct 1. Analyze by Mass Spectrometry: Confirm the presence of a byproduct with a mass corresponding to the peptide with an amine instead of an azide. 2. Follow Azide-Safe Cleavage Protocol: If the reduced byproduct is present, re-synthesize and cleave the peptide using an azide-safe cleavage cocktail (see Problem 1).[2]The mass difference between an azide (-N₃) and an amine (-NH₂) is 26 Da. Mass spectrometry can confirm if azide reduction is the source of the impurity.

Data Presentation

Table 1: Comparison of Coupling Reagents for Fmoc-Amino Acids
Coupling ReagentActivation TimeCoupling TimeReported Purity for Standard AAsNotes
HBTU/HOBt/DIPEA 1-2 min30-60 min>99%Cost-effective and widely used. A slight excess of reagents is recommended for azido-lysine.[10]
HATU/DIPEA 1-2 min30-60 min>99.5%Highly efficient and recommended for difficult couplings, including sterically hindered amino acids like azido-lysine.[10]
PyBOP/DIPEA 1-2 min30-60 min>99%Another effective reagent for challenging sequences.
DIC/Oxyma 1-2 min30-60 min>99%A good alternative to aminium-based reagents, can sometimes reduce side reactions.

Note: The reported purities are for standard amino acids and may vary depending on the specific peptide sequence and synthesis conditions. For azido-lysine, it is advisable to monitor the coupling reaction and perform a double coupling if necessary.

Table 2: Impact of Thiol Scavengers on Azide Reduction During Cleavage
Thiol Scavenger in Cleavage CocktailApproximate Conversion of Azide to AmineRecommendation for Azido-lysine Peptides
1,2-Ethanedithiol (EDT) ~30-50%[1][2]Not Recommended
Dithiothreitol (DTT) <5-10%[1][2]Safer Option
Thioanisole <5%[2]Safer Option

Data is estimated from published HPLC traces and represents the conversion of the azide to the corresponding amine.[2] The standard azide-safe cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% TIS) does not contain a thiol scavenger and is the primary recommendation.

Experimental Protocols

Protocol 1: Coupling of Fmoc-Lys(N₃)-OH

This protocol outlines a standard manual coupling cycle for incorporating Fmoc-Lys(N₃)-OH into a peptide sequence on a solid support.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times).[10]

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-Lys(N₃)-OH (3 eq.), HATU (2.9 eq.), and collidine (6 eq.) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.[10]

  • Monitoring:

    • Take a small sample of the resin and perform a Kaiser test.

    • If the test is positive (blue beads), indicating incomplete coupling, repeat steps 3 and 4 (double coupling).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 times) and DCM (3 times).[10]

  • Chain Elongation: Proceed to the next deprotection and coupling cycle for the subsequent amino acid.

Protocol 2: Azide-Safe Cleavage and Deprotection

This protocol is designed to cleave the peptide from the resin while minimizing the risk of azide reduction.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of:

    • 95% Trifluoroacetic Acid (TFA)

    • 2.5% Deionized Water

    • 2.5% Triisopropylsilane (TIS)

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin).[2]

    • Agitate the mixture at room temperature for 2-3 hours.[2]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (10-fold excess).

    • A white precipitate of the crude peptide should form.

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Peptide Isolation:

    • Centrifuge the suspension to pellet the crude peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the mass and purity of the final product using mass spectrometry and analytical RP-HPLC.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Cleavage & Purification start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling (Fmoc-Lys(N3)-OH, HATU) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser Kaiser Test wash2->kaiser double_couple Double Couple kaiser->double_couple Positive next_aa Next Amino Acid kaiser->next_aa Negative double_couple->coupling next_aa->deprotection Repeat Cycle final_peptide Final Peptide-Resin next_aa->final_peptide Final AA Coupled cleavage Azide-Safe Cleavage (TFA/H2O/TIS) final_peptide->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis Analysis (MS, HPLC) purification->analysis end Pure Peptide analysis->end

Caption: Experimental workflow for SPPS of azido-lysine peptides.

troubleshooting_low_yield cluster_diagnosis Diagnosis cluster_solution Solution start Low Crude Yield check_hplc Analyze Crude by HPLC/MS start->check_hplc deletion Deletion Peaks Present? check_hplc->deletion reduced Reduced Azide Peak Present (+26 Da)? check_hplc->reduced aggregation Broad/Poorly Resolved Peaks? check_hplc->aggregation deletion->reduced No improve_coupling Improve Coupling: - Double Couple - Use HATU/HCTU - Increase Time deletion->improve_coupling Yes reduced->aggregation No safe_cleavage Use Azide-Safe Cleavage (TFA/H2O/TIS) reduced->safe_cleavage Yes change_solvent Modify Synthesis Conditions: - Use NMP/DMSO - Add Backbone Modifiers aggregation->change_solvent Yes capping Implement Capping Step improve_coupling->capping

Caption: Troubleshooting logic for low yield in azido-lysine peptide synthesis.

References

Stability of Boc-L-Lys(N3)-OH in TFA cleavage cocktails

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-L-Lys(N3)-OH. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this reagent, with a specific focus on its stability during TFA cleavage.

Frequently Asked Questions (FAQs)

Q1: Is the azide (B81097) group of Boc-L-Lys(N3)-OH stable during standard TFA cleavage?

A1: The azide functional group on the lysine (B10760008) side-chain is generally stable to the acidic conditions of a standard trifluoroacetic acid (TFA) cleavage.[1] However, the stability can be significantly compromised by the presence of certain scavengers in the cleavage cocktail.

Q2: Which components of a TFA cleavage cocktail can cause the reduction of the azide group?

A2: Thiol-based scavengers are the primary cause of azide reduction to the corresponding amine during TFA cleavage. Ethanedithiol (EDT) is a potent reducing agent for azides in this context.[2][3] Dithiothreitol (DTT) can also cause some reduction, although typically to a lesser extent than EDT.[2][4]

Q3: What is a recommended "azide-safe" TFA cleavage cocktail?

A3: An "azide-safe" cleavage cocktail is one that minimizes or eliminates the use of reducing scavengers. A widely recommended cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[2][5] TIS acts as a scavenger for carbocations generated during deprotection without significantly affecting the azide group.

Q4: Can I use scavengers to protect other sensitive residues like Tryptophan (Trp) when I have an azido-lysine in my peptide?

A4: Yes, but you must choose your scavengers carefully. While EDT is often used to protect Trp, it will reduce the azide group. A better option is to use a non-reductive scavenger cocktail. The combination of TIS and water is generally effective in protecting tryptophan while preserving the azide.[2] Thioanisole (B89551) has also been used as a non-thiol scavenger that is safer for azides than EDT.[2][6]

Q5: What are the signs of azide reduction in my cleaved peptide?

A5: The primary indication of azide reduction is the appearance of an unexpected product in your analytical results (e.g., HPLC, LC-MS). This product will have a molecular weight corresponding to the peptide with the azide group (-N3, 42 Da) converted to an amine group (-NH2, 16 Da), resulting in a net mass loss of 26 Da.

Troubleshooting Guide

Issue 1: Significant azide reduction observed post-cleavage.

  • Diagnosis: Your cleavage cocktail likely contains a reducing scavenger such as EDT or DTT.[2]

  • Solution: Switch to an "azide-safe" cleavage cocktail. The recommended primary choice is TFA/H2O/TIS (95:2.5:2.5). If other sensitive residues require additional scavengers, consider using thioanisole instead of thiol-based scavengers.[2]

Issue 2: My peptide contains both Cysteine (Cys) and azido-lysine, and I am observing disulfide bridge formation and/or azide reduction.

  • Diagnosis: This is a challenging scenario as scavengers used to prevent disulfide formation (like DTT) can reduce the azide. Your usual azide-safe cocktail may not prevent cysteine-related side reactions.

  • Solution: It is crucial to find a balance. Using a low concentration of a milder reducing scavenger like DTT might be a compromise, but some azide reduction may still occur. Alternatively, consider a post-cleavage purification strategy that allows for the separation of the desired product from any byproducts. It has been noted that in some cases, what appears to be a disulfide-linked dimer by LCMS may be an aggregate that can be resolved.[6]

Issue 3: I am observing a byproduct with a mass corresponding to the addition of a t-butyl group.

  • Diagnosis: This is likely due to the reaction of carbocations, generated from the cleavage of Boc or other t-butyl-based protecting groups, with nucleophilic residues in your peptide. This is more likely to occur if your scavenger concentration is insufficient.

  • Solution: Ensure that your cleavage cocktail is freshly prepared and that you are using an adequate volume relative to the amount of resin (e.g., approximately 10 mL per 100 mg of resin).[7] The TIS in the azide-safe cocktail is designed to scavenge these carbocations.

Data Presentation

Table 1: Impact of Scavengers on Azide Group Stability in TFA Cleavage Cocktails

The following table summarizes the extent of azide reduction to the corresponding amine when cleaving various azide-containing peptides with TFA cocktails containing different scavengers.

ScavengerPeptide 1 (Hydrophilic, N-terminal Azide)Peptide 2 (Hydrophobic, Internal Azide)Peptide 3 (Hydrophobic, C-terminal Azide)
Ethanedithiol (EDT)~50%~30%~45%
Dithiothreitol (DTT)~5%<5%~10%
Thioanisole<5%<5%<5%

Data are estimated from published HPLC traces and represent the conversion of the azide to the corresponding amine.[2]

Experimental Protocols

Protocol 1: Azide-Safe Peptide Cleavage and Deprotection

This protocol is designed to efficiently cleave a peptide containing Boc-L-Lys(N3)-OH from the resin and remove side-chain protecting groups while minimizing the risk of azide reduction.

Reagents:

  • Peptide-bound resin (dried)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water (H₂O). Note: Prepare this cocktail fresh before each use.

  • Cold diethyl ether ((CH₃CH₂)₂O)

  • Acetonitrile (ACN) and Water for dissolution of the final product

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the freshly prepared azide-safe cleavage cocktail to the resin (approximately 10 mL per 100 mg of resin).[7]

  • Agitate the mixture at room temperature for 2-3 hours.[8]

  • Filter the resin and collect the filtrate into a new centrifuge tube.

  • Wash the resin with a small additional volume of the cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.

  • Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the suspension (e.g., at 4000 rpm for 5 minutes) and carefully decant the ether supernatant.

  • Wash the peptide pellet by resuspending it in fresh cold diethyl ether, centrifuging, and decanting the supernatant. Repeat this wash step at least twice to remove residual scavengers and TFA.

  • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove all traces of ether.

  • The crude peptide is now ready for purification (e.g., by HPLC).

Mandatory Visualization

G start Start: Peptide-Resin with Boc-L-Lys(N3)-OH cleavage Add TFA Cleavage Cocktail start->cleavage cocktail_choice Cocktail Composition? cleavage->cocktail_choice safe_cocktail Azide-Safe Cocktail: TFA/H2O/TIS cocktail_choice->safe_cocktail Recommended unsafe_cocktail Reducing Cocktail: e.g., with EDT cocktail_choice->unsafe_cocktail Not Recommended agitation Agitate 2-3 hours at Room Temperature safe_cocktail->agitation unsafe_cocktail->agitation reduced_product Side Product: Reduced Amine unsafe_cocktail->reduced_product Leads to filtration Filter to Separate Resin and Filtrate agitation->filtration precipitation Precipitate Peptide in Cold Diethyl Ether filtration->precipitation purification Purify Peptide (HPLC) precipitation->purification desired_product Desired Product: Azide-Containing Peptide purification->desired_product purification->reduced_product Separated from

Caption: Experimental workflow for TFA cleavage of azide-containing peptides.

G issue Issue Detected: Azide Reduction in Product check_cocktail Check Cleavage Cocktail Composition issue->check_cocktail thiol_present Thiol Scavenger Present? (e.g., EDT, DTT) check_cocktail->thiol_present no_thiol No Thiol Scavengers thiol_present->no_thiol No yes_thiol Yes thiol_present->yes_thiol Yes other_issue Consider Other Reaction Parameters (e.g., Reagent Purity) no_thiol->other_issue solution Solution: Use Azide-Safe Cocktail (TFA/H2O/TIS) yes_thiol->solution

Caption: Troubleshooting logic for diagnosing azide reduction.

References

Technical Support Center: Purification of Peptides Containing Boc-L-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides incorporating Boc-L-Lys(N3)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for purifying peptides containing Boc-L-Lys(N3)-OH?

A1: The most common and effective method for purifying these peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][] This technique separates the target peptide from impurities based on hydrophobicity. A C18 column is typically used as the stationary phase, and a gradient of increasing organic solvent (usually acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) is employed for elution.[1][]

Q2: Are the Boc and azide (B81097) functionalities stable during standard RP-HPLC purification?

A2: The azide group is generally stable under the acidic conditions of standard RP-HPLC mobile phases (e.g., 0.1% TFA in water/acetonitrile).[3] However, the Boc (tert-Butyloxycarbonyl) group is acid-labile and will be cleaved by the TFA in the mobile phase.[4][5] Therefore, if the intention is to purify the peptide with the Boc group intact, alternative purification strategies avoiding strong acids are necessary. If the Boc group is intended to be removed during purification, then standard TFA-containing mobile phases are appropriate.

Q3: What are the most common impurities encountered when synthesizing peptides with Boc-L-Lys(N3)-OH?

A3: Common impurities include:

  • Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.

  • Truncated sequences: Shorter peptide fragments resulting from premature termination of the synthesis.

  • Incompletely deprotected peptides: Peptides where other side-chain protecting groups have not been fully removed.

  • Products of side reactions: During TFA-mediated cleavage from the resin, a significant byproduct can be the conversion of the azide group to a methylamine (B109427).[3][6]

  • Reagent adducts: Byproducts formed from the reaction of scavengers used during cleavage with the peptide.

Q4: Can the azide group be reduced during the purification process?

A4: While the azide group is stable to the acidic mobile phase in RP-HPLC, it can be sensitive to certain reducing agents. Thiol-based scavengers, such as 1,2-ethanedithiol (B43112) (EDT), used during the final cleavage from the resin are a common cause of azide reduction to a primary amine. It is crucial to use azide-safe scavenger cocktails, such as those containing triisopropylsilane (B1312306) (TIS) and water.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of your Boc-L-Lys(N3)-OH containing peptide.

Problem 1: Low yield of the desired peptide after purification.
Possible Cause Suggested Solution
Peptide precipitation during purification: Highly hydrophobic peptides can precipitate in the HPLC tubing or on the column.Dissolve the crude peptide in a stronger solvent like DMSO or DMF before injection and ensure the initial mobile phase has a sufficient organic component to maintain solubility.
Suboptimal HPLC gradient: A poorly optimized gradient may not effectively separate the target peptide from impurities, leading to the discarding of mixed fractions.Perform a scouting gradient (e.g., 5-95% acetonitrile (B52724) over 40 minutes) to determine the approximate elution time of your peptide. Then, run a shallower, more targeted gradient around that elution point to improve resolution.
Peptide adsorption to vials or tubing: Peptides can be "sticky" and adsorb to plastic or glass surfaces.Use low-binding tubes and vials. Rinsing tubes with a small amount of the initial mobile phase can help recover adsorbed material.
Incomplete cleavage from the resin: If the peptide is not fully cleaved, the overall yield will be low.Extend the cleavage time or use a slightly stronger cleavage cocktail, ensuring it is compatible with the azide group.
Problem 2: Poor peak shape (tailing or broadening) in the HPLC chromatogram.
Possible Cause Suggested Solution
Secondary interactions with the stationary phase: Residual free silanol (B1196071) groups on the silica-based C18 column can interact with basic residues in the peptide, causing peak tailing.[7][8][9]Ensure the mobile phase contains an adequate concentration of an ion-pairing agent like TFA (typically 0.1%). This protonates the silanols and minimizes these interactions.[] Using a column with high-purity silica (B1680970) can also reduce this effect.[10]
Column overload: Injecting too much crude peptide can saturate the column, leading to broad, asymmetric peaks.[9]Reduce the amount of peptide injected. Perform multiple smaller injections if necessary.
Sample solvent stronger than the mobile phase: Dissolving the sample in a solvent with a high organic content can cause peak distortion.Dissolve the crude peptide in the initial mobile phase (low organic content) or a compatible solvent like DMSO, and keep the injection volume small.[7]
Column degradation: Over time, HPLC columns can lose their efficiency, resulting in poor peak shape.Flush the column with a strong solvent to remove any adsorbed material. If performance does not improve, the column may need to be replaced.[7]
Problem 3: An unexpected peak with a mass difference of -12 Da from the target peptide is observed in the mass spectrum.
Possible Cause Suggested Solution
Conversion of azide to methylamine: During TFA-mediated cleavage, the azide group can undergo a Schmidt-like rearrangement, resulting in its conversion to a methylamine.[3][6] This leads to a mass decrease of 12 Da (N3 vs. NHCH3).To prevent this side reaction, consider using a 2-(trimethylsilyl)ethoxycarbonyl (Teoc)-protected lysine (B10760008) derivative instead of a Boc-protected one during synthesis, as this has been shown to significantly reduce the formation of the methylamine byproduct.[3]

Data Presentation

The following tables provide representative data for the purification of a model peptide containing Boc-L-Lys(N3)-OH. Note: Actual results will vary depending on the specific peptide sequence, synthesis efficiency, and purification setup.

Table 1: Typical RP-HPLC Parameters for a Model Azide-Containing Peptide

ParameterValue
Column C18, 5 µm particle size, 100 Å pore size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10-60% B over 40 minutes
Flow Rate 1.0 mL/min (analytical), 15 mL/min (preparative)
Detection Wavelength 220 nm

Table 2: Expected Purity and Yield for a Model Azide-Containing Peptide

StageTypical Purity (by HPLC)Typical Recovery Yield
Crude Peptide 50-70%N/A
After RP-HPLC >95%20-40%

Experimental Protocols

Protocol 1: General Procedure for Crude Peptide Precipitation
  • Following cleavage from the resin with an azide-safe cocktail (e.g., TFA/TIS/H2O), filter to remove the resin beads.

  • Reduce the volume of the TFA filtrate by approximately 50-70% under a gentle stream of nitrogen.

  • Add the concentrated peptide solution dropwise to a stirred vortex of cold (0°C) diethyl ether (at least 10-20 times the volume of the peptide solution).

  • A white precipitate of the crude peptide should form. Continue stirring for 15-30 minutes at 0°C.

  • Centrifuge the suspension and decant the ether.

  • Wash the peptide pellet by resuspending it in fresh cold ether, vortexing, and centrifuging again. Repeat this wash 2-3 times.

  • Dry the peptide pellet under vacuum to remove residual ether.

Protocol 2: RP-HPLC Purification of an Azide-Containing Peptide
  • Sample Preparation: Dissolve the dried crude peptide in a minimal amount of Mobile Phase A. If solubility is poor, add a small amount of DMSO or acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.

  • Column Equilibration: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 10% Mobile Phase B) until a stable baseline is achieved.

  • Injection and Elution: Inject the prepared sample onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 10-60% B over 40 minutes).

  • Fraction Collection: Monitor the elution profile at 220 nm and collect fractions corresponding to the major peaks.

  • Analysis and Pooling: Analyze the collected fractions using analytical HPLC and mass spectrometry to identify the fractions containing the pure target peptide.

  • Lyophilization: Pool the pure fractions and freeze-dry to obtain the final peptide as a stable powder.

Visualizations

Purification_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_workup Crude Product Workup cluster_purification Purification cluster_final Final Product SPPS Solid-Phase Peptide Synthesis (with Boc-L-Lys(N3)-OH) Cleavage Cleavage from Resin (Azide-Safe Cocktail) SPPS->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation RPHPLC RP-HPLC Purification Precipitation->RPHPLC Analysis Purity Analysis (Analytical HPLC & Mass Spec) RPHPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization PurePeptide Pure Peptide (>95%) Lyophilization->PurePeptide

Caption: A typical experimental workflow for the synthesis and purification of peptides containing Boc-L-Lys(N3)-OH.

Troubleshooting_Logic Start Purification Issue Identified PoorYield Low Peptide Yield? Start->PoorYield BadPeakShape Poor Peak Shape? Start->BadPeakShape UnexpectedMass Unexpected Mass? Start->UnexpectedMass Precipitation Check for Precipitation Increase Organic Content PoorYield->Precipitation Yes Gradient Optimize HPLC Gradient PoorYield->Gradient No Overload Column Overload? Reduce Sample Amount BadPeakShape->Overload Yes SecondaryInt Secondary Interactions? Check TFA Concentration BadPeakShape->SecondaryInt No MassMinus12 Mass is -12 Da from Expected? UnexpectedMass->MassMinus12 Yes SolventMismatch Sample Solvent Mismatch? Dissolve in Mobile Phase A SecondaryInt->SolventMismatch No AzideToMethylamine Azide to Methylamine Conversion Consider Teoc-Lys MassMinus12->AzideToMethylamine

Caption: A decision tree for troubleshooting common issues during the purification of azide-containing peptides.

References

Validation & Comparative

A Head-to-Head Comparison of Boc-L-Lys(N3)-OH and Fmoc-L-Lys(N3)-OH for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting group strategy is a critical determinant of synthesis efficiency, peptide purity, and overall success. The incorporation of non-canonical amino acids, such as L-azidolysine, for applications like bioconjugation via "click chemistry," introduces further considerations. This guide provides an objective, data-supported comparison of two commonly used protected forms of L-azidolysine: Boc-L-Lys(N3)-OH and Fmoc-L-Lys(N3)-OH.

The fundamental difference between these two building blocks lies in the Nα-protecting group: the acid-labile tert-butyloxycarbonyl (Boc) group versus the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This distinction dictates the entire SPPS workflow, from deprotection and coupling conditions to the final cleavage from the resin. The side-chain azido (B1232118) (-N3) group is generally stable under the conditions of both Boc and Fmoc SPPS.

Performance Comparison: Boc vs. Fmoc Strategy for Azidolysine Incorporation

FeatureBoc-L-Lys(N3)-OH (Boc-SPPS)Fmoc-L-Lys(N3)-OH (Fmoc-SPPS)
Nα-Deprotection Chemistry Acid-labileBase-labile
Deprotection Reagent Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM)20-40% Piperidine (B6355638) in Dimethylformamide (DMF)
Orthogonality Quasi-orthogonal (side-chain protecting groups are also acid-labile, but require stronger acid)Fully orthogonal (side-chain protecting groups are acid-labile)[1][2][3]
Coupling Efficiency Generally high; in situ neutralization protocols can enhance efficiency, especially for "difficult" sequences.[4]Typically exceeds 99% with modern coupling reagents.[]
Handling of Aggregation-Prone Sequences Often advantageous; the protonation of the N-terminus after TFA deprotection can reduce peptide aggregation.[4][6]Can be challenging, though various strategies exist to mitigate aggregation.
Side Reactions Potential for t-butylation of sensitive residues (e.g., Trp, Met) by byproducts of Boc deprotection.[3]Diketopiperazine formation at the dipeptide stage; aspartimide formation with Asp-containing sequences.
Compatibility with Post-Translational Modifications Limited due to the harsh final cleavage conditions (e.g., HF).Highly compatible due to milder cleavage conditions.[1][7]
Automation Friendliness Less common in modern automated synthesizers.The standard for automated peptide synthesis.[1]
Safety Considerations Requires handling of highly corrosive and hazardous acids like TFA and, for final cleavage, often HF.[1]Generally safer, avoiding the use of HF.[]
Cost Boc-amino acids are generally less expensive.[]Fmoc-amino acids can be more expensive.[]

Experimental Protocols

Detailed methodologies for the incorporation of Boc-L-Lys(N3)-OH and Fmoc-L-Lys(N3)-OH in a typical SPPS cycle are provided below. These are generalized protocols and may require optimization based on the specific peptide sequence and resin.

Boc-SPPS Protocol for Incorporating Boc-L-Lys(N3)-OH
  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.

  • Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes at room temperature to remove the Boc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DCM, followed by isopropanol (B130326) (IPA), and then DCM again to remove residual TFA and byproducts.

  • Neutralization: Neutralize the N-terminal ammonium (B1175870) salt by washing the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM.

  • Washing: Wash the resin with DCM to remove excess base.

  • Coupling of Boc-L-Lys(N3)-OH:

    • Pre-activate Boc-L-Lys(N3)-OH (3-4 equivalents) with a coupling reagent such as HBTU/HOBt or HATU in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-4 hours at room temperature.

    • Monitor the reaction for completion using a qualitative method like the ninhydrin (B49086) (Kaiser) test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), with appropriate scavengers.

Fmoc-SPPS Protocol for Incorporating Fmoc-L-Lys(N3)-OH
  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Deprotection: Treat the resin with a solution of 20-40% piperidine in DMF for 5-20 minutes at room temperature to remove the Fmoc protecting group. A second treatment is often employed to ensure complete deprotection.

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling of Fmoc-L-Lys(N3)-OH:

    • Pre-activate Fmoc-L-Lys(N3)-OH (3-5 equivalents) with a suitable coupling reagent (e.g., HCTU, HATU, or DIC/Oxyma) and a base (e.g., DIEA or collidine) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor for reaction completion.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (steps 2 and 3).

  • Final Cleavage: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane).

Signaling Pathways and Experimental Workflows

The logical workflows for Boc-SPPS and Fmoc-SPPS are depicted below, highlighting the key steps and reagents involved in a single amino acid incorporation cycle.

Boc_SPPS_Workflow start Peptide-Resin (Boc-AA) deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Coupling (Boc-L-Lys(N3)-OH, Coupling Reagent, DMF) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end Peptide-Resin (Boc-Lys(N3)-Peptide) wash3->end

Boc-SPPS Cycle for Azidolysine Incorporation

Fmoc_SPPS_Workflow start Peptide-Resin (Fmoc-AA) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling (Fmoc-L-Lys(N3)-OH, Coupling Reagent, DIEA, DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 end Peptide-Resin (Fmoc-Lys(N3)-Peptide) wash2->end

Fmoc-SPPS Cycle for Azidolysine Incorporation

Conclusion and Recommendations

The choice between Boc-L-Lys(N3)-OH and Fmoc-L-Lys(N3)-OH is contingent upon the specific requirements of the peptide being synthesized, available laboratory infrastructure, and desired downstream applications.

Fmoc-L-Lys(N3)-OH is generally the preferred choice for most applications due to the milder reaction conditions of the Fmoc-SPPS strategy.[1] Its full orthogonality allows for the synthesis of complex peptides with various post-translational modifications.[1][7] The widespread adoption of Fmoc chemistry in automated peptide synthesizers further enhances its appeal in terms of efficiency and reproducibility.[1]

Boc-L-Lys(N3)-OH , while part of an older methodology, remains a valuable tool, particularly for the synthesis of long or aggregation-prone "difficult" sequences.[4][6] The acidic deprotection step in Boc-SPPS can help to disrupt secondary structures and improve solvation of the growing peptide chain.[6] However, the requirement for strong, hazardous acids for both deprotection and final cleavage necessitates specialized equipment and careful handling.

For researchers aiming to incorporate an azidolysine residue for subsequent bioconjugation, Fmoc-L-Lys(N3)-OH offers a more versatile and generally safer workflow, compatible with a broader range of sensitive functionalities and modern instrumentation. The Boc-based approach should be considered when encountering significant aggregation issues that cannot be resolved by other means within the Fmoc framework.

References

The Decisive Advantage: Why Boc-L-Lys(N3)-OH is a Superior Handle in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug development, the choice of a chemical handle for "click chemistry" is a critical decision that dictates the efficiency, specificity, and biocompatibility of molecular labeling. Among the plethora of options, Boc-L-Lys(N3)-OH , an azide-containing amino acid derivative, emerges as a robust and versatile tool. This guide provides an objective comparison of Boc-L-Lys(N3)-OH with other prominent click chemistry handles, supported by experimental data, to empower researchers in making informed decisions for their specific applications.

The primary advantage of the azide (B81097) moiety in Boc-L-Lys(N3)-OH lies in its exceptional stability and bioorthogonality.[1][2] Azides are virtually absent in biological systems, ensuring that reactions are highly specific to the intended molecular partners.[3] Furthermore, the small size of the azide group minimizes steric hindrance and potential disruption of the biomolecule's structure and function.[1]

This comparison will delve into the quantitative performance of Boc-L-Lys(N3)-OH in the context of the most prevalent click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, the latter of which utilizes alternative handles like tetrazines.

Quantitative Performance Metrics: A Head-to-Head Comparison

The efficacy of a click chemistry reaction is primarily determined by its kinetics, yield, and the stability of the resulting linkage. The following table summarizes these key performance indicators for CuAAC (utilizing an azide handle like that in Boc-L-Lys(N3)-OH), SPAAC, and IEDDA.

ReactionHandle 1Handle 2Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)YieldLinkage StabilityBiocompatibility
CuAAC Azide (e.g., from Boc-L-Lys(N3)-OH) Terminal Alkyne10¹ - 10³[4][5]High to Quantitative[6]Very High (Triazole)[7]Moderate (Copper Toxicity)[8]
SPAAC Azide (e.g., from Boc-L-Lys(N3)-OH) Strained Alkyne (e.g., DBCO, BCN)10⁻³ - 1[9][10]HighVery High (Triazole)[7]High (Copper-free)[8]
IEDDA TetrazineStrained Alkene (e.g., TCO)10³ - 10⁶[4][11]High to QuantitativeModerate to HighHigh (Copper-free)[8]

Key Takeaways from the Data:

  • CuAAC , the reaction for which Boc-L-Lys(N3)-OH is a primary substrate, offers a superb balance of rapid kinetics and high yields.[4][5][6] The resulting 1,2,3-triazole linkage is exceptionally stable.[7] The main drawback is the requirement for a copper catalyst, which can be cytotoxic, although the development of ligands like THPTA and BTTAA has significantly improved its biocompatibility.[1]

  • SPAAC provides a copper-free alternative for azide-alkyne cycloaddition, making it highly biocompatible and suitable for in vivo applications.[8][10] However, this comes at the cost of significantly slower reaction kinetics compared to CuAAC.[9]

  • IEDDA with tetrazine handles boasts the fastest known bioorthogonal reaction rates, making it ideal for applications requiring rapid labeling or working with low concentrations of reactants.[4][11] However, the stability of the resulting dihydropyridazine (B8628806) linkage can be a concern, and tetrazine handles are generally larger and more complex to synthesize than the simple azide.

Experimental Protocols

Detailed methodologies for the incorporation of Boc-L-Lys(N3)-OH into a peptide and subsequent CuAAC reaction are provided below, alongside a comparative protocol for a SPAAC reaction.

Protocol 1: Peptide Synthesis with Boc-L-Lys(N3)-OH and Subsequent CuAAC Labeling

I. Incorporation of Boc-L-Lys(N3)-OH via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Boc-SPPS procedure for incorporating Boc-L-Lys(N3)-OH into a peptide sequence.

  • Materials:

    • Rink Amide resin

    • Boc-L-Lys(N3)-OH

    • Other Boc-protected amino acids

    • Coupling reagents: HBTU/HOBt or DCC

    • N,N'-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Diethyl ether

  • Procedure:

    • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

    • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes. Wash the resin thoroughly with DCM and DMF.

    • Coupling of Boc-L-Lys(N3)-OH: In a separate vial, dissolve Boc-L-Lys(N3)-OH (2.5 eq.) and a coupling agent like DCC (2.5 eq.) in DCM. Add this activation mixture to the resin and shake for 2-3 hours. Monitor the coupling reaction using a Kaiser test.

    • Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the desired sequence.

    • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours. Precipitate the crude peptide in cold diethyl ether and purify by RP-HPLC.

II. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for labeling the purified azide-containing peptide in solution.

  • Materials:

    • Purified peptide containing the Lys(N3) residue

    • Alkyne-modified reporter molecule (e.g., a fluorescent dye) (1.5 eq.)

    • Copper(II) sulfate (B86663) (CuSO₄) (0.1 eq.)

    • Sodium ascorbate (B8700270) (0.5 eq.)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.1 eq.)

    • Phosphate-buffered saline (PBS), pH 7.4

    • DMSO (if needed to dissolve the alkyne)

  • Procedure:

    • Dissolve Reactants: Dissolve the azide-containing peptide in PBS. Dissolve the alkyne-modified molecule in a minimal amount of DMSO and then dilute with PBS.

    • Prepare Catalyst Stocks: Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.

    • Reaction Setup: In a microcentrifuge tube, combine the peptide solution and the alkyne solution. Add the THPTA solution, followed by the CuSO₄ solution.

    • Initiate Reaction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubation: Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.

    • Purification: Purify the labeled peptide using RP-HPLC or size-exclusion chromatography.

    • Analysis: Confirm the product by mass spectrometry and quantify by UV-Vis spectroscopy.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling

This protocol describes the labeling of a protein containing a genetically incorporated azide-bearing unnatural amino acid.

  • Materials:

    • Purified protein containing an azide group

    • Strained alkyne probe (e.g., DBCO-dye) (10-20 eq.)

    • Phosphate-buffered saline (PBS), pH 7.4

  • Procedure:

    • Reaction Setup: In a microcentrifuge tube, combine the purified azide-containing protein in PBS with the strained alkyne probe.

    • Incubation: Allow the reaction to proceed at 37°C for 6-12 hours, or at 4°C for 24-48 hours.

    • Purification: Remove the excess unreacted probe by size-exclusion chromatography or dialysis.

    • Analysis: Analyze the labeling efficiency by SDS-PAGE with in-gel fluorescence scanning and confirm the conjugate by mass spectrometry.[12]

Visualizing the Chemical Pathways

To further clarify the processes described, the following diagrams illustrate the chemical structures and reaction workflows.

Caption: Chemical structures of Boc-L-Lys(N3)-OH and alternative click chemistry handles.

cuaac_workflow start Start with Azide-containing Biomolecule reagents Add Alkyne-Probe, CuSO4, Sodium Ascorbate, and Ligand (e.g., THPTA) start->reagents reaction Incubate at Room Temperature (1-4h) reagents->reaction purification Purify via RP-HPLC or Size-Exclusion Chromatography reaction->purification analysis Analyze by Mass Spectrometry and UV-Vis purification->analysis end Labeled Biomolecule analysis->end

Caption: General workflow for a CuAAC reaction using an azide handle.

decision_tree start Need for Bioconjugation? in_vivo In vivo application? start->in_vivo Yes fast_kinetics Fast kinetics critical? in_vivo->fast_kinetics Yes cu_toxicity Is copper toxicity a concern? in_vivo->cu_toxicity No use_iedda Use IEDDA (Tetrazine) fast_kinetics->use_iedda Yes use_spaac Use SPAAC (Strained Alkyne) fast_kinetics->use_spaac No cu_toxicity->use_spaac Yes use_cuaac Use CuAAC (Azide/Alkyne) cu_toxicity->use_cuaac No

Caption: Decision tree for selecting a click chemistry method.

Conclusion: The Strategic Advantage of the Azide Handle

While no single click chemistry handle is universally superior for all applications, the azide moiety, readily introduced via Boc-L-Lys(N3)-OH , offers a compelling combination of features that make it a cornerstone of bioconjugation. Its small size, exceptional stability, and bioorthogonality are unmatched.

For applications where high reaction rates are paramount and copper toxicity can be managed, the CuAAC reaction with an azide handle provides a highly efficient and reliable method for creating stable bioconjugates. For live-cell imaging and in vivo studies where biocompatibility is non-negotiable, the same azide handle can be seamlessly transitioned to a SPAAC reaction, albeit with slower kinetics. This versatility to participate in both copper-catalyzed and strain-promoted reactions gives the azide handle a distinct advantage.

In contrast, while tetrazine-based IEDDA offers unparalleled speed, the handles are bulkier and the resulting linkage can be less stable. The choice of click chemistry handle is ultimately a strategic one, balancing the need for speed, stability, and biocompatibility. For a wide range of applications in drug discovery and chemical biology, the simplicity, versatility, and reliability of the azide handle, as provided by Boc-L-Lys(N3)-OH, make it an exceptionally advantageous choice.

References

A Comparative Guide to the Mass Spectrometry Analysis of Azido-Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the analysis of modified peptides is a critical component of modern proteomics. The introduction of an azide (B81097) group as a bioorthogonal handle has revolutionized the study of protein post-translational modifications (PTMs), protein-protein interactions, and the identification of drug targets. This guide provides an objective comparison of common mass spectrometry-based methodologies for analyzing azido-modified peptides, supported by experimental data and detailed protocols.

The core of this analytical strategy involves three key steps: first, the metabolic incorporation of an azide-containing molecule (like an unnatural amino acid or sugar) into proteins within a biological system.[1][2] Second, the selective chemical ligation of a reporter tag to the azide group using bioorthogonal chemistry.[3][4] Finally, the enrichment and analysis of these tagged peptides by mass spectrometry to identify and quantify the proteins of interest.[3]

General Experimental Workflow

The overall process for analyzing azido-modified peptides, from cellular labeling to data analysis, follows a structured workflow. This involves introducing the azide label, reacting it with a reporter tag via click chemistry, enriching the now-tagged peptides, and finally analyzing them using tandem mass spectrometry.

Workflow cluster_0 Biological System cluster_1 Chemical Ligation cluster_2 Sample Preparation & MS Analysis A Metabolic Labeling (e.g., Azido-amino acid) B Cell Lysis & Proteome Extraction A->B C Bioorthogonal Reaction (e.g., CuAAC, SPAAC) B->C D Affinity Enrichment (e.g., Streptavidin) C->D E Proteolytic Digestion D->E F LC-MS/MS Analysis (CID, ETD, etc.) E->F G Data Analysis & Identification F->G

Caption: General workflow for proteomic analysis of azido-modified proteins.

Comparison of Bioorthogonal Ligation Strategies

The choice of bioorthogonal reaction is critical for efficiently and specifically labeling azido-modified peptides. The most prevalent methods are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.[5][6]

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): This is the most popular click reaction, forming a stable triazole linkage between an azide and a terminal alkyne.[3][7] It is known for its high efficiency and reaction speed. However, the requirement for a copper(I) catalyst can be cytotoxic, posing a limitation for live-cell applications, and copper can also catalyze side reactions with thiol-containing molecules like cysteine.[5][6]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): To overcome the cytotoxicity of copper, SPAAC utilizes a strained cyclooctyne (B158145) that reacts spontaneously with azides without a metal catalyst.[8][] This makes it ideal for live-cell labeling. However, SPAAC generally has slower reaction kinetics compared to CuAAC and the strained alkynes can sometimes exhibit non-specific reactivity, particularly towards cysteine residues.[10]

  • Staudinger Ligation: An early bioorthogonal reaction, the Staudinger ligation occurs between an azide and a specifically engineered triarylphosphine.[11][12] It is metal-free but can be limited by the susceptibility of phosphine (B1218219) reagents to air oxidation and potentially slower reaction rates compared to click chemistry alternatives.[]

Ligation_Comparison cluster_CuAAC CuAAC cluster_SPAAC SPAAC cluster_Staudinger Staudinger Ligation Azide Azido-Modified Peptide CuAAC_reagent + Alkyne-Tag + Cu(I) Catalyst Azide->CuAAC_reagent SPAAC_reagent + Strained Alkyne-Tag (e.g., DIBO, BCN) Azide->SPAAC_reagent Staudinger_reagent + Phosphine-Tag Azide->Staudinger_reagent CuAAC_product Triazole-Linked Peptide CuAAC_reagent->CuAAC_product Fast, Efficient SPAAC_product Triazole-Linked Peptide SPAAC_reagent->SPAAC_product Metal-Free Staudinger_product Aza-ylide Intermediate -> Amide Bond Staudinger_reagent->Staudinger_product Metal-Free

Caption: Comparison of common bioorthogonal ligation reactions for azides.
Performance Data: CuAAC vs. SPAAC in O-GlcNAc Proteomics

A comparative study on identifying O-GlcNAcylated proteins using either CuAAC or SPAAC for biotin-alkyne tagging provided clear quantitative differences.[10][14]

MetricCuAAC (Biotin-Diazo-Alkyne)SPAAC (Biotin-DIBO-Alkyne)Reference
Identified Proteins 229188[10][14]
Overlapping Proteins \multicolumn{2}{c}{114}[10][14]
Key Advantage Higher identification rate and accuracy.No cytotoxic copper catalyst required.[10][14]
Key Disadvantage Potential for cell toxicity.Strained alkyne can react non-specifically with cysteines.[10]

These results suggest that for in vitro applications where maximal identification is desired, CuAAC is the more powerful method.[10][14]

Comparison of Peptide Fragmentation Methods

After enrichment and separation, tandem mass spectrometry (MS/MS) is used to sequence the modified peptides. The method of fragmentation is crucial for obtaining comprehensive sequence information while preserving the modification.

  • Collision-Induced Dissociation (CID): The most common fragmentation technique, CID uses inert gas collisions to induce vibrational energy, leading to cleavage of the peptide backbone amide bonds and generating primarily b- and y-type ions .[15][16] While robust, CID can cause the loss of labile PTMs, making it difficult to pinpoint the exact modification site.[16] Higher-energy Collisional Dissociation (HCD) is a related technique that also produces b- and y-ions.[15]

  • Electron Transfer Dissociation (ETD): ETD involves the transfer of an electron to a multiply charged peptide ion, which induces fragmentation along the N-Cα bond of the peptide backbone.[16] This process generates primarily c- and z-type ions .[15] A key advantage of ETD is that it is a non-ergodic process, meaning it tends to preserve labile PTMs on amino acid side chains, providing more accurate site localization.[16][17] However, ETD is most effective for peptides with higher charge states (≥2+) and may identify fewer peptides overall compared to CID in a typical experiment.[17]

Performance Data: CID vs. ETD for General Proteomics

A large-scale comparison of CID and ETD fragmentation provided insights into their respective strengths.

MetricCollision-Induced Dissociation (CID)Electron Transfer Dissociation (ETD)Reference
Relative Peptide IDs Identified ~50% more peptides than ETD.Lower overall identification numbers.[17]
Sequence Coverage Lower average sequence coverage.Provided a ~20% increase in sequence coverage over CID.[17]
Optimal Precursor Effective for doubly charged peptides.More effective for longer, more highly charged peptides.[17][18]
PTM Analysis Prone to neutral loss of labile modifications.Preserves labile modifications, enabling better site localization.[16]
Primary Fragment Ions b- and y-type ions.c- and z-type ions.[15][19]

Combining data from both CID and ETD analyses can increase the average peptide sequence coverage to over 90%, leveraging the strengths of both techniques.[17]

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling and CuAAC Ligation

This protocol is adapted from methods used for O-GlcNAc proteomics.[10][14]

  • Metabolic Labeling: Culture cells (e.g., A549) in media supplemented with an azide-modified precursor, such as peracetylated N-azidoacetylglucosamine (Ac4GlcNAz), for 48-72 hours to allow for metabolic incorporation.

  • Cell Lysis: Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors. A common lysis buffer is RIPA buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome.

  • Protein Precipitation: Precipitate proteins from the lysate using a cold acetone (B3395972) precipitation method to remove interfering substances.

  • CuAAC Reaction:

    • Resuspend the protein pellet in a reaction buffer (e.g., PBS with 1% SDS).

    • Add the alkyne-biotin tag (e.g., Biotin-Diazo-Alkyne).

    • Add the catalyst premix: 1 mM CuSO₄ and 1 mM Tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Affinity Enrichment:

    • Following the click reaction, add streptavidin-coated agarose (B213101) beads to the reaction mixture.

    • Incubate for 2-4 hours at 4°C with gentle rotation to capture the biotin-tagged proteins.

    • Wash the beads extensively with high-salt and detergent-containing buffers to remove non-specifically bound proteins.

  • On-Bead Digestion:

  • Sample Desalting: Collect the supernatant containing the digested peptides and desalt using a C18 StageTip or equivalent before LC-MS/MS analysis.

Protocol 2: Mass Spectrometry Analysis (DDA)

This protocol describes a general data-dependent acquisition (DDA) method on a quadrupole-Orbitrap mass spectrometer.[20]

  • LC Separation:

    • Load the desalted peptide sample onto a C18 reversed-phase UHPLC column (e.g., 50 cm length).

    • Separate peptides using a linear gradient of acetonitrile (B52724) in 0.1% formic acid over a suitable time (e.g., 60-120 minutes).

  • Mass Spectrometer Settings:

    • Operate the mass spectrometer in positive ion mode.

    • MS1 Survey Scan: Acquire full MS scans in the Orbitrap at a high resolution (e.g., 70,000) over a mass range of 350-1400 m/z.

    • Data-Dependent MS2 Scans:

      • Select the top 10-15 most abundant precursor ions from the MS1 scan for fragmentation.

      • Use an isolation window of ~1-2 m/z.

      • Set dynamic exclusion for a duration (e.g., 60 seconds) to prevent repeated fragmentation of the same peptide.[21]

    • Fragmentation:

      • For CID/HCD: Apply a normalized collision energy (e.g., 28-35%) and acquire MS2 spectra in the Orbitrap or ion trap.

      • For ETD: Use calibrated reaction times based on precursor charge and m/z. ETD can be combined with supplemental CID/HCD activation (EThcD) to fragment charge-reduced precursors.[15]

  • Data Analysis:

    • Process the raw data files using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

    • Search the MS/MS spectra against a relevant protein sequence database (e.g., UniProt Homo sapiens).

    • Specify the variable modification corresponding to the mass of the ligated and fragmented reporter tag on the relevant amino acid.

    • Set a false discovery rate (FDR) of 1% for both peptide and protein identifications.

References

Orthogonal Armor: A Comparative Guide to Boc and Azido Protecting Groups in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide chemistry and drug development, the strategic deployment of protecting groups is paramount. The ability to selectively unmask one functional group while others remain shielded is the essence of orthogonal protection. This guide provides a comprehensive comparison of two indispensable protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group for amines and the versatile azido (B1232118) group, a masked amine. We will delve into their chemical compatibility, providing experimental data and detailed protocols to aid researchers in designing robust synthetic strategies.

The Principle of Orthogonality

Orthogonal protecting groups are pairs of shielding moieties that can be removed under distinct chemical conditions, allowing for the selective deprotection of one without affecting the other.[1][2] The Boc group is classically removed under acidic conditions, while the azido group is stable to acid but can be reduced to a primary amine through various methods, most of which are compatible with the Boc group.[3] This orthogonality is crucial for the synthesis of complex molecules with multiple reactive sites.

Stability Under Deprotection Conditions: A Quantitative Look

The central tenet of orthogonality is the stability of one protecting group to the deprotection conditions of the other. The following tables summarize experimental data on the stability of the Boc and azido groups under reciprocal deprotection conditions.

Table 1: Stability of the Azido Group during Boc Deprotection

Boc Deprotection ReagentAzido Group StabilityObserved Side ReactionsYield of Azide-Containing ProductReference
Trifluoroacetic acid (TFA) in Dichloromethane (DCM)Generally stableConversion to methylamine (B109427) via Schmidt rearrangement with t-butyl cationsHigh, but byproduct formation possible[4]
HCl in DioxaneStableNot reportedHigh[5]

Note: The conversion of the azide (B81097) to a methylamine is a potential side reaction during TFA-mediated deprotection, especially in the context of solid-phase peptide synthesis where a high concentration of t-butyl cations is generated from the cleavage of other protecting groups.[4]

Table 2: Stability of the Boc Group during Azide Reduction

Azide Reduction MethodBoc Group StabilityYield of Boc-Protected AmineReference
Staudinger Reaction (e.g., PPh₃, H₂O)StableGood to excellent[6][7]
Catalytic Hydrogenation (e.g., H₂, Pd/C)StableHigh[8]
Reduction with Thiols (e.g., DTT)StableHigh[4]
Zn/NH₄ClStableHigh[9]
NaBH₄/CoCl₂·6H₂OStableHigh[8]

Note: While the Boc group is generally stable to these conditions, prolonged reaction times or elevated temperatures in the presence of certain reagents could potentially lead to its cleavage.[10]

Experimental Protocols

Detailed and reliable experimental protocols are critical for reproducible results. The following are representative procedures for the selective deprotection of Boc and azido groups in the presence of each other.

Protocol 1: Boc Deprotection in the Presence of an Azido Group

This protocol describes the removal of a Boc protecting group from an amine using trifluoroacetic acid (TFA) while leaving an azido group intact.

Materials:

  • Boc- and azido-containing substrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., triisopropylsilane (B1312306) (TIPS) or water, 2-5% v/v) to suppress t-butyl cation side reactions[11]

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the Boc- and azido-containing substrate in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Add the scavenger (e.g., TIPS) to the solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise to the stirred solution (a typical concentration is 20-50% TFA in DCM).

  • Stir the reaction mixture at 0 °C to room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reaction times typically range from 30 minutes to a few hours.[9][12]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification may be performed by column chromatography if necessary.

Protocol 2: Azide Reduction in the Presence of a Boc Group (Staudinger Reaction)

This protocol details the reduction of an azido group to a primary amine via the Staudinger reaction, a method known for its mildness and compatibility with the Boc group.[6]

Materials:

  • Boc- and azido-containing substrate

  • Triphenylphosphine (B44618) (PPh₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the Boc- and azido-containing substrate in anhydrous THF (approximately 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triphenylphosphine (1.1 to 1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC for the disappearance of the starting azide and the formation of the aza-ylide intermediate.

  • Once the formation of the aza-ylide is complete (typically after 2-4 hours), add water (several equivalents) to the reaction mixture to hydrolyze the aza-ylide to the amine.

  • Continue stirring until the hydrolysis is complete, as monitored by TLC or LC-MS. This step can take from a few hours to overnight.

  • Remove the THF under reduced pressure.

  • The crude product can be purified by column chromatography to separate the desired amine from triphenylphosphine oxide.

Visualizing the Orthogonality and Reaction Pathways

To further clarify the concepts of orthogonality and the key reaction mechanisms, the following diagrams are provided.

Orthogonality cluster_Boc Boc-Protected Amine cluster_Azide Azido Group BocN R-NHBoc Amine R-NH2 BocN->Amine  Acid (TFA)   NoReactionAzide Stable BocN->NoReactionAzide  Reduction   Azide R'-N3 Amine2 R'-NH2 Azide->Amine2  Reduction (e.g., PPh3/H2O)   NoReactionBoc Stable Azide->NoReactionBoc  Acid   Boc_Deprotection BocAmine Boc-Protected Amine (R-NH-CO-O-tBu) ProtonatedBoc Protonated Intermediate BocAmine->ProtonatedBoc + H+ (TFA) CarbamicAcid Carbamic Acid (R-NH-COOH) ProtonatedBoc->CarbamicAcid Fragmentation tButylCation tert-Butyl Cation ProtonatedBoc->tButylCation FreeAmine Free Amine (R-NH2) CarbamicAcid->FreeAmine Decarboxylation CO2 CO2 CarbamicAcid->CO2 Azide_Reduction Azide Azide (R-N3) AzaYlide Aza-ylide Intermediate (R-N=P(Ph)3) Azide->AzaYlide + PPh3 Amine Amine (R-NH2) AzaYlide->Amine + H2O (Hydrolysis) PPh3O Triphenylphosphine oxide AzaYlide->PPh3O Iminophosphorane Iminophosphorane

References

Alternative methods for introducing an azide into a peptide

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of an azide (B81097) moiety into a peptide is a cornerstone of modern chemical biology and drug development. This versatile functional group serves as a chemical handle for a wide array of bioorthogonal reactions, including the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger ligation. These reactions enable the precise, site-specific modification of peptides with various functionalities such as fluorescent dyes, PEG chains, radiolabels, and other biomolecules. This guide provides a comparative overview of the primary alternative methods for introducing an azide group into a peptide sequence, complete with experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their needs.

Comparison of Azide Introduction Methods

The selection of an appropriate azidation method depends on several factors, including the desired location of the azide, the scale of the synthesis, the peptide sequence itself, and the required purity of the final product. The following table summarizes the key performance indicators for the most common methods.

MethodTypical YieldPurity (Crude)Key AdvantagesKey Disadvantages
SPPS with Azido-Amino Acids High (Overall peptide synthesis dependent)Good to HighSite-specific incorporation at any desired position. Well-established protocols. High purity achievable.Requires synthesis and use of specialized, potentially costly, amino acid building blocks. May alter peptide solubility and aggregation properties during synthesis.[1]
Post-Synthetic Diazotransfer Good to Excellent (60-95% for the transfer step)Moderate to HighUtilizes standard peptide synthesis procedures. Cost-effective. Can introduce multiple azides simultaneously.[1][2]Limited to primary amines (Lysine side chain, N-terminus). Potential for side reactions. Requires post-synthesis manipulation. Reagents can be hazardous.
Enzymatic Methods Variable (Can be high for specific substrates)HighExceptional site- and stereo-specificity. Mild, aqueous reaction conditions.Substrate-specific (often limited to a particular amino acid or recognition sequence). Enzymes can be expensive and require specific buffer conditions. Less generally applicable than chemical methods.

Method 1: Incorporation of Azido-Amino Acids during Solid-Phase Peptide Synthesis (SPPS)

This is the most direct and widely used method for incorporating an azide at a specific position within a peptide chain. It involves the use of Nα-Fmoc-protected amino acids that contain an azide group on their side chain, such as Fmoc-L-azidolysine or Fmoc-L-azidohomoalanine. These building blocks are incorporated into the peptide sequence using standard Fmoc-SPPS protocols.

Experimental Protocol: SPPS with Fmoc-L-azidolysine

This protocol describes a standard manual Fmoc-SPPS coupling cycle for incorporating an azido-amino acid.

1. Resin Preparation:

  • Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in dimethylformamide (DMF) for 30-60 minutes.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.

  • Drain the solution and repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF (5x), dichloromethane (B109758) (DCM) (3x), and DMF (3x).

3. Amino Acid Coupling:

  • In a separate vessel, pre-activate the Fmoc-azido-amino acid. For a 0.1 mmol synthesis scale, dissolve 4 equivalents of the Fmoc-azido-amino acid (e.g., Fmoc-L-azidolysine), 3.95 equivalents of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and 8 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF.

  • Allow the activation mixture to stand for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • To confirm completion, perform a Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

4. Washing:

  • Drain the coupling solution and wash the resin with DMF (5x), DCM (3x), and DMF (3x).

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), 2.5% water) for 2-3 hours at room temperature.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Workflow for SPPS Incorporation of an Azido-Amino Acid

SPPS_Workflow Resin Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple Fmoc-AA(N3)-OH (HBTU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for next AA Wash2->Repeat Repeat->Deprotection Yes Cleavage Cleave from Resin (TFA Cocktail) Repeat->Cleavage No Peptide Azido-Peptide Cleavage->Peptide

Caption: Standard Fmoc-SPPS cycle for azido-amino acid incorporation.

Method 2: Post-Synthetic Modification via Diazotransfer Reaction

An alternative to incorporating azido-amino acids during synthesis is to introduce the azide group after the peptide has been assembled. This is typically achieved through a diazotransfer reaction, which converts a primary amine (e.g., the ε-amine of a lysine (B10760008) side chain or the N-terminal α-amine) into an azide. Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) is a common, relatively stable, and efficient reagent for this transformation.[1] This method can be performed while the peptide is still attached to the solid-phase support (on-resin) or after it has been cleaved (in solution).

Experimental Protocol: On-Resin Diazotransfer

This protocol details the conversion of lysine side-chain amines to azides on a resin-bound peptide.

1. Peptide Synthesis:

  • Synthesize the peptide on a solid support using standard Fmoc-SPPS. For site-specific azidation, use an orthogonally protected lysine derivative (e.g., Fmoc-Lys(Mtt)-OH or Fmoc-Lys(Alloc)-OH) at the desired position(s).

  • After completing the peptide sequence, selectively deprotect the lysine side chain. For Mtt, use 1% TFA in DCM. For Alloc, use Pd(PPh₃)₄.

2. Diazotransfer Reaction:

  • Wash the resin with the reaction solvent (e.g., 1:1 THF/H₂O or H₂O).[1]

  • Prepare the diazotransfer solution. For a 0.1 mmol scale synthesis, dissolve K₂CO₃ (3 eq. per amine) and ISA·HCl (1.5-2 eq. per amine) in the reaction solvent.

  • Add a catalytic amount of a copper(II) salt (e.g., CuSO₄·5H₂O, 0.02 eq. per amine).[1]

  • Add the reagent solution to the resin and agitate the mixture for 3-5 hours at room temperature. The reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

3. Washing:

  • Drain the reaction mixture and wash the resin thoroughly with water, methanol, and DCM. Dry the resin under vacuum.

4. Cleavage and Deprotection:

  • Cleave the now-azidated peptide from the resin using a standard TFA cleavage cocktail as described in the previous method.

Diazotransfer Reaction Mechanism

Diazotransfer_Mechanism cluster_0 Diazotransfer Reaction R_NH2 Peptide-NH2 (e.g., Lysine Side Chain) Intermediate Transition State R_NH2->Intermediate ISA Imidazole-1-sulfonyl azide (ISA) ISA->Intermediate Cu Cu(II) Catalyst Cu->Intermediate catalysis R_N3 Peptide-N3 Intermediate->R_N3 Byproduct Imidazole-1-sulfonamide Intermediate->Byproduct

Caption: Mechanism of copper-catalyzed diazotransfer on a primary amine.

Method 3: Enzymatic Methods

Enzymatic methods offer unparalleled specificity for peptide modification. While not as broadly applicable as chemical methods, they are powerful tools for specific applications. The introduction of azides is an emerging area for chemoenzymatic synthesis.

DNA-Catalyzed Azidation of Tyrosine

Recent work has demonstrated the use of DNA enzymes (deoxyribozymes) to catalyze the transfer of an azido-adenosyl group from an azido-ATP analog onto the hydroxyl group of a tyrosine residue.[3][4][5][6] This two-step process first installs the azide via the DNAzyme and then allows for subsequent modification using click chemistry. The yields for the enzymatic step can be high (up to 87% for specific sequences), but the method is highly dependent on the peptide sequence surrounding the target tyrosine.[5]

Experimental Protocol: DNA-Catalyzed Tyrosine Azidation (General Principles)

1. Reagents and Setup:

  • Deoxyribozyme: A specific DNA enzyme selected for the target peptide sequence.

  • Substrate: The tyrosine-containing peptide.

  • Azide Donor: 2′-azido-2′-deoxyadenosine 5′-triphosphate (2′-Az-dATP).

  • Buffer: Typically contains HEPES buffer, divalent metal ions (e.g., Zn²⁺, Mn²⁺, Mg²⁺), and NaCl.

2. Enzymatic Reaction:

  • Incubate the deoxyribozyme, peptide substrate, and 2′-Az-dATP in the reaction buffer.

  • Typical conditions are 37°C for several hours (e.g., 14-24 hours).[5]

  • The reaction progress is monitored by methods like PAGE (Polyacrylamide Gel Electrophoresis) or Mass Spectrometry.

3. Purification:

  • The azido-adenylylated peptide is purified from the reaction mixture, often using HPLC.

Logical Flow of Enzymatic Azidation

Enzymatic_Azidation Peptide Peptide with Target Residue (e.g., Tyr) Complex Enzyme-Substrate Complex Peptide->Complex Enzyme Specific Enzyme (e.g., Deoxyribozyme) Enzyme->Complex AzideDonor Azide-Donor Substrate (e.g., Azido-ATP analog) AzideDonor->Complex Reaction Enzymatic Reaction (Aqueous Buffer, 37°C) Reaction->Enzyme (recycled) AzidoPeptide Site-Specifically Azidated Peptide Reaction->AzidoPeptide Complex->Reaction

Caption: General workflow for enzyme-mediated peptide azidation.

Conclusion

The introduction of azide functionalities into peptides is a critical enabling technology in peptide chemistry. The choice between direct incorporation of azido-amino acids during SPPS and post-synthetic diazotransfer depends on a trade-off between the convenience of a one-pot synthesis and the cost of specialized monomers versus the flexibility and economy of post-synthetic modification. SPPS offers precise control over azide placement and generally leads to higher purity of the crude product, making it ideal for complex peptides. Diazotransfer is an excellent alternative when modifying existing peptides or when multiple lysine residues are to be converted simultaneously. Enzymatic methods , while currently more niche, represent the future of peptide modification, offering unparalleled specificity under biocompatible conditions, though they are limited by their inherent substrate scope. Researchers should carefully consider the specific requirements of their project to select the most suitable azidation strategy.

References

A Head-to-Head Comparison: Boc-L-Lys(N3)-OH in Chemical Bioconjugation Versus Enzymatic Labeling Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of chemical biology and drug development, the precise modification of proteins and other biomolecules is paramount. This guide provides a comprehensive comparison between a prominent chemical labeling reagent, Boc-L-Lys(N3)-OH, and various enzymatic labeling techniques. We will delve into their respective mechanisms, efficiencies, and experimental workflows, supported by quantitative data and detailed protocols to empower researchers in selecting the optimal strategy for their molecular endeavors.

Introduction to the Contenders

Boc-L-Lys(N3)-OH is a non-canonical amino acid containing an azide (B81097) group. Its incorporation into a protein's structure, typically through solid-phase peptide synthesis or amber codon suppression, introduces a chemical handle that can be specifically targeted. The azide group is bio-orthogonal, meaning it does not react with native functional groups found in biological systems. This allows for highly selective modification via "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).

Enzymatic labeling techniques, on the other hand, harness the inherent specificity of enzymes to catalyze the formation of a covalent bond between a protein of interest and a probe. These methods often involve genetically encoding a short recognition sequence onto the target protein, which is then recognized by a specific enzyme that transfers a labeled substrate. Prominent examples include Sortase-mediated ligation, Lipoic Acid Ligase (LplA) labeling, and PRIME (Probe Incorporation Mediated by Enzymes).

Performance Metrics: A Quantitative Comparison

The choice between chemical and enzymatic labeling often hinges on factors like efficiency, kinetics, and potential for off-target effects. The following table summarizes key performance metrics for Boc-L-Lys(N3)-OH-based click chemistry and popular enzymatic techniques.

FeatureBoc-L-Lys(N3)-OH (Click Chemistry)Sortase-mediated LigationLipoic Acid Ligase (LplA)PRIME
Labeling Efficiency >95%50-95%>90%Variable, often lower
Reaction Kinetics Fast (minutes to a few hours)Slow (hours to overnight)Moderate (1-3 hours)Fast (minutes)
Specificity High (bio-orthogonal)High (requires recognition motif)High (requires recognition motif)High (requires recognition motif)
Versatility Wide range of alkynes can be usedLimited by substrate scope of Sortase ALimited to lipoic acid analogsRequires specific probes
Cellular Toxicity Cu(I) can be toxic (Cu-free methods exist)LowLowLow
In Vivo Applicability Yes (SPAAC)Challenging due to enzyme deliveryYesYes

Experimental Workflows: A Visual Guide

To better understand the practical application of these techniques, the following diagrams illustrate their respective experimental workflows.

Boc_L_Lys_Workflow cluster_synthesis Protein Synthesis cluster_labeling Labeling Reaction Incorporate Incorporate Boc-L-Lys(N3)-OH Protein Protein-N3 Incorporate->Protein ClickReaction Click Chemistry (CuAAC or SPAAC) Protein->ClickReaction AlkyneProbe Alkyne-Probe AlkyneProbe->ClickReaction LabeledProtein Labeled Protein ClickReaction->LabeledProtein

Caption: Workflow for labeling with Boc-L-Lys(N3)-OH via click chemistry.

Enzymatic_Labeling_Workflow cluster_expression Protein Expression cluster_enzymatic_reaction Enzymatic Reaction GeneticFusion Genetically fuse recognition tag TaggedProtein Tagged Protein GeneticFusion->TaggedProtein Reaction Enzymatic Ligation TaggedProtein->Reaction Enzyme Labeling Enzyme (e.g., Sortase A) Enzyme->Reaction LabeledSubstrate Labeled Substrate LabeledSubstrate->Reaction FinalProduct Labeled Protein Reaction->FinalProduct

Caption: Generalized workflow for enzymatic protein labeling.

Signaling Pathway Illustration: A Conceptual Example

The application of these labeling techniques often plays a crucial role in elucidating complex biological processes. Below is a conceptual diagram illustrating how a labeled protein could be used to track its interaction within a generic signaling pathway.

Signaling_Pathway cluster_cell Cellular Environment LabeledLigand Labeled Ligand (e.g., with Fluorophore) Receptor Membrane Receptor LabeledLigand->Receptor Binding DownstreamEffector Downstream Effector Receptor->DownstreamEffector Activation CellularResponse Cellular Response DownstreamEffector->CellularResponse Signal Transduction

Caption: Use of a labeled protein to probe a signaling pathway.

Detailed Experimental Protocols

For researchers looking to implement these techniques, detailed and validated protocols are essential.

Protocol 1: Labeling of an Azide-Containing Protein via CuAAC

Materials:

  • Azide-modified protein (Protein-N3) in a compatible buffer (e.g., PBS, pH 7.4)

  • Alkyne-fluorophore probe

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (50 mM)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM)

  • Sodium ascorbate (B8700270) stock solution (50 mM, freshly prepared)

  • Degassed buffer

Procedure:

  • In a microcentrifuge tube, combine the Protein-N3 (final concentration 10-50 µM) with the alkyne-fluorophore probe (2-5 molar equivalents).

  • Add THPTA to the reaction mixture to a final concentration of 1 mM.

  • Add CuSO4 to the reaction mixture to a final concentration of 200 µM.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2 mM.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Purify the labeled protein using size exclusion chromatography or dialysis to remove excess reagents.

  • Confirm labeling efficiency by SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.

Protocol 2: Sortase-Mediated Ligation

Materials:

  • Target protein with a C-terminal LPXTG recognition motif

  • Heptamutant Sortase A (Sortase A 7M)

  • GGG-containing peptide or protein probe

  • Sortase reaction buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5)

Procedure:

  • In a microcentrifuge tube, combine the target protein (10-20 µM) and the GGG-probe (5-10 molar equivalents).

  • Add Sortase A 7M to a final concentration of 1-5 µM.

  • Incubate the reaction at 4°C or room temperature for 2-16 hours.

  • Monitor the reaction progress by SDS-PAGE.

  • Purify the ligated protein using affinity chromatography (if the probe or target has a purification tag) or size exclusion chromatography.

  • Verify the ligation product by mass spectrometry.

Conclusion: Making an Informed Choice

Both Boc-L-Lys(N3)-OH-based chemical labeling and enzymatic techniques offer powerful tools for protein modification. The decision of which method to employ will ultimately depend on the specific application, the nature of the protein of interest, and the desired label.

  • Boc-L-Lys(N3)-OH is an excellent choice for applications requiring rapid and high-efficiency labeling with a wide variety of probes. The primary consideration is the method of its incorporation into the protein.

  • Enzymatic labeling methods, such as Sortase-mediated ligation, provide exceptional specificity and are well-suited for in vitro and cell surface labeling under physiological conditions. The main limitations are the slower reaction kinetics and the need for genetic modification of the target protein.

By carefully considering the data and protocols presented in this guide, researchers can confidently select the most appropriate labeling strategy to advance their scientific investigations.

A Comparative Guide to the Efficacy of Protected Azidolysine Derivatives in Bioconjugation and Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of azidolysine into peptides and proteins is a cornerstone of modern chemical biology, enabling precise downstream modifications through bioorthogonal "click" chemistry. The choice of protecting group for the α-amine of azidolysine is a critical decision in the synthetic workflow, impacting coupling efficiency, stability, and the overall success of complex biomolecule synthesis. This guide provides an objective comparison of commonly used protected azidolysine derivatives, supported by experimental data and detailed protocols to inform the selection process for your research and development needs.

Overview of Common Azidolysine Protecting Groups

The two most prevalent strategies in solid-phase peptide synthesis (SPPS) are defined by the use of the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group. A third, the benzyloxycarbonyl (Z) group, is primarily used in solution-phase synthesis. Each imparts distinct chemical properties that dictate the synthetic route.

  • Fmoc (9-fluorenylmethyloxycarbonyl): This base-labile protecting group is the cornerstone of the most common SPPS strategy. Its removal under mild basic conditions (typically with piperidine) allows for the use of acid-labile side-chain protecting groups, offering excellent orthogonality.

  • Boc (tert-butyloxycarbonyl): This acid-labile protecting group is removed with strong acids like trifluoroacetic acid (TFA). While requiring harsher conditions than the Fmoc group, the Boc strategy can be advantageous for the synthesis of long or aggregation-prone peptides.

  • Z (Benzyloxycarbonyl): Primarily used in solution-phase synthesis, the Z group is typically removed by catalytic hydrogenation. Its application in SPPS is limited due to the incompatibility of this deprotection method with solid supports and certain functional groups, including the azide (B81097) moiety.

Quantitative Comparison of Protected Azidolysine Derivatives

The following tables summarize the key performance metrics for Fmoc- and Boc-protected azidolysine. Direct comparative data for Z-protected azidolysine in SPPS is not widely available due to its limited use in this methodology.

Table 1: Performance in Solid-Phase Peptide Synthesis (SPPS)

ParameterFmoc-Lys(N₃)-OHBoc-Lys(N₃)-OHZ-Lys(N₃)-OH
SPPS Strategy Fmoc/tBuBoc/BzlPrimarily Solution Phase
α-Amine Deprotection 20% Piperidine (B6355638) in DMF (mild base)25-50% TFA in DCM (strong acid)Catalytic Hydrogenation (e.g., H₂/Pd-C)
Orthogonality High, compatible with acid-labile side-chain protecting groupsLower, requires careful selection of orthogonal side-chain protectionNot applicable for standard SPPS
Coupling Efficiency Generally high, >99% with standard coupling reagentsHigh, but can be sequence-dependent[1]N/A for SPPS
Side Reactions Aspartimide formation, diketopiperazine formation[2]Acid-sensitive side-chain modificationsPotential reduction of azide during hydrogenation
Azide Group Stability Stable to piperidine and TFA[3]Stable to TFA[4]Potentially unstable to catalytic hydrogenation

Table 2: Stability of the Azide Moiety

ConditionFmoc-Lys(N₃)-OHBoc-Lys(N₃)-OHZ-Lys(N₃)-OH
Piperidine (20% in DMF) Stable[3]Stable[4]N/A
TFA (95%) Stable[3]Stable[4]Stable
Reducing Agents (e.g., DTT, TCEP) SensitiveSensitiveSensitive
Catalytic Hydrogenation (H₂/Pd-C) SensitiveSensitiveIncompatible

Table 3: Bioconjugation Reaction Kinetics

While the choice of the original α-amine protecting group is not expected to directly influence the kinetics of the subsequent bioorthogonal reaction of the azide-containing peptide, the overall purity and integrity of the peptide synthesized using a particular strategy will affect the outcome. The following are representative second-order rate constants for common "click" reactions.

ReactionReactant 1Reactant 2Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
CuAAC Azidolysine-PeptideTerminal Alkyne~10² - 10³ (with ligand)
SPAAC Azidolysine-PeptideBCN0.15
SPAAC Azidolysine-PeptideDBCO~1.0
SPAAC Azidolysine-PeptideBARAC3.4

Data sourced from multiple references, specific conditions may vary.

Experimental Protocols

General Protocol for Fmoc-SPPS of an Azidolysine-Containing Peptide

This protocol describes the manual synthesis of a model peptide incorporating Fmoc-Lys(N₃)-OH on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Lys(N₃)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for 15 minutes, then drain.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF (5 times).

  • Monitoring Coupling Efficiency (Kaiser Test):

    • Take a small sample of resin beads and wash with ethanol.

    • Add ninhydrin (B49086) solutions as per the manufacturer's protocol.

    • Heat at 100°C for 5 minutes.

    • A blue color indicates an incomplete coupling, requiring a recoupling step.[5]

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence, using Fmoc-Lys(N₃)-OH at the desired position.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the cleavage mixture into a cold ether solution to precipitate the crude peptide.

    • Centrifuge, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol for Kinetic Analysis of CuAAC Reaction of an Azidolysine-Peptide

This protocol outlines a method to determine the second-order rate constant of a CuAAC reaction using a fluorescent alkyne.

Materials:

  • Azidolysine-containing peptide

  • Alkyne-fluorophore conjugate (e.g., Alkyne-TAMRA)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence plate reader

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azidolysine-peptide in PBS to a known concentration (e.g., 1 mM).

    • Dissolve the alkyne-fluorophore in DMSO to a known concentration (e.g., 10 mM).

    • Prepare a fresh catalyst solution containing CuSO₄ (e.g., 50 mM) and THPTA (e.g., 250 mM) in water.

    • Prepare a fresh sodium ascorbate solution (e.g., 500 mM) in water.

  • Set up the Reaction:

    • In a 96-well plate, add the azidolysine-peptide to achieve a final concentration in the low micromolar range.

    • Add the catalyst solution (final concentration, e.g., 100 µM CuSO₄, 500 µM THPTA).

    • Initiate the reaction by adding the alkyne-fluorophore (in excess, e.g., 10-fold) and sodium ascorbate (final concentration, e.g., 5 mM).

  • Monitor the Reaction:

    • Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the fluorophore.

    • Monitor the increase in fluorescence over time, which corresponds to the formation of the triazole product.

  • Data Analysis:

    • Plot the fluorescence intensity versus time.

    • Under pseudo-first-order conditions (excess alkyne), the observed rate constant (k_obs) can be determined by fitting the data to a single exponential equation.

    • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the limiting reactant (the azidolysine-peptide).

Diagrams of Workflows and Pathways

sps_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_final_steps Final Steps swell Swell Resin deprotect1 Fmoc Deprotection swell->deprotect1 couple Couple Fmoc-AA(N3)-OH deprotect1->couple wash1 Wash couple->wash1 deprotect2 Fmoc Deprotection wash1->deprotect2 wash2 Wash deprotect2->wash2 wash2->couple Repeat for next AA cleave Cleavage & Deprotection wash2->cleave purify HPLC Purification cleave->purify

Caption: Workflow for Fmoc-based solid-phase synthesis of an azidolysine-containing peptide.

bioconjugation_pathway cluster_cuaac CuAAC cluster_spaac SPAAC peptide Azidolysine-Peptide alkyne Terminal Alkyne catalyst Cu(I) Catalyst product1 Triazole Conjugate cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) product2 Triazole Conjugate alkyne->product1 catalyst->product1 cyclooctyne->product2

Caption: Bioorthogonal conjugation pathways for azidolysine-modified peptides.

Conclusion and Recommendations

The choice between protected azidolysine derivatives is primarily dictated by the overarching peptide synthesis strategy.

  • Fmoc-Lys(N₃)-OH is the recommended choice for most applications due to its compatibility with the milder, more orthogonal, and widely adopted Fmoc-SPPS chemistry. The stability of the azide group under standard Fmoc-SPPS conditions is well-established.[3][6]

  • Boc-Lys(N₃)-OH is a viable alternative, particularly when the Boc-SPPS strategy is preferred for specific reasons, such as the synthesis of long or aggregation-prone peptides. The azide group is stable under the strong acid conditions required for Boc deprotection.[4]

  • Z-Lys(N₃)-OH is generally not recommended for SPPS and should be considered only for solution-phase synthesis, with careful consideration of the deprotection method's compatibility with the azide group.

Ultimately, the optimal choice depends on the specific peptide sequence, the desired scale of synthesis, and the available laboratory infrastructure. For all derivatives, ensuring high-quality, pure starting materials is paramount to achieving high yields and successful downstream bioconjugation.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Boc-L-Lys(N3)-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Boc-L-Lys(N3)-OH (CHA) are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of this azide-containing amino acid derivative.

Immediate Safety and Disposal Overview:

Boc-L-Lys(N3)-OH (CHA) is an organic azide (B81097). Organic azides are energetic compounds that can be sensitive to heat, shock, and friction, posing a potential explosion hazard. The primary and mandatory method for the disposal of Boc-L-Lys(N3)-OH (CHA) and materials contaminated with it is through a certified hazardous waste management service. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.

Key Hazards and Incompatibilities

Before handling and disposal, it is crucial to be aware of the specific hazards associated with organic azides.

Hazard TypeDescriptionMitigation Measures
Explosion Hazard Organic azides can be explosive, especially when heated or subjected to shock or friction. They can also form highly explosive heavy metal azides upon contact with certain metals.Handle with non-metal spatulas. Avoid contact with lead, copper, silver, mercury, and other heavy metals. Do not heat solid waste.
Chemical Reactivity Azides react with acids to form hydrazoic acid, which is a highly toxic and explosive gas. They are also incompatible with strong oxidizing agents and halogenated solvents.Segregate azide waste from acidic waste and other incompatible chemicals. Never mix azide waste with halogenated solvent waste.
Toxicity While specific toxicity data for Boc-L-Lys(N3)-OH (CHA) is not readily available, many organic azides are considered toxic if inhaled, ingested, or absorbed through the skin.Always handle the compound and its waste in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe collection and disposal of Boc-L-Lys(N3)-OH (CHA) waste.

1. Personal Protective Equipment (PPE):

  • Always wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a common choice) when handling Boc-L-Lys(N3)-OH (CHA) and its waste.

2. Waste Collection:

  • Designate a specific, clearly labeled hazardous waste container for all Boc-L-Lys(N3)-OH (CHA) waste.

  • The container should be made of a compatible material (e.g., polyethylene) and have a secure, sealable lid.

  • Label the container as "Hazardous Waste: Organic Azide" and include the full chemical name: "Boc-L-Lys(N3)-OH (CHA)".

  • Collect all solid waste, including residual powder, contaminated weigh boats, and disposable spatulas, in this container.

  • For liquid waste (e.g., solutions containing the compound), use a separate, compatible, and clearly labeled liquid hazardous waste container.

3. Spill Management:

  • In the event of a spill, avoid generating dust.

  • For small solid spills, gently sweep the material using non-metallic tools (e.g., plastic dustpan and brush) and place it in the designated hazardous waste container.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite (B1170534) or sand) and place it in the hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and collect the cleaning materials as hazardous waste.

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from heat sources and incompatible materials (especially acids and metals).

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Provide the EHS office with accurate information about the contents of the waste container.

Mandatory Visualization:

The following diagram illustrates the logical workflow for the proper disposal of Boc-L-Lys(N3)-OH (CHA).

Disposal Workflow for Boc-L-Lys(N3)-OH (CHA) A Start: Handling Boc-L-Lys(N3)-OH (CHA) B Wear Appropriate PPE (Lab Coat, Goggles, Gloves) A->B C Generate Waste (Solid or Liquid) B->C D Collect in Designated Hazardous Waste Container (Labeled 'Organic Azide') C->D H Spill Occurs C->H E Store Waste Container Securely (Cool, Ventilated, Away from Incompatibles) D->E F Contact Environmental Health & Safety (EHS) for Pickup E->F G End: Proper Disposal by Certified Professionals F->G I Contain and Clean Up Spill (Use Non-Metallic Tools) H->I I->D

Caption: Disposal Workflow for Boc-L-Lys(N3)-OH (CHA)

By adhering to these procedures, laboratory personnel can effectively mitigate the risks associated with Boc-L-Lys(N3)-OH (CHA) and ensure its safe and compliant disposal. Always consult your institution's specific safety protocols and your Safety Data Sheet (SDS) for the most accurate and detailed information.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.